Methyl pyropheophorbide-a
Description
Propriétés
IUPAC Name |
methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKGUTUPNUAGP-AVRDEDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl Pyropheophorbide-a: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a chlorophyll-a derivative that has emerged as a potent second-generation photosensitizer for photodynamic therapy (PDT).[1][2] Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allow for deeper tissue penetration of light, making it a promising candidate for the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to MPPa, with a focus on its application in oncology.
Discovery and History
The origins of this compound are intrinsically linked to the foundational research on chlorophyll chemistry conducted by Richard Willstätter and Arthur Stoll in the early 20th century.[3][4][5] Their work on the degradation of chlorophylls led to the isolation and characterization of various derivatives, including pheophorbides.[3][4] Pyropheophorbides are formed from pheophorbides through the removal of the C13²-methoxycarbonyl group.
While the existence of pyropheophorbides as chlorophyll degradation products was known, the specific investigation of this compound as a therapeutic agent, particularly in the context of photodynamic therapy, is a more recent development. It is classified as a second-generation photosensitizer, developed to overcome some of the limitations of earlier photosensitizers like hematoporphyrin derivatives.[2] These second-generation agents, including MPPa, are characterized by their defined chemical structures, higher purity, and strong absorbance at longer wavelengths.[2]
Physicochemical and Photophysical Properties
This compound is a lipophilic molecule with a distinct optical absorption spectrum. A summary of its key photophysical properties is presented in Table 1.
| Property | Value | Solvent | Reference |
| Absorption Maxima (λmax) | 414 nm, 508 nm, 538 nm, 609 nm, 667 nm | Dichloromethane | [6] |
| Molar Extinction Coefficient (ε) | 50,400 M⁻¹cm⁻¹ | N,N-dimethylformamide | [6] |
| 52,000 M⁻¹cm⁻¹ | Ether | [6] | |
| 45,000 M⁻¹cm⁻¹ | Dichloromethane | [6] | |
| Fluorescence Emission Maximum | 676 nm | Dichloromethane | [6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.42 | Dichloromethane | [6] |
Experimental Protocols
Synthesis and Isolation of this compound from Spirulina
A common method for obtaining this compound involves its synthesis from methyl pheophorbide-a, which can be isolated from the alga Spirulina.[7][8]
Materials:
-
Dried Spirulina powder
-
Methanol
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Extraction and Esterification: Mix 10g of dried Spirulina platensis with a methanol solution containing concentrated sulfuric acid. Stir at room temperature for 3 hours. This process extracts chlorophyll-a, demetallates it to pheophorbide-a, and esterifies it to methyl pheophorbide-a.[8]
-
Filtration: Dilute the reaction mixture with methanol and filter through Celite to remove solid residues. Wash the precipitate repeatedly with methanol.[8]
-
Solvent Extraction: Extract the filtrate with hexane to remove nonpolar impurities. Subsequently, extract the methanol layer with chloroform (or dichloromethane).[8]
-
Washing and Drying: Wash the chloroform/dichloromethane layer with a saturated aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Solvent Removal: Remove the solvent under reduced pressure to yield crude methyl pheophorbide-a.[9]
-
Decarboxylation to this compound: The conversion of methyl pheophorbide-a to this compound is typically achieved by heating in a high-boiling solvent like collidine or pyridine. Detailed conditions for this specific step were not fully elucidated in the provided search results and would require consulting specialized organic chemistry literature.
-
Purification: Purify the resulting this compound using column chromatography on silica gel.[9]
Characterization of this compound
The structure and purity of the synthesized MPPa should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the molecular structure. A representative ¹H NMR spectrum of a this compound derivative in CDCl₃ can be found in the literature.[10]
-
UV-Vis Spectroscopy: The absorption spectrum is used to confirm the identity and concentration of the photosensitizer. The characteristic Soret and Q-bands should be observed at the wavelengths listed in Table 1.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for evaluating the photodynamic efficacy of MPPa in a cancer cell line, such as the human lung carcinoma cell line A549.[11]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Light source with a wavelength corresponding to the absorption maximum of MPPa (e.g., 630-670 nm)
-
Cell viability assay kit (e.g., CCK-8)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS detection
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of MPPa (e.g., 0.25 to 4 µmol/L) in a cell culture medium for a specific duration (e.g., 20 hours).[11] Include control wells with no MPPa.
-
Irradiation: After incubation, wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at a specific dose (e.g., 4.8 J/cm²).[11] Keep a set of non-irradiated (dark toxicity) control plates.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a CCK-8 assay according to the manufacturer's instructions.
-
ROS Detection: To measure intracellular reactive oxygen species (ROS) generation, incubate MPPa-treated and irradiated cells with DCFH-DA and analyze the fluorescence using a fluorescence microscope or flow cytometer.[12]
Biological Activity and Therapeutic Efficacy
Photodynamic Activity and IC50 Values
Cellular Uptake and Subcellular Localization
The efficacy of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and its subsequent localization within the cell. Studies have shown that MPPa efficiently accumulates in the intracellular membrane system, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[1] This localization is crucial as damage to these organelles can trigger apoptotic cell death.
Signaling Pathways in MPPa-Mediated Photodynamic Therapy
The photodynamic action of MPPa is primarily mediated by the generation of reactive oxygen species (ROS), which subsequently trigger a cascade of cellular signaling events leading to cell death.
ROS Generation and Induction of Apoptosis
Upon light activation, MPPa transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[12][13] This surge in intracellular ROS induces oxidative stress and damages cellular components, leading to the activation of apoptotic pathways. Key events in MPPa-PDT-induced apoptosis include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9.[11][14] The Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, are also modulated by MPPa-PDT, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15]
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. However, in the context of cancer therapy, its activation can confer resistance. Some studies suggest that PDT can lead to the activation of the Nrf2 pathway, which in turn upregulates antioxidant genes, potentially diminishing the therapeutic effect. Therefore, strategies to inhibit the Nrf2 pathway in conjunction with MPPa-PDT are being explored to enhance treatment efficacy.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17][18] Dysregulation of this pathway is a common feature of many cancers. MPPa-PDT has been shown to inhibit the PI3K/Akt/mTOR pathway.[2] The generated ROS can suppress the phosphorylation and activation of Akt, a key kinase in this pathway.[12] This inhibition of Akt leads to the downstream deactivation of mTOR, which in turn affects protein synthesis and cell cycle progression, contributing to the anti-cancer effects of MPPa-PDT.[2]
Conclusion
This compound is a well-characterized second-generation photosensitizer with significant potential in the photodynamic therapy of cancer. Its origins in the fundamental chemistry of chlorophyll have paved the way for its development as a potent therapeutic agent. The generation of reactive oxygen species upon light activation triggers a multi-faceted cellular response, involving the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt/mTOR and Nrf2. Further research focusing on targeted delivery systems and combination therapies is likely to enhance the clinical utility of this promising photosensitizer. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this compound.
References
- 1. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on Chlorophyll: Methods and Results - Richard Willstätter, Arthur Stoll - Google Books [books.google.com.sg]
- 4. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyropheophorbide a methyl ester [omlc.org]
- 7. prepchem.com [prepchem.com]
- 8. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. scholar.usuhs.edu [scholar.usuhs.edu]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
The Origin and Therapeutic Potential of Methyl Pyropheophorbide-a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyropheophorbide-a (MPPa) is a chlorophyll-derived photosensitizer that has garnered significant attention for its potential applications in photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the origin of MPPa, detailing its biosynthetic pathway from chlorophyll-a and outlining laboratory synthesis protocols. The guide summarizes key quantitative physicochemical data and elucidates the cellular and molecular mechanisms of action, particularly the signaling pathways induced during PDT. Detailed experimental methodologies are provided to facilitate further research and development in this promising field.
Introduction
This compound is a second-generation photosensitizer, a class of compounds that can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis.[1] Its origin as a natural product derivative, coupled with favorable photophysical properties, makes it a compelling candidate for anticancer therapies.[2] This guide serves as a comprehensive resource for professionals in drug development and biomedical research, offering a detailed overview of the fundamental science and experimental procedures related to MPPa.
Origin of this compound
The journey of this compound begins with chlorophyll-a, the primary photosynthetic pigment in green plants, algae, and cyanobacteria. MPPa is not directly produced in nature but is derived from chlorophyll-a through a series of degradation and chemical modification steps.
Biosynthesis of the Precursor: Chlorophyll-a
Chlorophyll-a is synthesized in plants and algae through a complex, multi-step enzymatic pathway. The biosynthesis begins with the amino acid glutamate and proceeds through the formation of a porphyrin ring structure. A key step is the insertion of a magnesium ion into the protoporphyrin IX ring, which directs the molecule towards chlorophyll synthesis. The final step involves the attachment of a phytol tail, a long hydrocarbon chain, to the chlorophyllide-a molecule.
dot
Caption: Biosynthetic pathway of Chlorophyll-a.
Degradation of Chlorophyll-a to Pheophorbide-a
In senescing plant tissues or during extraction processes, chlorophyll-a undergoes degradation. This process typically involves two key steps: the removal of the central magnesium atom, a process known as demetallation, to form pheophytin-a, and the cleavage of the phytol tail by the enzyme chlorophyllase, resulting in chlorophyllide-a. The subsequent loss of the magnesium ion from chlorophyllide-a or the removal of the phytol tail from pheophytin-a yields pheophorbide-a.
Conversion to this compound
This compound is then synthesized from Methyl pheophorbide-a. This conversion involves the removal of the carbomethoxy group at the C13² position of the chlorin ring, a reaction that can be achieved by heating in a high-boiling point solvent such as collidine.[3]
dot```dot graph Chlorophyll_Degradation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Chlorophyll_a [label="Chlorophyll a", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pheophytin_a [label="Pheophytin a", fillcolor="#FBBC05"]; Pheophorbide_a [label="Pheophorbide a", fillcolor="#FBBC05"]; Methyl_pheophorbide_a [label="Methyl pheophorbide a", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MPPa [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Chlorophyll_a -> Pheophytin_a [label="Removal of Mg²⁺"]; Pheophytin_a -> Pheophorbide_a [label="Removal of Phytol tail"]; Pheophorbide_a -> Methyl_pheophorbide_a [label="Esterification"]; Methyl_pheophorbide_a -> MPPa [label="Decarbomethoxylation"]; }
Caption: Mechanism of MPPa-mediated PDT.
Cellular Localization
The intracellular localization of MPPa is a critical determinant of its therapeutic efficacy. Studies have shown that MPPa accumulates in various intracellular organelles, including the mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes. [4][5]Its localization in the mitochondria is particularly significant as this organelle plays a central role in the initiation of apoptosis.
Induced Signaling Pathways
The ROS generated by MPPa-PDT induces oxidative stress and damage to cellular components, triggering a cascade of signaling events that culminate in cell death, primarily through apoptosis.
MPPa-PDT has been shown to induce apoptosis through the intrinsic mitochondrial pathway. [1][6]This process involves:
-
Disruption of Mitochondrial Membrane Potential: ROS-induced damage to the mitochondria leads to a decrease in the mitochondrial membrane potential.
-
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. [1][7]* Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated. [1][6] dot
Caption: Mitochondrial apoptosis pathway by MPPa-PDT.
Recent studies have indicated that MPPa-PDT can also inhibit the PI3K/Akt/mTOR signaling pathway in some cancer cells. [2]This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of this pathway can enhance the pro-apoptotic effects of PDT.
dot
Caption: Inhibition of PI3K/Akt/mTOR pathway by MPPa-PDT.
Conclusion
This compound, a derivative of the ubiquitous natural pigment chlorophyll-a, holds significant promise as a photosensitizer for photodynamic therapy. Its well-characterized origin, favorable photophysical properties, and defined mechanisms of action make it an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of MPPa, from its biosynthesis to its therapeutic application, and is intended to support the ongoing research efforts aimed at harnessing its full potential in the fight against cancer and other diseases.
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Synthesis of Methyl Pyropheophorbide-a from Chlorophyll: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll-a, has garnered significant attention in the field of drug development, particularly for its application in photodynamic therapy (PDT) for cancer treatment.[1][2] Its potent photosensitivity, defined chemical structure, and rapid metabolism make it a promising candidate for therapeutic applications.[3] This technical guide provides an in-depth overview of the synthesis of MPPa from chlorophyll, detailing the experimental protocols, quantitative data, and relevant biological pathways.
Overview of the Synthetic Pathway
The synthesis of this compound from chlorophyll-a is a multi-step process that involves the systematic modification of the chlorophyll macrocycle. The core transformations include the extraction of the chlorophyll starting material, removal of the central magnesium ion to form pheophytin, removal of the methoxycarbonyl group from the isocyclic ring E to yield the "pyro" derivative, and finally, ensuring the presence of a methyl ester at the C17 propionic acid side chain.
The overall workflow can be visualized as a sequence of distinct chemical transformations, each requiring specific reaction conditions and purification steps to achieve the desired product with high purity.
Experimental Protocols
This section details the methodologies for each key step in the synthesis of this compound.
Step 1: Extraction and Purification of Chlorophyll
The initial step involves extracting chlorophyll from a suitable plant source. Various methods, including acetone grinding, solvent immersion, and ultrasonic extraction, can be employed.[4]
Protocol: Acetone Extraction from Plant Material
-
Sample Preparation: Fresh or freeze-dried plant material (e.g., spinach, spirulina) is used. For fresh leaves, determine the water content. To prevent the formation of pheophytins, 100-200 mg of MgO or MgCO₃ can be added to neutralize plant acids.[5]
-
Extraction: The plant material is ground in a mortar and pestle with a polar solvent like 80% acetone or 100% methanol. Diethyl ether is also an excellent solvent for freeze-dried material.[5] Typically, several extractions are necessary until the plant meal becomes gray and the extract is light green.[6]
-
Clarification: The crude extract is filtered to remove solid plant debris. The resulting turbid pigment extract is then centrifuged (e.g., 5 min at 300-500 x g) to obtain a clear supernatant.[5]
-
Solvent Transfer (Optional but Recommended): For stable storage, the pigment extract from polar solvents can be transferred to a non-polar solvent like diethyl ether or petroleum ether. This is achieved by adding the extract to a separatory funnel containing the non-polar solvent and a half-saturated NaCl solution to facilitate phase separation.[5][6]
-
Purification: Further purification can be achieved using column chromatography (e.g., silica gel) to separate chlorophyll-a from chlorophyll-b and carotenoids.[4]
Step 2: Conversion of Chlorophyll-a to Pheophytin-a (Demetalation)
This step involves the removal of the central magnesium ion from the chlorophyll macrocycle through acidification. This process quantitatively converts chlorophylls into their corresponding pheophytins.[7]
Protocol: Acidification to Pheophytin-a
-
Acidification: The purified chlorophyll-a extract is treated with an acid. Dilute hydrochloric acid (HCl) is commonly used.[8] The conversion is nearly instantaneous for chlorophyll-a.[8]
-
Monitoring: The reaction can be monitored spectrophotometrically. The main absorption peaks of chlorophyll-a (around 660-663 nm) will shift upon conversion to pheophytin-a (around 665 nm).[7][9]
-
Work-up: After the reaction is complete, the acidic solution is neutralized, and the pheophytin-a product is extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer is washed with water and dried over anhydrous sodium sulfate.
Step 3: Formation of Methyl Pheophorbide-a (Alcoholysis)
To remove the C17 phytyl tail and replace it with a methyl group, an alcoholysis reaction is performed on the pheophytin-a.
Protocol: Methanolysis of Pheophytin-a
-
Reaction Setup: Pheophytin-a is dissolved in a solution of sulfuric acid in methanol.[10]
-
Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., over 40 hours) to ensure complete reaction.[10]
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. Water is added, and the solution is neutralized (e.g., with 10% NaOH) to precipitate the crude product. The precipitate is filtered, washed with water and hexane to remove impurities, and then washed with acetone. The acetone washings containing the product are collected and evaporated to yield Methyl Pheophorbide-a.[10] Further purification can be done by silica gel column chromatography.[10]
Step 4: Conversion of Methyl Pheophorbide-a to this compound (Decarbomethoxylation)
The final step in the core synthesis is the removal of the methoxycarbonyl group at the C13² position of the E-ring. This is typically achieved by heating in a high-boiling point solvent.
Protocol: Thermal Decarbomethoxylation
-
Reaction Setup: Methyl pheophorbide-a (1 g) is dissolved in a high-boiling solvent such as 2,4,6-collidine (100 mL).[2]
-
Reaction Conditions: The solution is heated at reflux for approximately 2-3 hours under a nitrogen atmosphere.[2][11]
-
Work-up and Purification: After cooling, the solvent is removed under high vacuum. The residue is redissolved in a solvent like dichloromethane and washed with dilute acid (e.g., 2% HCl) and then water.[2][11] The organic layer is dried over anhydrous sodium sulfate. The final product, this compound, is purified by column chromatography (e.g., using 2% acetone in dichloromethane as eluent) or crystallization to yield the pure compound.[2][11] An 85% yield after crystallization has been reported for the pyropheophorbide-a carboxylic acid intermediate.[11]
Quantitative Data
The photophysical and chemical properties of MPPa are critical for its application in PDT. The following tables summarize key quantitative data.
| Property | Value | Solvent | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₃ | - | [12] |
| Molecular Weight | 548.68 g/mol | - | [12] |
| Absorption Max (Qy band) | 667 nm | Dichloromethane | [13] |
| 674 nm | In cells | [13] | |
| 665 nm | Acetone | [14] | |
| Molar Extinction Coeff. | 47,100 M⁻¹cm⁻¹ | Dichloromethane | [14] |
| 52,000 M⁻¹cm⁻¹ | Ether | [14] | |
| 56,000 M⁻¹cm⁻¹ | Acetone | [14] | |
| Fluorescence Quantum Yield | 0.42 | Dichloromethane | [14] |
| Table 1: Physicochemical Properties of this compound (MPPa). |
| Step | Starting Material | Product | Reported Yield | Reference |
| Decarbomethoxylation | Methyl Pheophorbide-a | Pyropheophorbide-a | 85% (as carboxylic acid) | [11] |
| Table 2: Reported Reaction Yields. (Note: Yields for intermediate steps are often variable and depend heavily on the source material and purification efficiency.) |
Role in Drug Development: Photodynamic Therapy (PDT)
MPPa is a potent photosensitizer used in PDT.[1] The principle of PDT involves three components: a photosensitizer, light of a specific wavelength, and molecular oxygen. Upon irradiation with light that matches its absorption spectrum, the photosensitizer (MPPa) transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state. This triplet-state sensitizer can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which leads to localized cellular damage and apoptotic cell death in targeted tumor tissues.[15][16]
Cellular Signaling Pathways
Recent research has begun to elucidate the cellular signaling pathways modulated by MPPa-mediated PDT, providing insights into both its efficacy and potential resistance mechanisms.
Nrf2 Signaling: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Following MPPa-PDT treatment, Nrf2 translocates to the nucleus, upregulating downstream targets like Heme Oxygenase-1 (HO-1) and the drug efflux pump ABCG2. This represents a cytoprotective response by the cancer cells. Consequently, down-regulating Nrf2 has been shown to enhance the levels of reactive oxygen species (ROS) by inhibiting the Nrf2-HO-1 or Nrf2-ABCG2 signaling axes, thereby increasing the therapeutic effect of MPPa-PDT.[17]
Akt/mTOR Pathway: In human osteosarcoma cells, MPPa-PDT has been shown to inhibit the activation of the Akt/mammalian target of rapamycin (mTOR) pathway. This inhibition contributes to cell cycle arrest and the induction of apoptosis, highlighting another important mechanism of its antitumor effect.[3]
This guide provides a foundational framework for the synthesis and understanding of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific applications and available resources. The continued investigation into chlorophyll derivatives like MPPa holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for Separation and Detection of Chlorophyll - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. journals.uchicago.edu [journals.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]
- 11. WO2004005289A2 - Efficient synthesis of pyropheophorbide a and its derivatives - Google Patents [patents.google.com]
- 12. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 13. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyropheophorbide a methyl ester [omlc.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation, characterization and in vitro photodynamic therapy of a pyropheophorbide-a-conjugated Fe3O4 multifunctional magnetofluorescence photosensitizer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Pyropheophorbide-a: Chemical Structure, Properties, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyropheophorbide-a (MPPa) is a promising second-generation photosensitizer derived from chlorophyll-a.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant potential in photodynamic therapy (PDT) for cancer treatment. This document details the underlying mechanisms of action, including the induction of apoptosis and autophagy through various signaling pathways. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols for the synthesis and biological evaluation of MPPa, aiming to equip researchers with the necessary information for future investigations and drug development endeavors.
Chemical Structure and Physicochemical Properties
This compound is a chlorin-type molecule, characterized by a reduced pyrrole ring in the macrocycle, which distinguishes it from porphyrins.[1] This structural feature results in a strong absorption band in the red region of the visible spectrum, a desirable characteristic for photosensitizers used in PDT as it allows for deeper tissue penetration of light.[2]
Chemical Structure:
The core structure of MPPa consists of a chlorin macrocycle with a magnesium ion at its center in its chlorophyll precursor, which is replaced by two hydrogen atoms during its derivation. Key peripheral groups include a vinyl group, a propionic acid methyl ester side chain, and a fused five-membered exocyclic ring.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₃ | [2][3] |
| Molecular Weight | 548.69 g/mol | [2] |
| Appearance | Purple solid | [2] |
| CAS Number | 6453-67-4 | [3] |
| Solubility | Poor aqueous solubility | [4] |
| Storage | Store at room temperature, protected from light | [3] |
Spectroscopic Properties:
The photophysical properties of MPPa are central to its function as a photosensitizer. Its absorption spectrum is characterized by a strong Soret band around 410 nm and a prominent Q band in the red region of the spectrum.
| Solvent | Qy Absorption Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| Dichloromethane | 668 | 45,000 | [5] |
| N,N-dimethylformamide | 667 | 50,400 | [5] |
| Ether | 667 | 52,000 | [5] |
| Acetone | 665 | 56,000 | [5] |
| In NCI-h446 cells | 674 | Not reported | [6] |
Synthesis of this compound
This compound is a semi-synthetic derivative of chlorophyll a.[6] A common starting material for its synthesis is Spirulina, a type of blue-green algae rich in chlorophyll.[7][8] The general synthetic route involves the extraction of chlorophyll a, followed by a series of chemical modifications.
Experimental Protocol: Synthesis from Spirulina
This protocol is a compilation based on methodologies described in the literature.[8][9][10][11]
-
Extraction of Chlorophylls:
-
Dry Spirulina powder is subjected to solvent extraction, typically using acetone or methanol, to isolate the chlorophylls and other pigments.[8]
-
-
Acidification and Methanolysis:
-
The crude extract is treated with an acidic methanol solution (e.g., methanol with sulfuric acid).[9] This step serves two purposes:
-
Demetalation: The central magnesium ion is removed from the chlorophyll macrocycle to form pheophytin.
-
Transesterification: The phytyl ester is replaced with a methyl ester, yielding methyl pheophorbide-a.
-
-
-
Purification of Methyl Pheophorbide-a:
-
The reaction mixture is neutralized and extracted with an organic solvent like dichloromethane.
-
The crude methyl pheophorbide-a is then purified using column chromatography on silica gel.[9]
-
-
Decarboxymethylation to this compound:
-
The purified methyl pheophorbide-a is heated in a high-boiling point solvent such as pyridine or collidine. This step removes the carboxymethyl group at the C13² position, yielding this compound.[12]
-
-
Final Purification:
-
The resulting this compound is further purified by recrystallization or column chromatography to obtain a high-purity product.
-
Mechanism of Action in Photodynamic Therapy
The primary application of this compound is in photodynamic therapy (PDT), a non-invasive cancer treatment modality.[4] The therapeutic effect of MPPa-PDT is mediated by the generation of cytotoxic reactive oxygen species (ROS).[2]
Workflow for MPPa-mediated Photodynamic Therapy:
Caption: Experimental workflow for in vitro MPPa-PDT studies.
Upon administration, MPPa preferentially accumulates in tumor tissues. Subsequent irradiation with light of a specific wavelength (around 670 nm) excites the MPPa molecule from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state.[6] This triplet state MPPa can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS. The generated ROS cause oxidative damage to cellular components, leading to cell death.[13]
MPPa-PDT has been shown to induce two primary modes of cell death: apoptosis and autophagy.[13]
Induction of Apoptosis
MPPa-PDT triggers the intrinsic or mitochondrial pathway of apoptosis.[13] The process involves the following key steps:
-
ROS Generation: Light-activated MPPa produces ROS.
-
Mitochondrial Damage: ROS cause a decrease in the mitochondrial membrane potential (ΔΨm).[14]
-
Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.[13]
-
Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[14]
-
Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and DNA fragmentation.[6]
Signaling Pathway for MPPa-PDT Induced Apoptosis:
Caption: Signaling pathway of apoptosis induced by MPPa-PDT.
Induction of Autophagy
In addition to apoptosis, MPPa-PDT can also induce autophagy, a cellular self-degradation process.[13] The ROS-Jnk signaling pathway has been implicated in this process.[13]
-
ROS Generation: As in apoptosis, the process is initiated by ROS production.
-
Jnk Activation: ROS activate the c-Jun N-terminal kinase (Jnk) signaling pathway.[13]
-
Autophagosome Formation: The activated Jnk pathway promotes the formation of autophagosomes, which engulf damaged organelles and proteins.
-
Lysosomal Fusion and Degradation: Autophagosomes fuse with lysosomes to form autolysosomes, where the engulfed contents are degraded.
Interestingly, studies have shown that autophagy can further promote apoptosis in cells treated with MPPa-PDT.[13]
Signaling Pathway for MPPa-PDT Induced Autophagy:
Caption: Signaling pathway of autophagy induced by MPPa-PDT.
Quantitative Biological Data
The efficacy of MPPa-PDT is dependent on the concentration of MPPa, the light dose, and the cell type. The following table summarizes some of the reported in vitro efficacy data.
| Cell Line | Cancer Type | MPPa Concentration (µM) | Light Dose (J/cm²) | Effect | Reference |
| MG-63 | Osteosarcoma | 0.75 | 4.8 | Induction of apoptosis and autophagy | [13] |
| A549 | Lung Cancer | 1.0 | 4.8 | Induction of apoptosis | [14] |
| NCI-h446 | Lung Carcinoma | 0.1 - 15 | Not specified | Dose-dependent photocytotoxicity | [15] |
| PC-3M | Prostate Cancer | 2.0 | 55.6 kJ/m² | Apoptosis and cell cycle arrest | [15] |
| CNE2 | Nasopharyngeal Carcinoma | 2.0 | 2.0 | 16.43% apoptosis after 8h | [16] |
Detailed Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MPPa Treatment: Replace the medium with fresh medium containing various concentrations of MPPa. Incubate for the desired period (e.g., 20 hours).
-
Light Irradiation: Wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength (e.g., 670 nm) and dose.
-
MTT Addition: After irradiation and a further incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used.
Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with MPPa and light as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Staining)
Principle: JC-1 is a lipophilic, cationic dye that can selectively enter mitochondria and reversibly change color from green to red as the mitochondrial membrane potential increases. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Treatment: Treat cells with MPPa and light.
-
JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add 1 mL of JC-1 working solution (typically 1-10 µM in culture medium) and incubate at 37°C for 15-30 minutes.
-
Washing: Discard the staining solution and wash the cells with a JC-1 staining buffer.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Observe the cells for red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.
-
Flow Cytometry: Detect the red fluorescence in the PE channel and the green fluorescence in the FITC channel. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Detection of Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat them with MPPa and light.
-
DCFH-DA Loading: After treatment, wash the cells with serum-free medium or PBS. Add DCFH-DA solution (typically 5-10 µM) to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Morphological Assessment of Apoptosis (Hoechst 33258 Staining)
Principle: Hoechst 33258 is a blue fluorescent dye that binds to the minor groove of DNA. It can permeate the cell membranes of both live and dead cells. In apoptotic cells, the chromatin condenses, and the nuclei fragment, leading to more intense and localized blue fluorescence when stained with Hoechst 33258.
Protocol: [26][27][28][29][30]
-
Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate and treat with MPPa and light.
-
Fixation (Optional but recommended for morphology): Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add Hoechst 33258 staining solution (typically 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a drop of mounting medium. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, brightly stained, and fragmented nuclei.
Western Blot Analysis for Apoptosis and Autophagy Markers
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. For apoptosis, key markers include cleaved caspase-3 and PARP. For autophagy, the conversion of LC3-I to LC3-II is a hallmark of autophagosome formation.
-
Protein Extraction: After MPPa-PDT treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-PARP, anti-LC3, anti-p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software.
Conclusion
This compound stands out as a potent second-generation photosensitizer with significant potential for clinical applications in photodynamic therapy. Its favorable photophysical properties, coupled with its ability to induce robust apoptotic and autophagic cell death in cancerous cells, make it a compelling candidate for further drug development. This technical guide has provided a comprehensive overview of its chemical and biological characteristics, along with detailed methodologies to facilitate further research in this promising area. The continued investigation into the signaling pathways modulated by MPPa-PDT and the development of targeted delivery systems will be crucial in realizing its full therapeutic potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. kumc.edu [kumc.edu]
- 5. Pyropheophorbide a methyl ester [omlc.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 8. Transformation Chlorophyll a of Spirulina platensis to Chlorin e6 Derivatives and Several Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110759924A - Preparation method of methyl pheophorbide a - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. bosterbio.com [bosterbio.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. chem-agilent.com [chem-agilent.com]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 25. 4.2. Intracellular ROS Detection Using 2′,7′-Dichlorofluorescein-Diacetate (DCFH-DA) [bio-protocol.org]
- 26. Morphological Aspects of Apoptosis [cyto.purdue.edu]
- 27. biotium.com [biotium.com]
- 28. lumiprobe.com [lumiprobe.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. genscript.com [genscript.com]
- 31. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. blog.cellsignal.com [blog.cellsignal.com]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Photophysical Properties of Methyl Pyropheophorbide-a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll-a, has emerged as a potent second-generation photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment.[1][2] Its efficacy is intrinsically linked to its photophysical properties, which govern its ability to absorb light and generate cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core photophysical characteristics of MPPa, detailed experimental protocols for their measurement, and visual representations of the underlying photoprocesses and therapeutic mechanisms.
Core Photophysical Properties
The photophysical behavior of this compound is characterized by its strong absorption in the red region of the electromagnetic spectrum, efficient fluorescence, and a high quantum yield of singlet oxygen generation. These properties are crucial for its function as a photosensitizer in PDT, allowing for deep tissue penetration of light and effective tumor destruction.[3]
Quantitative Photophysical Data
The photophysical parameters of this compound are highly dependent on the solvent environment, due to factors such as polarity and the propensity for aggregation.[4][5][6] The following tables summarize key quantitative data from various studies.
Table 1: Absorption and Emission Properties of this compound in Various Solvents
| Solvent | Qy Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λabs | Fluorescence Emission Max (λem, nm) |
| Dichloromethane | 668 | 47,100[7] / 45,000[7] | ~675[7] |
| N,N-dimethylformamide | 667 | 50,400[7] | Not Specified |
| Ether | 667 | 52,000[7] | Not Specified |
| Acetone | 665 | 56,000[7] | Not Specified |
| THF-methanol (1:1) | 667 | 47,500[7] | Not Specified |
| Ethanol | Not Specified | Not Specified | ~675[4][5] |
Table 2: Quantum Yields and Excited State Properties of this compound
| Solvent/Medium | Fluorescence Quantum Yield (Φf) | Triplet State Formation Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Intersystem Crossing Rate Constant (k_isc, s⁻¹) |
| Dichloromethane | 0.42[7] | Not Specified | Not Specified | Not Specified |
| Ethanol | Not Specified | ~0.23[5] | 0.2 | Not Specified |
| DMPC Liposomes | Not Specified | 0.15 | 0.13[5] | Not Specified |
| General (Calculated) | Not Specified | Not Specified | 0.62[3] | 6.14 x 10⁷ (calculated), 7.90 x 10⁷ (experimental)[3] |
Experimental Protocols
Accurate determination of photophysical parameters is essential for the evaluation of photosensitizers. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maxima and molar extinction coefficients of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HP 8453) is typically used.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., dichloromethane, ethanol).[5]
-
Prepare a series of dilutions from the stock solution in 1 cm pathlength quartz cuvettes.
-
Ensure the absorbance at the Q-band maximum is within the linear range of the instrument (typically < 1.0).
-
-
Measurement:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 350-800 nm).
-
Use the pure solvent as a blank for baseline correction.
-
The spectral bandwidth should be set to a narrow value, for instance, 1.0 nm.[7]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) for the Soret and Q bands.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectrum and quantum yield.
-
Instrumentation: A spectrofluorometer (e.g., PTI QM-4/2003 SE) equipped with a suitable excitation source and detector is required.[7]
-
Sample Preparation:
-
Measurement:
-
Excite the sample at a wavelength where it absorbs strongly, typically at the Soret band maximum.
-
Record the emission spectrum over a wavelength range that covers the expected fluorescence.
-
Set the excitation and emission monochromator bandwidths to a suitable resolution (e.g., 1 nm).[7][8]
-
Correct the recorded spectra for the wavelength-dependent sensitivity of the instrument.[7][8]
-
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method):
-
Use a standard fluorophore with a known quantum yield (e.g., meso-tetra(p-sulfonatophenyl)porphine in water, Φf = 0.11) as a reference.
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer's PDT efficacy. This can be measured directly by its phosphorescence or indirectly using a chemical trap.
-
Instrumentation (Indirect Method): UV-Vis spectrophotometer.
-
Chemical Trap: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap that is bleached upon reaction with singlet oxygen.
-
Procedure:
-
Prepare a solution containing this compound and DPBF in a suitable solvent (e.g., air-saturated ethanol).
-
Use a reference photosensitizer with a known ΦΔ (e.g., methylene blue in ethanol, ΦΔ = 0.52).
-
Irradiate the sample and reference solutions with monochromatic light at a wavelength where both photosensitizers absorb.
-
Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time.
-
-
Data Analysis:
-
Plot the change in DPBF absorbance versus irradiation time for both the sample and the reference.
-
The singlet oxygen quantum yield of the sample can be calculated using the equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (Iabs_std / Iabs_sample) where k is the rate of DPBF bleaching (obtained from the slope of the plot) and Iabs is the rate of light absorption by the photosensitizer.
-
Visualizations
Jablonski Diagram for this compound
The following diagram illustrates the electronic and vibrational transitions that occur in this compound upon light absorption, leading to fluorescence and the generation of the triplet state essential for PDT.
Caption: Jablonski diagram of this compound photophysical processes.
Mechanism of MPPa-Mediated Photodynamic Therapy
This workflow illustrates the key steps involved in the therapeutic action of this compound in a clinical setting, from administration to the induction of cell death.
Caption: Workflow of this compound mediated photodynamic therapy.
Conclusion
This compound possesses highly favorable photophysical properties for its application in photodynamic therapy. Its strong absorption in the therapeutic window, coupled with an efficient generation of singlet oxygen, makes it a promising candidate for further preclinical and clinical development. A thorough understanding and accurate measurement of its photophysical parameters, as outlined in this guide, are paramount for optimizing treatment protocols and developing next-generation photosensitizers.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyropheophorbide a methyl ester [omlc.org]
- 8. Pyropheophorbide a [omlc.org]
Methyl Pyropheophorbide-a (MPPa) in Photodynamic Therapy: A Technical Guide to the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit cellular destruction.[1][2][3] Methyl pyropheophorbide-a (MPPa), a stable and potent second-generation photosensitizer derived from chlorophyll-a, has garnered significant attention for its favorable photophysical properties and efficacy in treating various malignancies.[4][5][6] This technical guide provides an in-depth exploration of the core mechanisms of action of MPPa-mediated PDT, detailing the photochemical events, cellular signaling cascades, and key experimental methodologies used in its characterization.
Photochemical and Photophysical Properties
The efficacy of MPPa as a photosensitizer is fundamentally rooted in its photophysical characteristics. It exhibits a strong absorption peak in the red region of the electromagnetic spectrum, a wavelength range that allows for deeper tissue penetration compared to earlier generation photosensitizers.[6][7] Upon activation by light, the MPPa molecule transitions from its ground state (S₀) to a short-lived excited singlet state (S₁).[2][8] While it can return to the ground state via fluorescence, the key event for PDT is its transition to a longer-lived excited triplet state (T₁) through a process called intersystem crossing.[9][10]
This triplet state MPPa is the primary driver of the photodynamic effect. It interacts with ambient molecular oxygen (³O₂) predominantly through a Type II photochemical reaction, transferring its energy to generate the highly cytotoxic singlet oxygen (¹O₂).[10][11][12] MPPa demonstrates a high singlet oxygen quantum yield, making it an efficient producer of this key reactive oxygen species (ROS).[9] A less common Type I reaction can also occur, where the triplet state PS interacts directly with biomolecules to produce other ROS like superoxide anions and hydroxyl radicals.[12][13]
Table 1: Photophysical and Photochemical Properties of MPPa
| Property | Value | Solvent / Conditions | Citation |
| Absorption Maximum (Q-band) | 667 nm | Organic Solvents (e.g., DMF, Dichloromethane) | [6][14] |
| 674 nm | In NCI-h446 cells | [6] | |
| Molar Extinction Coefficient | ~47,100 - 56,000 M⁻¹cm⁻¹ | Dichloromethane, Acetone | [14] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [9] |
| Fluorescence Quantum Yield | 0.42 | Dichloromethane | [14] |
| Intersystem Crossing Rate (ISC) | 7.90 x 10⁷ s⁻¹ (Experimental) | Not specified | [9] |
Cellular Uptake and Subcellular Localization
For an effective photodynamic response, MPPa must be taken up and accumulate within target cancer cells. As a lipophilic molecule, MPPa readily crosses the cell membrane. Its subcellular localization is a critical determinant of the primary sites of photodamage and, consequently, the dominant cell death pathway.[7][15]
Studies using confocal laser scanning microscopy have shown that MPPa distributes broadly within the intracellular membrane system, localizing to the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria .[6][16][17] Of these, mitochondrial localization is considered particularly crucial for inducing an efficient apoptotic response.[15][18][19] The aggregation state of MPPa can influence its localization; monomeric forms of the photosensitizer preferentially accumulate in the mitochondria, which are highly sensitive targets for photodamage.[15] This targeted damage to mitochondria is a key initiator of the intrinsic apoptotic cascade.
Core Mechanisms of Action: Cellular Signaling Pathways
MPPa-PDT triggers a multi-faceted cellular response, activating several signaling pathways that culminate in cell death and inhibition of tumor progression.
Induction of Apoptosis via the Mitochondrial Pathway
The primary mechanism of cell killing by MPPa-PDT is the induction of apoptosis.[5][6][18] This process is initiated by the ROS-mediated damage to mitochondria where MPPa accumulates.
-
Mitochondrial Damage: ROS directly damage mitochondrial components, leading to a significant reduction in the mitochondrial membrane potential (MMP).[17][18]
-
Bcl-2 Family Regulation: This oxidative stress alters the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis.[20][21][22] MPPa-PDT leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[17]
-
MOMP and Cytochrome c Release: The shift in the Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization (MOMP).[20] This allows for the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[20][23]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (APAF1), triggering the formation of a protein complex known as the apoptosome.[20][23] The apoptosome recruits and activates pro-caspase-9, which in turn activates the primary executioner caspase, caspase-3.[17][18][23]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[17][24]
Inhibition of Metastasis
Beyond inducing direct cell death, MPPa-PDT has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[25] This anti-metastatic effect is mediated by the ROS-dependent downregulation of the PI3K/Akt/NF-κB signaling pathway.
-
ROS-Mediated Inhibition: The oxidative stress generated by MPPa-PDT leads to the decreased phosphorylation, and therefore inactivation, of Akt.[25]
-
NF-κB Suppression: Inactivated Akt can no longer phosphorylate and activate the NF-κB p65 subunit. This prevents the translocation of NF-κB into the nucleus.[25]
-
MMP-9 Downregulation: As a consequence, the transcription of NF-κB target genes is inhibited. This includes matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a critical step in tumor invasion.[25] The resulting decrease in MMP-9 expression suppresses the invasive potential of the cancer cells.
Other Induced Pathways: Autophagy, ERS, and Cell Cycle Arrest
MPPa-PDT can also induce other cellular responses depending on the cell type and treatment conditions.
-
Autophagy: In lung cancer cells, MPPa-PDT has been shown to induce autophagy, a cellular self-degradation process, through the activation of the JNK and p38 MAPK signaling pathways.[26][27]
-
Endoplasmic Reticulum Stress (ERS): In osteosarcoma cells, MPPa-PDT triggers ERS-induced apoptosis and inhibits the pro-survival Akt/mTOR pathway.[4][28]
-
Cell Cycle Arrest: Treatment can cause cancer cells to arrest at different phases of the cell cycle, such as the G₀/G₁ phase in lung cancer cells or the G₂/M phase in osteosarcoma cells, thereby inhibiting proliferation.[4][18]
Table 2: In Vitro Efficacy and Effects of MPPa-PDT in Cancer Cell Lines
| Cell Line | Cancer Type | MPPa Conc. (µM) | Light Dose (J/cm²) | Effect | Citation |
| A549 | Lung Carcinoma | 1 | 4.8 | IC₅₀ = 0.97 µM; Induces apoptosis via caspase-9/3 activation. | [18] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Suppresses migration and invasion; Downregulates MMP-9 via Akt/NF-κB inhibition. | [25] |
| MG-63 | Osteosarcoma | Not specified | Not specified | Induces G₂/M cell cycle arrest; ERS-induced apoptosis; Inhibits Akt/mTOR pathway. | [4][28] |
| NCI-h446 | Lung Carcinoma | 0.1 - 15 | Not specified | Dose-dependent photocytotoxicity; Induces apoptosis. | [5][6] |
| PC-3M | Prostate Cancer | 2 | ~5.6 | Induces G₀/G₁ cell cycle arrest and apoptosis. | [5] |
Experimental Protocols
Characterizing the mechanism of action of MPPa-PDT involves a suite of standard and specialized cell biology techniques.
ROS Detection using DCFH-DA
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][29]
-
Protocol:
-
Culture cells and perform MPPa-PDT treatment as per the experimental design.
-
Following irradiation, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate in the dark at 37°C for 20-30 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity immediately using a fluorescence microscope or a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[27]
-
Protocol:
-
Perform MPPa-PDT and collect both adherent and floating cells at the desired time point post-treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in commercial kits.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the mixture for 15 minutes at room temperature in the dark.[27]
-
Analyze the cells by flow cytometry within one hour. The results will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol (Example for Caspase-3):
-
After MPPa-PDT, lyse the collected cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also probe a separate or stripped membrane for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein level.[17][24]
-
Subcellular Localization by Confocal Microscopy
-
Principle: The intrinsic fluorescence of MPPa is used to visualize its location within the cell. Co-localization with fluorescent dyes specific to certain organelles confirms its location.[6]
-
Protocol:
-
Grow cells on glass coverslips or in glass-bottom dishes.
-
Incubate the cells with MPPa for the desired time.
-
To identify specific organelles, co-incubate with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) according to the manufacturer's instructions.
-
Wash the cells with fresh medium or PBS.
-
Observe the live cells using a confocal laser scanning microscope. Acquire images in the respective channels for MPPa (Excitation: ~410 nm, Emission: ~670 nm) and the organelle probes.
-
Merge the images to determine the degree of co-localization, which appears as an overlay of colors (e.g., yellow from red MPPa and green MitoTracker).[6][17]
-
Summary and Conclusion
The mechanism of action of this compound in photodynamic therapy is a sophisticated, multi-stage process. It begins with the efficient absorption of light and a high quantum yield of singlet oxygen, which is the primary cytotoxic agent.[9] Cellular uptake and strategic localization within key organelles, particularly the mitochondria, dictate the primary mode of cell death.[6][15][18] The resultant oxidative stress triggers a cascade of signaling events, most prominently the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and caspase activation.[17][18] Furthermore, MPPa-PDT demonstrates therapeutic potential beyond direct cytotoxicity by inhibiting key pathways involved in tumor metastasis, such as the PI3K/Akt/NF-κB axis.[25] A comprehensive understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is essential for the continued development and optimization of MPPa as a potent agent in oncologic PDT.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel photosensitisers derived from pyropheophorbide-a: uptake by cells and photodynamic efficiency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 12. mdpi.com [mdpi.com]
- 13. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyropheophorbide a methyl ester [omlc.org]
- 15. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting mitochondria for cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms controlling cellular suicide: role of Bcl-2 and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. researchgate.net [researchgate.net]
- 25. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 27. researchgate.net [researchgate.net]
- 28. Antitumor effects and mechanisms of pyropheophorbide‑α methyl ester‑mediated photodynamic therapy on the human osteosarcoma cell line MG‑63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Early In Vitro Studies of Methyl Pyropheophorbide-a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa) is a second-generation photosensitizer derived from chlorophyll-a.[1] Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, make it a promising candidate for photodynamic therapy (PDT).[2][3] Early in vitro research has focused on elucidating its anticancer and anti-inflammatory activities, particularly when activated by light. This guide provides a technical overview of these foundational studies, detailing experimental methodologies, summarizing quantitative data, and illustrating the key signaling pathways involved.
Chemical and Physical Properties
A solid understanding of the physicochemical characteristics of MPPa is fundamental to interpreting its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₃ | [4] |
| Molecular Weight | 548.67 g/mol | [4] |
| Appearance | Powder | [4] |
| Storage | Store at -20°C, protected from light | [4] |
| Solubility | Poor aqueous solubility | [5] |
| Absorption Peak (in cells) | ~674 nm | [3] |
In Vitro Anticancer Activity: Photodynamic Therapy
The primary focus of early in vitro research on MPPa has been its efficacy as a photosensitizer in PDT for various cancer cell lines. The cytotoxic effects of MPPa are predominantly light- and dose-dependent.[2][6] In the absence of light, MPPa exhibits minimal to no dark cytotoxicity at therapeutic concentrations.[3][6]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound. The following table summarizes the reported IC50 values for MPPa-mediated PDT in several cancer cell lines. It is important to note that these values are highly dependent on experimental conditions such as light dose, drug incubation time, and the specific cell line.
| Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | 0.97 ± 0.05 | 4.8 | Not Specified | [2] |
| A549 | Lung Adenocarcinoma | ~3.7 | 9 | 24 | [7] |
| NCI-H446 | Lung Carcinoma | 1.3 ± 0.1 | 2 | 20 | [8] |
| MG-63 | Osteosarcoma | Not Specified | 4.8 | 20 | [9] |
| CNE2 | Nasopharyngeal Carcinoma | Not Specified (Dose-dependent phototoxicity observed) | 1-8 | 24 | [6] |
| HeLa | Cervical Carcinoma | Not Specified | 2 | 3 and 24 | [10] |
Apoptosis as a Primary Mechanism of Cell Death
A significant body of evidence indicates that MPPa-PDT primarily induces cancer cell death through apoptosis.[2][3][6][9][11] Quantitative analyses have demonstrated a marked increase in the apoptotic cell population following treatment. For instance, in CNE2 nasopharyngeal carcinoma cells, the apoptotic rate increased to 16.43% eight hours after PDT with 2 µM MPPa and a light dose of 2 J/cm².[6] Similarly, in MG-63 osteosarcoma cells, a significant increase in the apoptotic rate was observed, with studies indicating it can reach approximately 40%.[9]
Key Signaling Pathways in MPPa-PDT
The apoptotic response triggered by MPPa-PDT is orchestrated by a complex network of signaling pathways. The generation of reactive oxygen species (ROS) upon photoactivation of MPPa is a critical initiating event.[2]
The Mitochondrial Apoptosis Pathway
The mitochondrial or intrinsic pathway of apoptosis is a central mechanism in MPPa-PDT-induced cell death.[2][9] MPPa has been shown to localize in the mitochondria, among other organelles like the endoplasmic reticulum and Golgi apparatus.[3][8]
JNK and p38 MAPK Signaling Pathways
Studies have also implicated the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in MPPa-PDT-induced apoptosis and autophagy in A549 lung cancer cells.[2][3][11] The activation of these stress-activated pathways contributes to the overall cellular response to the oxidative stress induced by MPPa-PDT.
In Vitro Anti-Inflammatory Effects
Beyond its anticancer properties, MPPa-PDT has demonstrated anti-inflammatory effects in vitro. Studies using RAW264.7 macrophage cells have shown that MPPa-PDT can attenuate the inflammatory response induced by lipopolysaccharide (LPS).[10]
Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory action of MPPa-PDT is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][10][12] MPPa-PDT has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the nuclear translocation of the NF-κB p65 subunit.[10]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in early in vitro studies of MPPa.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is commonly used to assess cell viability following MPPa-PDT.[2][4][5][8][10][13][14]
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Add MPPa at various concentrations to the wells and incubate for a specified period (e.g., 20-24 hours).
-
Irradiate the cells with a light source at the appropriate wavelength (around 670 nm) and dose.
-
Following irradiation, incubate the plate for a further period (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is a standard method for quantifying apoptosis.[6][15]
Protocol:
-
Seed cells in 6-well plates and treat with MPPa-PDT as described above.
-
Harvest the cells at different time points post-treatment by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.[1][2][9][10][11][16][17][18]
Protocol:
-
Treat cells with MPPa-PDT and lyse them at various time points using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion
Early in vitro studies have robustly established this compound as a potent photosensitizer with significant anticancer and anti-inflammatory properties. Its mechanism of action, primarily through the induction of apoptosis via the mitochondrial pathway and modulation of key signaling cascades like JNK, p38 MAPK, and NF-κB, provides a strong rationale for its further development. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals seeking to build upon this foundational knowledge in the pursuit of novel therapeutic strategies. Further research is warranted to explore the full therapeutic potential of MPPa, including its efficacy in combination therapies and its application in a broader range of diseases.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 3. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 4. ptglab.com [ptglab.com]
- 5. toolsbiotech.com [toolsbiotech.com]
- 6. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Therapy with Nebulized Nanocurcumin on A549 Cells, Model Vessels, Macrophages and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dojindo.co.jp [dojindo.co.jp]
- 14. apexbt.com [apexbt.com]
- 15. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of Methyl Pyropheophorbide-a Derivatives in Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll-a, is emerging as a potent second-generation photosensitizer with significant promise in the field of photodynamic therapy (PDT) for cancer treatment. Its strong photosensitivity, well-defined chemical structure, and rapid metabolism in the body make it an attractive candidate for further development.[1] This technical guide provides an in-depth overview of MPPa derivatives, focusing on their synthesis, mechanism of action, and key experimental findings, presented in a format tailored for researchers and drug development professionals.
Core Concepts: Synthesis and Physicochemical Properties
The synthesis of MPPa and its derivatives often begins with the extraction of chlorophyll-a from sources like Spirulina maxima algae.[2] Methyl pheophorbide-a, obtained from this extraction, serves as a common starting material for various chemical modifications.[2][3][4] These modifications, primarily at the peripheral positions of the chlorin ring, are crucial for tuning the photodynamic properties and biological activities of the resulting derivatives.[5]
Key synthetic strategies involve reactions such as the Grignard reaction, Wittig reaction, and Vilsmeier reaction to introduce different functional groups.[3] For instance, the introduction of heterocyclic aromatic substituents or pyrazole moieties has been explored to enhance the photodynamic efficacy.[2][5] The structures of these novel compounds are typically characterized using elemental analysis, UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR).[3]
The photophysical properties of MPPa and its derivatives are central to their function as photosensitizers. They exhibit a characteristic strong absorption in the red region of the electromagnetic spectrum, a crucial feature for deep tissue penetration of light in PDT.[6]
Table 1: Physicochemical and Photophysical Properties of this compound (MPPa)
| Property | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient | 47,100 cm⁻¹/M | Dichloromethane | [7] |
| 50,400 cm⁻¹/M | N,N-dimethylformamide | [7] | |
| 52,000 cm⁻¹/M | Ether | [7] | |
| 45,000 cm⁻¹/M | Dichloromethane | [7] | |
| 56,000 cm⁻¹/M | Acetone | [7] | |
| Absorption Maximum (λmax) | 667 nm | Organic Solvent | [6] |
| 674 nm | In cells | [6] | |
| 665 nm | Ethanol | [8] | |
| Fluorescence Quantum Yield | 0.42 | Dichloromethane | [7] |
| Singlet Oxygen Quantum Yield | 0.2 | Ethanol | [8][9] |
| 0.13 | Liposomes | [8][9] | |
| Triplet State Formation Quantum Yield | ~0.23 | Ethanol | [8][9] |
| ~0.15 | Liposomes | [8][9] |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of MPPa derivatives in PDT is primarily mediated by the generation of reactive oxygen species (ROS) upon light activation. The general mechanism involves the photosensitizer absorbing light and transitioning to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen, or participate in other reactions to produce radicals like the hydroxyl radical.[8][10]
Cellular Uptake and Subcellular Localization
The efficacy of PDT is highly dependent on the cellular uptake and subcellular localization of the photosensitizer. The lipophilicity and charge of the MPPa derivatives play a significant role in their cellular uptake mechanism, which can range from diffusion to endocytosis.[11]
Studies have shown that MPPa and its derivatives can localize in various critical organelles, including the mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes.[6][12][13] Mitochondrial localization is often associated with increased PDT sensitivity and the induction of apoptosis.[12][13] The aggregation state of the derivatives in aqueous media also influences their localization, with monomers tending to accumulate in mitochondria and aggregates in lysosomes.[12]
Induction of Cell Death and Anti-Tumor Effects
MPPa-mediated PDT has been demonstrated to induce cell death primarily through apoptosis in various cancer cell lines, including those from lung, breast, and osteosarcoma.[1][6][14] The hallmarks of apoptosis, such as DNA condensation and fragmentation, and the activation of caspases have been observed following treatment.[1][6]
Furthermore, MPPa-PDT can inhibit cancer cell migration and invasion, suggesting its potential to control metastasis.[1][15] In vivo studies have confirmed the anti-tumor effects of MPPa derivatives, showing significant inhibition of tumor growth in animal models.[14]
Table 2: In Vitro and In Vivo Efficacy of MPPa and its Derivatives
| Cell Line/Tumor Model | Derivative | Concentration/Dose | Light Dose | Effect | Reference |
| Human Osteosarcoma MG-63 | MPPa | Not specified | Not specified | Increased apoptosis, cell cycle arrest at G2/M | [1] |
| Human Lung Carcinoma NCI-h446 | MPPa | 0.1-15 µM | Not specified | Dose-dependent photocytotoxicity, apoptosis | [14] |
| Human Prostate Cancer PC-3M | MPPa | 2 µM | 55.6 kJ/m² | G0/G1 cell cycle arrest, apoptosis | [14] |
| PC-3M Tumor Xenograft (mice) | MPPa | 15 mg/kg (topical) | Not specified | 78.66% tumor volume inhibition | [14] |
| Human Ovarian Cancer A2780 & SKOV3 | MPPa | Not specified | Not specified | Increased cytotoxicity and apoptosis with Nrf2 downregulation | [16] |
| Human Breast Cancer MCF-7 | MPPa | 0.5-4 µmol/L | 0.9-3.6 J/cm² | Inhibition of cell viability and migration | [15] |
Key Signaling Pathways
Research has begun to elucidate the molecular signaling pathways modulated by MPPa-PDT, providing insights into its mechanism of action and potential resistance mechanisms.
The Nrf2 Signaling Pathway
The transcription factor Nrf2 (nuclear factor-E2-related factor 2) plays a crucial role in cellular defense against oxidative stress. Following MPPa-PDT, Nrf2 translocates to the nucleus and its expression increases, which can be regulated by the MAPK signaling pathway.[16] This activation of Nrf2 can lead to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and the drug efflux pump ABCG2, potentially contributing to resistance.[16] Downregulation of Nrf2 has been shown to enhance the cytotoxic effects of MPPa-PDT by increasing ROS levels.[16]
Caption: Nrf2 signaling pathway activation by MPPa-PDT.
The PTEN/Akt Signaling Pathway
The PTEN/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Studies on breast cancer cells have shown that MPPa-PDT can inhibit cell migration by upregulating the expression of E-cadherin and the tumor suppressor PTEN, while decreasing the phosphorylation of Akt.[15] This suggests that the anti-migratory effects of MPPa-PDT may be mediated through the inhibition of the pro-survival Akt pathway.
Caption: PTEN/Akt signaling pathway modulation by MPPa-PDT.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing research. Below are summarized methodologies for key experiments cited in the literature.
Synthesis of Methyl Pheophorbide-a Derivatives
A general procedure for synthesizing methyl pheophorbide-a derivatives with pyrazole moieties involves the following steps[2]:
-
Starting Material: Methyl pheophorbide-a is obtained from dried Spirulina maxima algae by refluxing in acetone under a nitrogen atmosphere. The extract is then purified.
-
Intermediate Formation: The starting material is converted to an intermediate compound suitable for the addition of the desired moiety.
-
Reaction with Hydrazine Derivatives: The intermediate is dissolved in a mixture of ethanol and dichloromethane, to which an excess of a hydrazine derivative is added.
-
Stirring and Purification: The reaction mixture is stirred at room temperature until the starting material is consumed. The resulting product is then purified by column chromatography on silica gel.
In Vitro Photodynamic Therapy Protocol
A typical workflow for evaluating the in vitro efficacy of MPPa derivatives is as follows:
Caption: A generalized workflow for in vitro PDT experiments.
Cell Viability Assay (CCK-8): To assess the cytotoxicity of MPPa-PDT, a Cell Counting Kit-8 (CCK-8) assay is commonly used. Cells are seeded in 96-well plates, treated as per the PDT protocol, and then incubated with the CCK-8 solution. The absorbance is measured to determine cell viability.[15][16]
Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution. For apoptosis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are fixed and stained with PI.[1][16]
ROS Detection: The intracellular generation of ROS is detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment, cells are incubated with DCFH-DA, and the fluorescence intensity, which is proportional to the amount of ROS, is measured.[15][16]
Western Blot Analysis: To investigate the molecular mechanisms, the expression levels of key proteins are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1][15][16]
Future Directions and Conclusion
This compound and its derivatives represent a highly promising class of photosensitizers for photodynamic therapy. Their favorable photophysical properties, coupled with their potent anti-tumor activity, make them excellent candidates for further preclinical and clinical development.
Future research should focus on:
-
Rational Design of Novel Derivatives: Synthesizing new derivatives with improved tumor selectivity, deeper tissue penetration of activating light, and enhanced ROS generation.
-
Targeted Delivery Systems: Developing nanoparticle-based or antibody-conjugated delivery systems to improve the tumor-specific accumulation of MPPa derivatives and minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of MPPa-PDT with other cancer treatments, such as chemotherapy, immunotherapy, and targeted therapy.
-
Understanding Resistance Mechanisms: Further elucidating the molecular mechanisms of resistance to MPPa-PDT to develop strategies to overcome it.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole substituted methyl pheophorbide-a derivatives and their preliminary in vitrocell viabilities - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyropheophorbide a methyl ester [omlc.org]
- 8. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic activity of pyropheophorbide methyl ester and pyropheophorbide a in dimethylformamide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Methyl Pyropheophorbide-a
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyropheophorbide-a (MPPa), a derivative of chlorophyll-a, is a potent second-generation photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment.[1][2] Its strong photosensitivity, defined chemical structure, and rapid metabolism make it a compound of high interest in oncological research and drug development.[1][3] MPPa functions by absorbing light, typically in the near-infrared region, and generating reactive oxygen species (ROS) that induce targeted cell death in tumors.[2][4][5] This guide provides an in-depth overview of the natural sources of MPPa, detailed protocols for its isolation and synthesis from precursors, and an examination of its mechanism of action through key signaling pathways.
Natural Sources and Precursors
This compound is not typically isolated in large quantities directly from natural sources. Instead, it is most commonly synthesized from its abundant precursor, chlorophyll-a, or other chlorophyll derivatives like methyl pheophorbide-a and chlorin e6. These precursors are readily available from a variety of photosynthetic organisms.
Key natural sources for these precursors include:
-
Cyanobacteria (Blue-Green Algae): Species such as Spirulina geitleri are rich sources of chlorophyllous pigments, which can be chemically converted to methyl pheophorbides.[6] The alga Spirulina destridratada has been specifically used to obtain the precursor methyl pheophorbide-a.[7]
-
Higher Plants:
-
Moringa oleifera: The leaves of this plant have been identified as a source of pyropheophorbide-a, marking the first report of its isolation from this species.[8]
-
Atalantia monophylla: The hexane extract of the leaves from this plant in the Rutaceae family has been shown to contain pyropheophorbide a methyl ester.[9]
-
-
General Chlorophyll-rich Biomass: Any abundant source of chlorophyll-a, such as spinach or other leafy greens, can serve as the starting material for the semi-synthesis of MPPa.[10]
Isolation and Synthesis Protocols
The preparation of this compound generally involves the extraction of a chlorophyll-a derivative and a subsequent chemical conversion step to remove the C13²-carboxymethyl group.
General Protocol: Synthesis from Methyl Pheophorbide-a
This method is widely cited and begins with methyl pheophorbide-a (MPa), which can be extracted from sources like Spirulina.[7][11]
Methodology:
-
Reaction Setup: Dissolve methyl pheophorbide-a (e.g., 1.0 g) in 2,4,6-collidine (100 mL).[7][11]
-
Decarbomethoxylation: Heat the solution under reflux for 3 hours.[11] An alternative approach involves refluxing for 90 minutes while passing a slow stream of nitrogen through the mixture.[7] This step removes the methoxycarbonyl group at the C-13 position.
-
Solvent Removal: After cooling, evaporate the collidine under reduced pressure (e.g., 0.1 mm Hg).[7][11]
-
Work-up & Purification:
-
Final Purification: Purify the crude product by column chromatography on a silica gel column, eluting with 2% acetone in methylene chloride, to obtain pure this compound.[11]
Protocol: Extraction from Moringa oleifera Leaves
This protocol outlines the process for isolating pyropheophorbide-a directly from plant material.[8]
Methodology:
-
Preparation: Grind dried Moringa oleifera leaves into a fine powder.
-
Soxhlet Extraction: Perform successive extractions on the ground leaf material using hexane, followed by ethyl acetate, and finally methanol in a Soxhlet apparatus.[8]
-
Fractionation: Subject the ethyl acetate extract, which contains the target compound, to column chromatography for initial fractionation.[8]
-
Fraction Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) and pool the fractions that show similar profiles.[8]
-
Final Purification: Purify the pooled fractions using a Sephadex glass column to isolate pure pyropheophorbide-a.[8] The compound can then be esterified to this compound if required.
Quantitative Data: Synthesis & Isolation Yields
The yield of this compound can vary significantly based on the starting material and the specific protocol employed. The following table summarizes reported yields from various processes.
| Starting Material | Product | Yield | Method | Reference |
| Methyl Pheophorbide-a (1.0 g) | This compound | 91% (820 mg) | Reflux in collidine, recrystallization | [7] |
| Chlorin e6 Trimethyl Ester | Pyropheophorbide-a | 85% | Base treatment, heating, crystallization | [12] |
| Pyropheophytin a | Pyropheophorbide a 1-octadecanol ester | 45.3% | Multi-step synthesis, column chromatography | [13] |
Biological Activity and Signaling Pathways
This compound's primary therapeutic application is in photodynamic therapy (PDT), where it acts as a photosensitizer to destroy cancer cells.[2] Upon irradiation with light of a specific wavelength (approx. 667-674 nm), MPPa transitions to an excited triplet state.[10] This excited state transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which leads to cellular damage and apoptosis.[4]
Inhibition of the PI3K/AKT/mTOR Pathway
Research on human osteosarcoma cells has shown that MPPa-mediated PDT exerts its antitumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[1]
Mechanism of Inhibition:
-
Downregulation of Phosphorylation: MPPa-PDT treatment leads to a significant reduction in the phosphorylation of key downstream proteins, including AKT, mTOR, 4EBP1, and P70S6K.[1]
-
Inhibition of Protein Synthesis: The deactivation of this pathway disrupts protein biosynthesis, which is essential for cell growth and division.[1]
-
Cell Cycle Arrest: By blocking the AKT/mTOR pathway, MPPa-PDT can inhibit the expression of cell cycle-associated proteins, causing cell cycle arrest at the G2/M phase.[1]
-
Induction of Apoptosis: The treatment also robustly induces apoptosis, as evidenced by the increased expression of key apoptotic markers like cleaved caspase-3 and cleaved PARP.[1]
Caption: MPPa-PDT signaling pathway in cancer cells.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the production of this compound from a natural chlorophyll source.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 4. s3.smu.edu [s3.smu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. prepchem.com [prepchem.com]
- 8. carta-evidence.org [carta-evidence.org]
- 9. Isolation of pyropheophorbide a from the leaves of Atalantia monophylla (ROXB.) CORR. (Rutaceae) as a possible antiviral active principle against herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2004005289A2 - Efficient synthesis of pyropheophorbide a and its derivatives - Google Patents [patents.google.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methodological & Application
Application Notes and Protocols for Methyl Pyropheophorbide-a Photodynamic Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, offering a promising alternative for cancer treatment.[1][2][3] Methyl pyropheophorbide-a (MPPa), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention due to its potent phototoxic effects and favorable photophysical properties.[4][5] Upon activation by light of a specific wavelength, MPPa generates reactive oxygen species (ROS), primarily singlet oxygen, which triggers a cascade of cellular events leading to apoptosis, necrosis, or autophagy.[5][6][7] These application notes provide a detailed protocol for conducting in vitro PDT studies using MPPa, summarizing key quantitative data and elucidating the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of MPPa-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | MPPa Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Observed Effects | Reference(s) |
| A549 | Lung Carcinoma | 0.25 - 1.0 | 1.2 - 9.6 | 0.97 ± 0.05 (at 4.8 J/cm²) | Dose-dependent decrease in cell viability, apoptosis, autophagy, G0/G1 cell cycle arrest. | [8] |
| MG-63 | Osteosarcoma | Not specified | Not specified | Not specified | Increased apoptosis, cell cycle blockage, inhibition of migration and invasion. | [9] |
| NCI-H446 | Lung Carcinoma | Not specified | Not specified | Not specified | Apoptotic cell death. | [4] |
| LNCaP | Prostate Cancer | 2.5 - 5.0 | Not specified | Not specified | Specific induction of apoptosis in PSMA+ cells. | [10][11] |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | Cell viability lowered to 10.18% post-PDT, apoptotic cell death. | [12] |
Experimental Protocols
General In Vitro PDT Workflow
A typical in vitro PDT experiment involves several key steps: cell culture, incubation with the photosensitizer, light irradiation, and subsequent assessment of cellular responses.[1][13] It is crucial to maintain consistency in all parameters, especially incubation time and light dosimetry, to ensure high inter-test validity.[1][13]
Caption: General experimental workflow for in vitro MPPa-PDT.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Select an appropriate cancer cell line (e.g., A549, MG-63).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into multi-well plates, chamber slides, or culture dishes at a density that allows for exponential growth during the experiment. For example, plate 2 x 10⁴ cells in 2 ml of culture medium into each well of a six-well plate.[14]
2. MPPa Incubation:
-
Prepare a stock solution of MPPa in an organic solvent like DMSO (e.g., 1 mmol/L).[8]
-
Dilute the stock solution to the desired final concentrations (e.g., 0.25 to 5 µM) in a complete culture medium.
-
Replace the culture medium in the cell plates with the MPPa-containing medium.
-
Incubate the cells for a predetermined period (e.g., 2.5 to 20 hours) in the dark to allow for cellular uptake of the photosensitizer.[8][10]
-
Note: The optimal incubation time can vary between cell lines and should be determined empirically.
3. Light Irradiation:
-
Following incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any MPPa that has not been taken up by the cells.
-
Add fresh, pre-warmed culture medium to each well.[10]
-
Irradiate the cells using a light source with a wavelength corresponding to the absorption peak of MPPa (approximately 667-674 nm).[4][5] A semiconductor laser or LED array can be used.[8]
-
The light dose (fluence), measured in J/cm², is a product of the power density (irradiance, W/cm²) and the exposure time (seconds).[1] This should be carefully controlled and measured using a photometer.[1] For example, a light dose of 4.8 J/cm² can be achieved with an irradiance of 40 mW/cm² for 120 seconds.[8]
4. Post-Irradiation Incubation and Analysis:
-
After irradiation, return the cells to the incubator for a period of time (e.g., 2 to 24 hours) to allow for the induction of cell death pathways.[10]
-
Assess the effects of MPPa-PDT using various assays:
-
Cell Viability: MTT or CCK-8 assays are commonly used to determine the cytotoxicity of the treatment.[8][15]
-
Apoptosis and Necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cell populations.[1][16] Nuclear staining with Hoechst 33342 can reveal chromatin condensation, a hallmark of apoptosis.[16]
-
Western Blotting: This technique can be used to measure the expression levels of key proteins involved in signaling pathways, such as caspases, PARP, Akt, mTOR, JNK, and p38 MAPK.[9][16]
-
ROS Detection: Cellular ROS production can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Subcellular Localization: Confocal laser scanning microscopy can be used to determine the intracellular localization of MPPa, which has been found in the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[4]
-
Signaling Pathways in MPPa-PDT
MPPa-PDT induces cell death through multiple interconnected signaling pathways. The primary trigger is the generation of ROS, which leads to cellular damage and the activation of stress response pathways.
Caption: Key signaling pathways activated by MPPa-PDT.
MPPa-PDT has been shown to induce apoptosis and autophagy through the JNK and p38 MAPK signaling pathways in A549 lung cancer cells.[16] In human osteosarcoma cells, MPPa-PDT inhibits the Akt/mTOR pathway and induces endoplasmic reticulum stress (ERS)-mediated apoptosis.[9] The process often involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[9] The specific cell death mechanism can depend on the cell type and the treatment conditions.[6]
References
- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 4. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro targeted photodynamic therapy with a pyropheophorbide--a conjugated inhibitor of prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, characterization and in vitro photodynamic therapy of a pyropheophorbide-a-conjugated Fe3O4 multifunctional magnetofluorescence photosensitizer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
Application Notes and Protocols for the Synthesis of Methyl Pyropheophorbide-a Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the synthesis of various derivatives of Methyl pyropheophorbide-a (MPPa), a potent photosensitizer derived from chlorophyll-a. These derivatives are of significant interest in the field of photodynamic therapy (PDT) for cancer treatment. The following sections outline key synthetic strategies, experimental protocols, and the underlying biological mechanisms of action.
Introduction
This compound (MPPa) is a second-generation photosensitizer characterized by its strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1] Chemical modifications of the peripheral functional groups of the MPPa macrocycle can be tailored to enhance its photophysical properties, improve tumor selectivity, and increase its efficacy in generating cytotoxic reactive oxygen species (ROS) upon photoactivation. The primary sites for chemical modification on the MPPa scaffold include the C3-vinyl group, the 13¹-carbonyl group on the exocyclic E-ring, and the 17³-carboxylic acid group.
I. Synthesis of C3-Vinyl Group Derivatives
The C3-vinyl group is a versatile starting point for a variety of chemical modifications.
Synthesis of 3-(1'-Hexyloxy)ethyl-pyropheophorbide-a (HPPH or Photochlor)
This procedure describes the conversion of the C3-vinyl group to a 1-hexyloxyethyl group, a modification known to enhance the photodynamic efficacy. The synthesis proceeds through a bromo-intermediate.[1][2]
Experimental Protocol:
Step 1: Formation of the Bromo-intermediate
-
Dissolve this compound (MPPa) (100 mg) in dry dichloromethane (10 mL).
-
Slowly add a solution of 30% hydrogen bromide in acetic acid (2.0 mL) dropwise to the reaction mixture at room temperature while stirring.[2]
-
Continue stirring for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess reagent under high vacuum, maintaining the bath temperature between 30-40°C.[2] The crude bromo-intermediate is used in the next step without further purification.
Step 2: Synthesis of 3-Devinyl-3-(1'-hexyloxy)ethyl-pyropheophorbide-a (HPPH)
-
Re-dissolve the crude bromo-intermediate in dry dichloromethane (10 mL).
-
Add 1-hexanol (2.0 mL) and potassium carbonate (200 mg) to the solution.[2]
-
Stir the reaction mixture at room temperature for 45 minutes under a nitrogen atmosphere.
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into water (100 mL) and extract with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude HPPH.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure HPPH as a dark solid.
Synthesis of 3-Formyl- and 3-Acyl-pyropheophorbide-a Derivatives
The C3-vinyl group can be oxidized to a formyl or acetyl group, which can then serve as a handle for further derivatization.[3]
Experimental Protocol:
Step 1: Protection of the 13¹-Carbonyl Group
-
To a solution of MPPa in a suitable solvent, add ethylene glycol and trimethylsilyl chloride to protect the exocyclic carbonyl group at the 13¹-position.[4]
Step 2: Oxidation of the C3-Vinyl Group
-
The protected MPPa is then treated with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) to cleave the vinyl group and form the corresponding 3-formyl derivative (Methyl pyropheophorbide-d).[5]
-
Alternatively, iodination of the vinyl group followed by reaction with ethylene glycol and subsequent base treatment can yield the C3-acetyl chlorin.
Step 3: Synthesis of 3-Acyl Derivatives via Grignard Reaction
-
The 3-formyl group of the protected Methyl pyropheophorbide-d can be reacted with a Grignard reagent (e.g., alkyl magnesium bromide) to yield a secondary alcohol.[3]
-
Subsequent oxidation of the secondary alcohol using an oxidizing agent like Dess-Martin periodinane or Ley-Griffith reagent (TPAP/NMO) affords the corresponding 3-acyl derivative.[3]
-
Deprotection of the 13¹-carbonyl group yields the final 3-acyl-pyropheophorbide-a derivative.
II. Synthesis of Purpurinimide Derivatives
Purpurinimides are a class of MPPa derivatives with a modified E-ring, often exhibiting long-wavelength absorption maxima. Their synthesis typically begins with the formation of purpurin-18 methyl ester.
Experimental Protocol:
Step 1: Synthesis of Purpurin-18 Methyl Ester
-
Dissolve Methyl pheophorbide-a (or a suitable derivative) in pyridine (15 mL) and maintain the reaction temperature at 50°C.[2]
-
Pass a slow stream of air through the solution.
-
Add potassium tert-butoxide (2.5 mL, 1.0 M solution).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Quench the reaction with glacial acetic acid (5 mL), pour into water, and extract with dichloromethane.
-
Wash the organic layer with 2 M HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain purpurin-18 methyl ester.
Step 2: Synthesis of N-Substituted Purpurinimides
-
Dissolve purpurin-18 methyl ester (200 mg) and an excess of the desired primary amine (e.g., 0.15 mL) in toluene (20 mL).[6]
-
Reflux the mixture under a nitrogen atmosphere until the starting material is completely consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative TLC using an eluent such as 10% methanol in dichloromethane to yield the corresponding purpurinimide.[6]
III. Synthesis of Pyrazole-Appended Derivatives
Pyrazole moieties can be introduced to the MPPa scaffold, often at the C3-position, to modulate the photosensitizer's biological activity.[7]
Experimental Protocol (General Scheme):
-
Synthesize 3-formyl-methyl pyropheophorbide-a (Methyl pyropheophorbide-d) as described in section 1.2.
-
The formyl group can be converted to a suitable reactive intermediate for cyclocondensation with a hydrazine derivative. For example, a Claisen-Schmidt condensation with a ketone bearing an α-hydrogen can yield an α,β-unsaturated ketone.
-
The resulting α,β-unsaturated carbonyl compound is then reacted with a substituted hydrazine in a cyclocondensation reaction to form the pyrazole ring. The reaction conditions (e.g., solvent, catalyst, temperature) will depend on the specific substrates.[8][9]
IV. Knoevenagel Condensation for C=C Bond Formation
The 3-formyl group of Methyl pyropheophorbide-d is a key intermediate for Knoevenagel condensation with active methylene compounds like malononitrile, leading to derivatives with extended π-conjugation and red-shifted absorption.
Experimental Protocol:
-
Dissolve 3-formyl-methyl pyropheophorbide-a and an equimolar amount of malononitrile in a suitable solvent (e.g., aqueous ethanol).
-
Add a catalytic amount of a weak base, such as ammonium acetate or boric acid.[10]
-
Stir the reaction mixture at room temperature. The reaction can be facilitated by sonication.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by filtration and purified by recrystallization.
Quantitative Data Summary
| Derivative Type | Starting Material | Key Reagents | Typical Yield (%) | Qy Absorption Max (nm) | Reference(s) |
| HPPH | MPPa | HBr/HOAc, 1-Hexanol, K₂CO₃ | ~85% (from pyropheophorbide-a) | ~665 | [2] |
| Purpurinimides | Purpurin-18 methyl ester | Primary amines | Up to 95% | 695-727 | [6][11] |
| 3-Acyl Derivatives | 3-Formyl-MPPa | Grignard reagents, Oxidizing agents | Varies | Varies with acyl group | [3] |
| Pyrazole Conjugates | MPPa derivative | Hydrazine derivatives | Varies | Varies | [7] |
| Knoevenagel Adducts | 3-Formyl-MPPa | Malononitrile, Base catalyst | Good to excellent | Red-shifted | [10] |
Experimental Workflows and Synthetic Pathways
Caption: Synthetic pathways for various this compound derivatives.
Biological Mechanisms of Action in Photodynamic Therapy
The therapeutic effect of MPPa derivatives in PDT is primarily mediated by the generation of ROS, which induces localized cellular damage and triggers programmed cell death pathways, mainly apoptosis and in some cases, autophagy.
Apoptosis Induction
MPPa-PDT predominantly induces apoptosis through the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.
1. Intrinsic (Mitochondrial) Apoptosis Pathway:
Upon photoactivation, MPPa derivatives generate ROS, which leads to mitochondrial damage. This results in a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][12] This pathway is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax promote mitochondrial permeabilization, and anti-apoptotic members like Bcl-2 inhibit this process.
2. Endoplasmic Reticulum (ER) Stress Pathway:
MPPa can localize in the ER, and upon photoactivation, the generated ROS can induce ER stress.[1] This leads to the unfolded protein response (UPR), characterized by the upregulation of ER stress sensor proteins such as IRE1α and PERK, and the chaperone protein BiP (GRP78).[4] Prolonged ER stress activates pro-apoptotic factors like CHOP and caspase-12, which further contribute to the apoptotic cascade, often converging with the mitochondrial pathway.[1][4]
Caption: Signaling pathways for MPPa-PDT-induced apoptosis.
Autophagy
In some cellular contexts, MPPa-PDT can also induce autophagy, a cellular process involving the degradation of cellular components within lysosomes. The generation of ROS can activate the JNK signaling pathway, which in turn can lead to the formation of autophagosomes.[13] The interplay between autophagy and apoptosis in PDT is complex; autophagy can sometimes act as a pro-survival mechanism, but in other cases, it can contribute to cell death.[13][14] The photodamage of the anti-apoptotic and anti-autophagic protein Bcl-2 at the ER is a key event that can trigger both pathways.[12][13]
Caption: Simplified overview of MPPa-PDT-induced autophagy and its crosstalk with apoptosis.
References
- 1. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 2. WO2004005289A2 - Efficient synthesis of pyropheophorbide a and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmc-rm.org [bmc-rm.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Initiation of Apoptosis and Autophagy by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosstalk between apoptosis and autophagy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loading Methyl Pyropheophorbide-a into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the encapsulation of Methyl Pyropheophorbide-a (MPPa), a potent photosensitizer with low aqueous solubility, into various nanoparticle platforms. The following sections offer step-by-step experimental procedures, quantitative data summaries for key formulation parameters, and visual workflows to guide researchers in the development of MPPa-based nanomedicines for applications such as photodynamic therapy (PDT).
Introduction to MPPa Nanoparticle Formulation
This compound (MPPa) is a second-generation photosensitizer derived from chlorophyll-a. Its strong absorption in the near-infrared region and high quantum yield of singlet oxygen make it a promising agent for PDT. However, the clinical translation of MPPa is hampered by its hydrophobicity, which leads to poor bioavailability and challenges in administration. Encapsulating MPPa into nanoparticles can overcome these limitations by improving its solubility, stability, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect. This document outlines several common and effective methods for loading MPPa into both lipid-based and polymeric nanoparticles.
Quantitative Data Summary
The choice of nanoparticle composition and loading method significantly impacts the physicochemical properties and in vitro/in vivo performance of the final formulation. The following tables summarize key quantitative data from published studies on MPPa-loaded nanoparticles, providing a basis for comparison and formulation optimization.
Table 1: Physicochemical Properties of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation ID | Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Loading Amount (%) | Reference |
| F1 | Palmitic Acid | 424.07 | 0.42 | -17.37 | 73.49 | 1.54 | [1] |
| F2 | Stearic Acid | 406.63 | 0.38 | -17.97 | 75.82 | 3.42 | [1] |
| F3 | Glyceryl Monostearate | 284.90 | 0.25 | -23.33 | 78.73 | 7.11 | [1] |
Table 2: Physicochemical Properties of MPPa-Loaded Polymeric Nanoparticles
| Polymer | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug-to-Polymer Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| PEG-PLGA | Emulsion-Solvent Evaporation | 96 ± 14 | Not Reported | Not Reported | 1:20 | Not Reported | [2] |
| PLGA | Nanoprecipitation | ~150-250 | < 0.2 | Negative | Variable | > 70 (Typical) | General Protocol[3] |
Experimental Protocols
The following are detailed protocols for common methods used to load MPPa into nanoparticles.
Protocol 1: Hot Homogenization with Sonication for Solid Lipid Nanoparticles (SLNs)
This method involves the dispersion of melted lipids containing the drug into a hot aqueous surfactant solution, followed by high-energy homogenization and sonication to form nanoparticles.[4]
Materials:
-
This compound (MPPa)
-
Solid Lipid (e.g., Glyceryl monostearate, Palmitic acid, Stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled Water
-
Organic Solvent (optional, for dissolving MPPa, e.g., Chloroform)
Equipment:
-
High-pressure homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Vortex mixer
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of solid lipid and MPPa. A typical drug-to-lipid ratio can range from 1:10 to 1:50 (w/w).
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Dissolve the MPPa in the molten lipid. If necessary, first dissolve the MPPa in a minimal amount of a suitable organic solvent before adding it to the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in distilled water to the desired concentration (e.g., 1-2% w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., 2500 rpm) for a defined period (e.g., 30 minutes) to form a coarse oil-in-water emulsion.[5]
-
-
Homogenization and Sonication:
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Store the SLN dispersion at 4°C.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Use Dynamic Light Scattering (DLS). Dilute the sample with distilled water before measurement.[1]
-
Entrapment Efficiency (EE) and Loading Capacity (LC):
-
Separate the unencapsulated MPPa from the SLNs by ultracentrifugation.
-
Quantify the amount of free MPPa in the supernatant using UV-Vis spectrophotometry or HPLC.
-
Calculate EE and LC using the following formulas:
-
EE (%) = [(Total MPPa - Free MPPa) / Total MPPa] x 100
-
LC (%) = [(Total MPPa - Free MPPa) / Total Lipid Weight] x 100
-
-
Protocol 2: Emulsion-Solvent Evaporation for Polymeric Nanoparticles (e.g., PLGA)
This method is suitable for encapsulating hydrophobic drugs like MPPa into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).[7]
Materials:
-
This compound (MPPa)
-
PLGA (Poly(lactic-co-glycolic acid))
-
Water-immiscible Organic Solvent (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate)
-
Aqueous solution with a Stabilizer (e.g., Polyvinyl alcohol (PVA) 2-5% w/v)
-
Distilled Water
Equipment:
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator or fume hood for solvent evaporation
-
Ultracentrifuge
Procedure:
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve a specific amount of PLGA and MPPa in the organic solvent. For example, dissolve 40 mg of PLGA and 2 mg of MPPa in 4 mL of DCM.[7]
-
-
Emulsification:
-
Prepare the aqueous phase containing the stabilizer (e.g., 20 mL of 2% PVA solution).
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication in an ice bath. This will form an oil-in-water (o/w) emulsion.[8]
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) using a magnetic stirrer to allow the organic solvent to evaporate.[7] This can be done in a fume hood or using a rotary evaporator under reduced pressure. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation (e.g., 9000 rpm for 15 minutes).[8]
-
Wash the nanoparticles multiple times with distilled water to remove the excess stabilizer and unencapsulated drug. This involves resuspending the pellet in water and repeating the centrifugation step.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be freeze-dried. Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% mannitol) and then lyophilize.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Measured by DLS.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Centrifuge to separate the polymer, and quantify the MPPa in the supernatant using HPLC or UV-Vis spectrophotometry.[9]
-
Calculate EE and DL:
-
EE (%) = (Mass of MPPa in nanoparticles / Initial mass of MPPa) x 100
-
DL (%) = (Mass of MPPa in nanoparticles / Mass of nanoparticles) x 100
-
-
References
- 1. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy of tumors with pyropheophorbide- a-loaded polyethylene glycol-poly(lactic- co-glycolic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docta.ucm.es [docta.ucm.es]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by MPPa-PDT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily through apoptosis. Methyl pheophorbide a (MPPa), a second-generation photosensitizer, has demonstrated significant antitumor effects in various cancers. Upon activation by light of a specific wavelength, MPPa generates reactive oxygen species (ROS), which trigger a cascade of cellular events leading to programmed cell death.
These application notes provide a comprehensive guide to analyzing apoptosis induced by MPPa-PDT using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The protocols detailed below are intended to offer a standardized methodology for researchers in oncology, drug discovery, and related fields to assess the efficacy of MPPa-PDT in vitro.
Principle of Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[1][2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[1][2]
By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation).
Data Presentation
The following tables summarize quantitative data on apoptosis rates observed in different cancer cell lines following MPPa-PDT, as determined by flow cytometry.
Table 1: Apoptosis Rates in A549 Human Lung Carcinoma Cells
| MPPa Concentration (µmol/L) | Light Dose (J/cm²) | Total Apoptosis (%) (Early + Late) | Reference |
| 0.5 | 4.8 | Significantly increased vs. control | [3][4] |
| 1.0 | 4.8 | Dose-dependent increase | [3][4] |
| 1.5 | 4.8 | Further dose-dependent increase | [3][4] |
Table 2: Apoptosis Rates in MG-63 Human Osteosarcoma Cells
| Treatment Group | Total Apoptosis (%) (Early + Late) | Reference |
| Control | Baseline | [5] |
| MPPa only | No significant change | [5] |
| LED light only | No significant change | [5] |
| MPPa-PDT | Significantly higher than control groups | [5] |
Table 3: Apoptosis Rates in HOS Human Osteosarcoma Cells
| MPPa Concentration (µM) | Total Apoptosis (%) (Early + Late) | Reference |
| 0.15 | ~40% | [6] |
Experimental Protocols
Protocol 1: In Vitro MPPa-PDT Treatment
This protocol outlines the general procedure for treating adherent cancer cells with MPPa followed by light irradiation.
Materials:
-
Cancer cell line of interest (e.g., A549, MG-63)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MPPa photosensitizer stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)
-
Light source with the appropriate wavelength for MPPa excitation (typically around 670 nm)
-
Cell culture plates (e.g., 6-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
MPPa Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of MPPa. A typical concentration range for MPPa is 0.25 to 1.5 µmol/L.[4] Incubate the cells with MPPa for a predetermined period (e.g., 12-24 hours) in the dark to allow for cellular uptake of the photosensitizer.[7]
-
Washing: After incubation, remove the MPPa-containing medium and wash the cells twice with sterile PBS to remove any extracellular photosensitizer.
-
Irradiation: Add fresh, MPPa-free complete culture medium to the cells. Expose the cells to a light source at the appropriate wavelength and energy intensity. Light doses can range from 1.2 to 6.4 J/cm².[4] Control groups should include cells treated with MPPa but no light, and cells exposed to light without MPPa.
-
Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 3, 6, 12, or 24 hours) to allow for the induction of apoptosis.[5]
-
Cell Harvesting: Following the post-irradiation incubation, harvest the cells for flow cytometry analysis as described in Protocol 2.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the steps for staining MPPa-PDT-treated cells for apoptosis analysis.
Materials:
-
Harvested cells from Protocol 1
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the supernatant from the previous step.
-
For suspension cells, simply collect the cells.
-
-
Cell Counting: Count the cells to ensure a concentration of approximately 1 x 10⁶ cells/mL.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for MPPa-PDT treatment and subsequent apoptosis analysis by flow cytometry.
Caption: Simplified signaling pathway of apoptosis induced by MPPa-PDT.
Concluding Remarks
The protocols and data presented provide a robust framework for the investigation of MPPa-PDT-induced apoptosis. The generation of ROS by photoactivated MPPa initiates a complex signaling cascade involving key pathways such as JNK and p38 MAPK, ultimately leading to caspase activation and programmed cell death.[3][8] The use of Annexin V/PI staining with flow cytometry offers a reliable and quantitative method to assess the apoptotic response, which is crucial for the preclinical evaluation of photodynamic therapies. Consistent experimental conditions and appropriate controls are paramount for obtaining reproducible and meaningful results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bu.edu [bu.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
Application Notes and Protocols: Analysis of Cell Signaling Pathways Following MPPa Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPPa) is a photosensitizer that, when activated by light in a process known as photodynamic therapy (PDT), has been shown to induce antitumor effects. MPPa-PDT can trigger apoptosis (programmed cell death) and modulate key signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. Understanding the molecular mechanisms of MPPa action is crucial for its development as a therapeutic agent. Western blotting is a fundamental technique used to detect and quantify changes in protein expression, making it an ideal method for studying the impact of MPPa on cellular signaling cascades.
These application notes provide a detailed protocol for using Western blot analysis to investigate the effects of MPPa treatment on key proteins involved in the PI3K/Akt, MAPK, and apoptosis signaling pathways.
Key Signaling Pathways Modulated by MPPa Treatment
Recent studies have elucidated that MPPa-mediated photodynamic therapy (MPPa-PDT) can significantly impact several critical cell signaling pathways in cancer cells:
-
PI3K/Akt/NF-κB Pathway: MPPa-PDT has been observed to suppress the PI3K/Akt/NF-κB signaling pathway, which is a central regulator of cell survival, proliferation, and inflammation. A key indicator of this pathway's inhibition is the decreased phosphorylation of Akt and the p65 subunit of NF-κB.
-
MAPK Pathway: MPPa-PDT has been demonstrated to induce apoptosis and autophagy through the activation of the JNK and p38 MAPK signaling pathways[1][2]. The activation of these stress-related pathways can lead to cell death. The ERK pathway, another branch of the MAPK signaling family, is also often investigated in cancer studies.
-
Apoptosis Pathway: MPPa-PDT is a known inducer of apoptosis[1][2]. This is often characterized by the cleavage and activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effects of MPPa-PDT on key signaling proteins in a cancer cell line. Band intensities are normalized to a loading control (β-actin).
| Target Protein | MPPa Concentration (µM) | Fold Change vs. Control | ||
| 0 (Control) | 0.5 | 1.0 | ||
| p-Akt (Ser473) | 1.00 | 0.62 | 0.25 | ↓ |
| Total Akt | 1.00 | 0.98 | 1.02 | ↔ |
| p-p38 MAPK (Thr180/Tyr182) | 1.00 | 2.15 | 3.50 | ↑ |
| Total p38 MAPK | 1.00 | 1.05 | 0.97 | ↔ |
| p-JNK (Thr183/Tyr185) | 1.00 | 1.88 | 2.95 | ↑ |
| Total JNK | 1.00 | 0.99 | 1.01 | ↔ |
| Cleaved Caspase-3 | 1.00 | 3.50 | 6.20 | ↑ |
| Cleaved PARP | 1.00 | 4.10 | 7.80 | ↑ |
| β-actin | 1.00 | 1.00 | 1.00 | ↔ |
Experimental Protocols
Detailed Western Blot Protocol for Cell Signaling Analysis
This protocol provides a comprehensive workflow for sample preparation, electrophoresis, protein transfer, and immunodetection of key signaling proteins following MPPa treatment.
1. Cell Culture and MPPa Treatment:
-
Plate the desired cancer cell line at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Treat the cells with varying concentrations of MPPa for a predetermined duration.
-
Following incubation with MPPa, expose the cells to a light source with the appropriate wavelength to activate the photosensitizer (PDT). Include a dark control (MPPa treatment without light exposure) and an untreated control.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-p-p38, anti-cleaved Caspase-3) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Signal Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity. Normalize the intensity of the protein of interest to the loading control (e.g., β-actin).
-
To analyze phosphorylated proteins, it is recommended to strip the membrane after detecting the phosphorylated form and re-probe with an antibody against the total form of the protein to normalize for total protein levels.
Mandatory Visualizations
Signaling Pathways Affected by MPPa-PDT
Caption: MPPa-PDT signaling pathways.
Western Blot Experimental Workflow
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for Fluorescence Microscopy-Based Subcellular Localization of MPPa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyropheophorbide-α methyl ester (MPPa) is a potent second-generation photosensitizer derived from chlorophyll a, increasingly utilized in photodynamic therapy (PDT) for various malignancies.[1] The efficacy of MPPa-mediated PDT is critically dependent on its subcellular localization, as the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation occurs in close proximity to the photosensitizer's location.[2][3] Understanding the precise organellar accumulation of MPPa is therefore paramount for elucidating its mechanism of action and for the rational design of more effective phototherapeutic strategies.
These application notes provide detailed protocols for determining the subcellular localization of MPPa in cancer cells using fluorescence microscopy, methods for quantitative analysis, and an overview of the key signaling pathways affected by MPPa-PDT.
Key Applications
-
Mechanism of Action Studies: Elucidate the primary organellar targets of MPPa-PDT to understand the initial events leading to cell death.
-
Drug Development and Optimization: Evaluate how modifications to the MPPa molecular structure affect its subcellular distribution and, consequently, its phototoxic efficacy.[2][4]
-
Formulation and Delivery: Assess how different delivery vehicles or formulations influence the intracellular trafficking and accumulation of MPPa.
-
Predictive Biomarkers: Investigate whether the subcellular localization pattern of MPPa correlates with treatment sensitivity in different cancer cell lines.
Experimental Protocols
Protocol 1: In Vitro Subcellular Localization of MPPa by Confocal Fluorescence Microscopy
This protocol describes the methodology for visualizing the subcellular localization of MPPa in cultured cancer cells by co-localizing its intrinsic fluorescence with that of organelle-specific fluorescent trackers.
Materials:
-
Cancer cell line of interest (e.g., NCI-H446 lung carcinoma, PC-3M prostate carcinoma, HCT-116 colon cancer)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MPPa stock solution (dissolved in DMSO, protected from light)
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Red CMXRos, ER-Tracker™ Green, LysoTracker™ Green DND-26)
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with antifade reagent
-
Glass-bottom confocal dishes or coverslips
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto glass-bottom confocal dishes or coverslips at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere overnight.
-
-
MPPa Incubation:
-
Prepare a working solution of MPPa in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells, wash once with PBS, and add the MPPa-containing medium.
-
Incubate for a specified period (e.g., 4-24 hours) at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Organelle and Nuclear Staining:
-
Following MPPa incubation, remove the MPPa-containing medium and wash the cells twice with warm PBS.
-
Add pre-warmed medium containing the specific organelle tracker (e.g., 100-500 nM MitoTracker™ Red CMXRos) and Hoechst 33342 (e.g., 1 µg/mL).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Fixation:
-
Remove the staining solution and wash the cells three times with PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Mounting and Imaging:
-
If using coverslips, carefully mount them onto a glass slide using a drop of antifade mounting medium.
-
Image the samples using a confocal microscope.
-
MPPa: Excitation ~410-420 nm, Emission ~670-680 nm (red fluorescence).
-
MitoTracker™ Red: Excitation ~579 nm, Emission ~599 nm.
-
ER-Tracker™ Green: Excitation ~488 nm, Emission ~510 nm.
-
LysoTracker™ Green: Excitation ~488 nm, Emission ~510 nm.
-
Hoechst 33342: Excitation ~350 nm, Emission ~461 nm.
-
-
Acquire images in separate channels for MPPa, the organelle tracker, and the nuclear stain. A differential interference contrast (DIC) or phase-contrast image can also be acquired to visualize cell morphology.
-
Expected Results:
MPPa exhibits a characteristic red fluorescence. Co-localization of the red signal from MPPa with the fluorescence from specific organelle trackers (e.g., green for lysosomes/ER or another shade of red for mitochondria) indicates its accumulation in those compartments. Studies have shown that MPPa tends to localize in the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[1]
Protocol 2: Quantitative Co-localization Analysis
This protocol outlines the steps for quantifying the degree of overlap between MPPa and organelle-specific markers from the acquired confocal images.
Software:
-
Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the Coloc 2 plugin, Imaris, or similar).
Procedure:
-
Image Pre-processing:
-
Open the multi-channel image stack in the analysis software.
-
Define regions of interest (ROIs) around individual cells to exclude background noise.
-
Perform background subtraction for each channel if necessary.
-
-
Co-localization Analysis:
-
Select the two channels to be analyzed (e.g., MPPa channel and Mitochondria channel).
-
Use the co-localization analysis tool to calculate correlation coefficients. The most common coefficients are:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the pixel intensities of the two channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Mander's Overlap Coefficient (MOC): Represents the fraction of signal from one channel that overlaps with signal in the other channel. It is split into M1 and M2 coefficients. M1 is the fraction of MPPa signal overlapping with the organelle marker, and M2 is the fraction of the organelle marker signal overlapping with MPPa. Values range from 0 (no overlap) to 1 (complete overlap).
-
-
-
Data Interpretation:
-
A high PCC value (typically >0.5) suggests a strong co-localization.
-
MOC values provide a more intuitive measure of the extent of overlap. For example, an M1 value of 0.8 for MPPa and mitochondria suggests that 80% of the MPPa signal is located within the mitochondria.
-
Data Presentation
Quantitative co-localization data should be summarized in a table for clear comparison of MPPa accumulation in different organelles.
| Organelle Marker | Pearson's Correlation Coefficient (PCC) with MPPa (Mean ± SD) | Mander's Overlap Coefficient (M1) (MPPa in Organelle) (Mean ± SD) |
| MitoTracker™ | 0.78 ± 0.09 | 0.82 ± 0.07 |
| ER-Tracker™ | 0.65 ± 0.11 | 0.71 ± 0.10 |
| LysoTracker™ | 0.68 ± 0.12 | 0.75 ± 0.09 |
| Golgi-Tracker™ | 0.45 ± 0.15 | 0.50 ± 0.13 |
Table 1: Representative quantitative analysis of MPPa co-localization with major organelles in a hypothetical cancer cell line. Data are presented as mean ± standard deviation from n=30 cells. M1 represents the fraction of MPPa fluorescence overlapping with the respective organelle marker.
Signaling Pathways and Experimental Workflows
MPPa-PDT Signaling Pathway
Upon light activation, MPPa generates ROS, which initiates a cascade of cellular events, primarily leading to apoptosis. Key affected pathways include the induction of endoplasmic reticulum stress (ERS) and the inhibition of the pro-survival Akt/mTOR pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel photosensitisers derived from pyropheophorbide-a: uptake by cells and photodynamic efficiency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Singlet Oxygen Quantum Yield of Methylpheophorbide a (MPPa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpheophorbide a (MPPa) is a promising photosensitizer derived from chlorophyll a, utilized in photodynamic therapy (PDT). Its therapeutic efficacy is largely attributed to the generation of singlet oxygen (¹O₂), a highly reactive oxygen species that induces localized cellular damage in target tissues upon light activation. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. Accurate determination of ΦΔ is critical for the preclinical evaluation and optimization of photosensitizers like MPPa.
This document provides detailed protocols for the primary spectroscopic techniques used to measure the singlet oxygen quantum yield of MPPa, including both direct and indirect methods.
Spectroscopic Techniques for Singlet Oxygen Quantum Yield (ΦΔ) Measurement
There are two main approaches to quantitatively measure the generation of singlet oxygen: direct detection of its characteristic phosphorescence and indirect methods that rely on chemical trapping.
Direct Method: Time-Resolved Singlet Oxygen Phosphorescence
The most reliable and direct method for quantifying singlet oxygen is the detection of its weak phosphorescence emission, which has a characteristic peak at approximately 1270 nm.[1][2] This method is highly specific but requires sensitive near-infrared (NIR) detectors due to the low quantum yield of this emission.[3][4]
Principle: Upon excitation with light of an appropriate wavelength, the photosensitizer (MPPa) transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂). The subsequent decay of ¹O₂ to the ground state is accompanied by the emission of a photon at ~1270 nm. The intensity of this phosphorescence is directly proportional to the amount of singlet oxygen generated.
Indirect Method: Chemical Trapping with UV-Vis Spectroscopy
Indirect methods are widely used due to their accessibility and lower equipment cost. These methods employ a chemical trap that selectively reacts with singlet oxygen, leading to a change in its spectroscopic properties.[5][6] One of the most common chemical traps is 1,3-diphenylisobenzofuran (DPBF), which is consumed in the presence of singlet oxygen.[6][7] The rate of DPBF consumption is monitored by the decrease in its absorbance at its maximum absorption wavelength (~410-415 nm).[8][9]
Principle: A solution containing the photosensitizer (MPPa) and a chemical trap (e.g., DPBF) is irradiated. The singlet oxygen produced by MPPa reacts with DPBF, causing its concentration to decrease. This decrease is monitored over time using a UV-Vis spectrophotometer. By comparing the rate of DPBF consumption with that of a reference photosensitizer with a known ΦΔ under identical conditions, the quantum yield of the sample can be determined.[5][8]
Data Presentation
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of MPPa and Reference Photosensitizers
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Methylpheophorbide a (MPPa) | - | 0.62 | [10] |
| Rose Bengal | Methanol | 0.80 | [8] |
| Rose Bengal | Acetonitrile | 0.53 | |
| Phenalenone | Dichloromethane | ~1.00 | [11] |
| Tetraphenylporphyrin (TPP) | Toluene | 0.70 | [5] |
| Methylene Blue | PBS-D₂O | Varies with concentration | |
| Eosin Y | PBS-D₂O | Varies with concentration | [2] |
Experimental Protocols
Protocol 1: Direct Measurement of Singlet Oxygen Phosphorescence (Time-Resolved)
Objective: To directly measure the singlet oxygen quantum yield of MPPa by detecting its phosphorescence at 1270 nm.
Materials:
-
MPPa
-
Reference photosensitizer with known ΦΔ (e.g., phenalenone)
-
Spectroscopic grade solvent (e.g., deuterated solvents like D₂O can enhance ¹O₂ lifetime[12])
-
Quartz cuvettes (1 cm path length)
-
Pulsed laser source for excitation (e.g., Nd:YAG laser at 532 nm)[13][14]
-
High-sensitivity NIR detector (e.g., superconducting single-photon detector (SSPD) or InGaAs single-photon avalanche diode)[1][15]
-
Time-correlated single-photon counting (TCSPC) system[1]
-
Optical filters to remove excitation light and select for the 1270 nm emission[1]
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of MPPa and the reference photosensitizer in the chosen solvent.
-
Prepare working solutions with matched absorbance (typically 0.1-0.2) at the excitation wavelength.
-
-
Instrument Setup:
-
Configure the pulsed laser, detector, and TCSPC system. The experimental setup typically involves collecting the emission at a 90-degree angle to the excitation beam.[13]
-
Use a long-pass filter to block scattered laser light and a band-pass filter centered at 1270 nm to isolate the singlet oxygen phosphorescence.[1]
-
-
Measurement:
-
Place the cuvette with the reference photosensitizer solution in the sample holder.
-
Irradiate the sample with the pulsed laser and collect the time-resolved phosphorescence decay at 1270 nm.
-
Repeat the measurement for the MPPa solution under identical conditions.
-
Measure a solvent blank to account for any background signals.
-
-
Data Analysis:
-
The initial intensity of the phosphorescence decay is proportional to the amount of singlet oxygen generated.
-
The singlet oxygen quantum yield of MPPa (ΦΔ_MPPa) is calculated relative to the reference (ΦΔ_ref) using the following equation:
ΦΔ_MPPa = ΦΔ_ref * (I_MPPa / I_ref) * (A_ref / A_MPPa)
where:
-
I_MPPa and I_ref are the initial phosphorescence intensities for MPPa and the reference, respectively.
-
A_MPPa and A_ref are the absorbances of the MPPa and reference solutions at the excitation wavelength.
-
-
Protocol 2: Indirect Measurement using DPBF and a Reference Photosensitizer
Objective: To determine the singlet oxygen quantum yield of MPPa by comparing the rate of DPBF photo-oxidation to that of a reference photosensitizer.
Materials:
-
MPPa
-
Reference photosensitizer with known ΦΔ (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, DMF)
-
Quartz cuvettes (1 cm path length)
-
Light source with a specific wavelength for irradiation (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of MPPa, the reference photosensitizer, and DPBF in the chosen solvent. Protect the DPBF solution from light.
-
Prepare working solutions of MPPa and the reference photosensitizer with matched absorbance (typically ~0.1) at the irradiation wavelength.[16]
-
-
Experiment Execution:
-
In a 1 cm cuvette, mix the MPPa solution with a small aliquot of the DPBF stock solution to achieve a DPBF absorbance of ~1.0 at its λmax (~415 nm).
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Irradiate the solution for a set time interval while stirring.
-
Record the absorbance spectrum of the solution again, monitoring the decrease in the DPBF peak.
-
Repeat the irradiation and measurement steps until a significant decrease in DPBF absorbance is observed.
-
Repeat the entire procedure for the reference photosensitizer under identical conditions (light intensity, irradiation time, and initial DPBF concentration).
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its λmax against the irradiation time for both MPPa and the reference.
-
Determine the initial rate of DPBF consumption (slope of the plot) for both the sample (k_MPPa) and the reference (k_ref).
-
The singlet oxygen quantum yield of MPPa (ΦΔ_MPPa) is calculated using the following equation:[8]
ΦΔ_MPPa = ΦΔ_ref * (k_MPPa / k_ref) * (A_ref / A_MPPa)
where:
-
k_MPPa and k_ref are the rates of DPBF consumption for MPPa and the reference, respectively.
-
A_MPPa and A_ref are the absorbances of the MPPa and reference solutions at the irradiation wavelength.
-
-
Visualizations
References
- 1. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 2. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Singlet Oxygen In Vivo: It Is All about Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opticsjournal.net [opticsjournal.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scientificarchives.com [scientificarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. OPG [opg.optica.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes & Protocols: Dosimetry and Light Activation for MPPa-PDT
Introduction
Photodynamic Therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that combines a photosensitizing agent, light of a specific wavelength, and molecular oxygen to elicit cell death.[1][2] Methyl pheophorbide a (MPPa), also known as pyropheophorbide-α methyl ester, is a potent second-generation photosensitizer derived from chlorophyll.[3] It exhibits strong absorption in the red spectral region (around 660-670 nm), allowing for deeper tissue penetration, and is characterized by rapid metabolism and high photosensitivity.[3][4]
Upon activation by light, MPPa transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[5][6][7] These ROS induce localized cellular damage, leading to tumor destruction through multiple mechanisms, including direct cell killing (via apoptosis, necrosis, or autophagy), damage to tumor vasculature, and the induction of a systemic anti-tumor immune response.[3][8] The efficacy of MPPa-PDT is critically dependent on the dosimetry—specifically, the concentration of the photosensitizer in the target tissue and the total light energy (fluence) delivered.[9][10] These application notes provide an overview of dosimetry parameters and detailed experimental protocols for the use of MPPa in pre-clinical research.
Dosimetry and Light Activation Parameters
The "PDT dose" is defined as the product of the photosensitizer concentration and the light fluence delivered to the target tissue.[10] Optimizing this dose is crucial for achieving a therapeutic effect while minimizing damage to surrounding healthy tissue. The following tables summarize representative dosimetry parameters for MPPa-PDT from preclinical studies.
Table 1: Representative In Vitro Dosimetry Parameters for MPPa-PDT
| Cell Line | Cancer Type | MPPa Concentration (µM) | Incubation Time (h) | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome |
|---|---|---|---|---|---|---|
| MG-63 | Human Osteosarcoma | 0.5 - 4.0 | 12 | 670 | 6 | Dose-dependent decrease in cell viability[3] |
| A549 | Human Lung Cancer | Not specified | Not specified | Not specified | Not specified | Gradual decrease in cell viability[3] |
| A2780 / SKOV3 | Human Ovarian Cancer | Not specified | Not specified | Not specified | Not specified | Increased cytotoxicity with Nrf2 downregulation[11] |
| EMT6 | Mouse Breast Cancer | Not specified | Not specified | Not specified | Not specified | Photodynamic tumoricidal effect observed[12] |
| Candida albicans | Fungus | Not specified | 0.5 | 660 | 3 | 100% death rate observed[13] |
Table 2: Representative In Vivo Dosimetry Parameters for MPPa-PDT
| Animal Model | Tumor Model | MPPa Dose (mg/kg) | Drug-Light Interval (h) | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome |
|---|---|---|---|---|---|---|
| Nude Mice | A549 Xenograft | Not specified | Not specified | 650 | Not specified | Obvious photodynamic anti-tumor effect[5] |
| BALB/c Mice | 4T1 Xenograft | Not specified | Not specified | Not specified | 50 - 150 | Inhibition of tumor growth and lung metastasis[14] |
Note: Specific dosimetry parameters can vary significantly between cell lines, tumor models, and experimental setups. The values presented are for reference and should be optimized for each specific application.
Experimental Protocols
Protocol 1: In Vitro MPPa-PDT for Cytotoxicity Assessment (e.g., MTT Assay)
This protocol outlines a general procedure for evaluating the phototoxic effect of MPPa on adherent cancer cells.
1. Materials:
-
MPPa (stock solution typically in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Adherent cancer cell line of interest
-
96-well cell culture plates
-
Light source with a specific wavelength output (e.g., 660-670 nm LED array or diode laser)[13]
-
Radiometer/power meter for measuring light intensity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
MPPa Incubation:
-
Prepare working solutions of MPPa in complete culture medium at various concentrations (e.g., 0.1 to 10 µM).
-
Remove the old medium from the cells and add 100 µL of the MPPa-containing medium to the appropriate wells. Include "drug-only" and "light-only" control wells.
-
Incubate for a specified period (e.g., 4 to 24 hours) to allow for photosensitizer uptake.
-
-
Washing and Irradiation:
-
After incubation, remove the MPPa-containing medium and wash the cells twice with 100 µL of PBS to remove extracellular photosensitizer.
-
Add 100 µL of fresh, phenol red-free medium to each well.
-
Immediately irradiate the designated wells with the light source. The light dose (J/cm²) is a product of the power density (W/cm²) and the time (seconds). Ensure uniform light delivery across the plate.
-
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours to allow for cell death to occur.
-
Cytotoxicity Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 2: In Vivo MPPa-PDT in a Subcutaneous Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of MPPa-PDT in a murine xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
MPPa (formulated for intravenous or intraperitoneal injection)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Light source with fiber optic delivery system (e.g., 660-670 nm laser)
-
Radiometer/power meter with an appropriate sensor
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
MPPa Administration:
-
Administer MPPa to the mice via an appropriate route (e.g., intravenous tail vein injection). The dose is typically in the range of 1-10 mg/kg.
-
-
Drug-Light Interval (DLI):
-
Wait for a predetermined period (e.g., 4 to 24 hours) to allow for the photosensitizer to accumulate in the tumor tissue and clear from the circulation. This DLI is a critical parameter for optimizing tumor selectivity.[1]
-
-
Anesthesia and Irradiation:
-
Anesthetize the mouse.
-
Position the fiber optic output to deliver light uniformly over the tumor surface.
-
Irradiate the tumor with a specific light dose (e.g., 50-150 J/cm²).[14] The power density should be kept low enough to avoid hyperthermia.
-
-
Post-Treatment Monitoring:
-
House the animals with reduced ambient light for at least 24-48 hours to prevent skin photosensitivity.
-
Monitor the mice for general health and measure tumor volume (e.g., Volume = 0.5 x Length x Width²) with calipers every 2-3 days.
-
Continue monitoring until the study endpoint is reached (e.g., tumor volume exceeds a certain limit, or a predetermined time has passed).
-
-
Data Analysis: Plot tumor growth curves for each treatment group (untreated, drug-only, light-only, MPPa-PDT) to evaluate therapeutic efficacy.
Mechanisms and Workflows
MPPa-PDT Experimental Workflow
The general workflow for conducting an MPPa-PDT experiment, from initial setup to final analysis, is outlined below. This process applies to both in vitro and in vivo studies, with specific steps adapted for each model system.
Signaling Pathway of MPPa-PDT Induced Apoptosis
MPPa-PDT primarily induces cell death through apoptosis initiated by ROS-mediated mitochondrial damage.[5][15] The process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade, which executes the apoptotic program.
References
- 1. Oncologic Photodynamic Therapy: Basic Principles, Current Clinical Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time PDT Dose Dosimetry for Pleural Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDT dose dosimetry for pleural photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro study on the effects of photodynamic inactivation using methyl pheophorbide a, PhotoMed, PhotoCure, and 660 nm diode laser on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Pyropheophorbide-a in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Methyl pyropheophorbide-a (MPPa), a stable and potent photosensitizer derived from chlorophyll-a, has emerged as a significant tool in biological imaging and image-guided therapies.[1][2] Its favorable photophysical properties, including strong absorption in the near-infrared region, make it an excellent candidate for applications requiring deep tissue penetration.[3] These notes provide an overview of MPPa's applications, quantitative data, and detailed protocols for its use in fluorescence microscopy and photodynamic therapy (PDT).
Physicochemical and Photophysical Properties
MPPa's utility in biological imaging is fundamentally linked to its distinct spectral and photophysical characteristics. It serves as both a fluorescent agent for imaging and a photosensitizer capable of generating reactive oxygen species (ROS) upon light activation.[3]
Table 1: Summary of this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₆N₄O₃ | [4] |
| Molecular Weight | 548.69 g/mol | [3][4] |
| Appearance | Purple solid | [3] |
| Absorption Max (λmax) | ~667 nm (in organic solvents) | [2][5] |
| ~674 nm (in cells) | [2] | |
| Emission Max (λem) | ~681 nm | [6] |
| Molar Extinction Coefficient | 47,100 cm⁻¹/M (at 668 nm in Dichloromethane) | [5] |
| 50,400 cm⁻¹/M (at 667 nm in N,N-dimethylformamide) | [5] | |
| Fluorescence Quantum Yield | 0.42 (in Dichloromethane) | [5] |
| Singlet Oxygen Quantum Yield | 0.20 (in Ethanol) | [6][7] |
| 0.13 (in Liposomes) | [6][7] |
Application Note 1: Subcellular Localization via Fluorescence Microscopy
MPPa's intrinsic fluorescence allows for high-resolution imaging of its distribution within cells. Studies using confocal laser scanning microscopy have shown that MPPa, being lipophilic, tends to accumulate in the intracellular membrane systems.[2][8] This includes the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria, making it a valuable tool for studying organelle morphology and drug distribution.[2][9]
Experimental Workflow: Subcellular Localization
Caption: A typical workflow for visualizing the subcellular localization of MPPa.
Protocol: MPPa Staining for Confocal Microscopy
This protocol is adapted for cultured mammalian cells (e.g., HeLa, A549, NCI-h446).[2][10]
Materials:
-
This compound (MPPa)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Glass coverslips or imaging-grade culture dishes
-
Organelle-specific fluorescent probes (e.g., MitoTracker, LysoTracker) (Optional)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish at a density that will result in 60-70% confluency on the day of imaging. Allow cells to adhere overnight.
-
MPPa Preparation: Prepare a stock solution of MPPa in DMSO. Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 0.5-4 µM).[1][11]
-
Incubation: Remove the old medium from the cells and replace it with the MPPa-containing medium. Incubate for a specified period (e.g., 12-24 hours) under standard cell culture conditions (37°C, 5% CO₂).[1] Note: MPPa has shown no significant dark cytotoxicity at these concentrations.[2]
-
Co-staining (Optional): If co-localization with specific organelles is desired, add the appropriate organelle-specific probe during the last 30-60 minutes of the MPPa incubation, following the manufacturer's protocol.
-
Washing: Gently wash the cells two to three times with warm PBS to remove any unbound MPPa.[12]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[12]
-
Final Wash and Mounting: Wash the cells again two to three times with PBS. Mount the coverslip onto a microscope slide using a suitable mounting medium. Seal the edges with nail polish.[12]
-
Imaging: Visualize the cells using a confocal laser scanning microscope. Use an excitation wavelength appropriate for MPPa (e.g., 633 nm or 647 nm laser line) and collect emission in the far-red spectrum (e.g., 670-750 nm).[2]
Application Note 2: Imaging-Guided Photodynamic Therapy (PDT)
PDT is a non-invasive therapeutic strategy that uses a photosensitizer, light, and oxygen to generate cytotoxic ROS, leading to localized cell death.[3][10] MPPa is a highly effective "second-generation" photosensitizer used in PDT for various cancers, including lung, prostate, and ovarian cancer.[2][13][14] Its fluorescence can be used to ensure its accumulation in the target tumor tissue before light irradiation, thus serving as an imaging guide for therapy.
Mechanism of MPPa-Mediated Photodynamic Therapy
Caption: The photochemical mechanism of MPPa-mediated photodynamic therapy.
Protocol: In Vitro Photocytotoxicity Assay
This protocol measures the efficacy of MPPa-PDT on cancer cells.
Materials:
-
MPPa and materials for cell staining (as in Protocol 1)
-
96-well cell culture plates
-
Light source with a specific wavelength (e.g., LED array, ~670 nm)
-
Cell viability reagent (e.g., CCK-8, MTT, or WST)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
MPPa Incubation: Treat cells with various concentrations of MPPa (e.g., 0.1 µM to 15 µM) for a defined period (e.g., 20 hours).[1] Include control wells: "No Treatment", "Light Only", and "MPPa Only (Dark Control)".
-
Irradiation: After incubation, replace the medium with fresh, phenol red-free medium. Expose the designated wells to a light source at a specific dose (e.g., 2 J/cm²).[11] Keep the "Dark Control" plate protected from light.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the light and dose-dependent phototoxicity and calculate IC50 values.
Table 2: Example Quantitative Data from MPPa-PDT Studies
| Cell Line | MPPa Concentration | Light Dose | Effect | Source |
| PC-3M (Prostate) | 2 µM | 55.6 kJ/m² | Apoptosis rate of ~50.8% at 12h | [1] |
| NCI-h446 (Lung) | 0.1-15 µM | Varies | Dose-dependent photocytotoxicity | [1] |
| CNE2 (Nasopharyngeal) | 2 µM | 2 J/cm² | Apoptosis rate of 16.43% at 8h | [11] |
| MG-63 (Osteosarcoma) | Varies | Varies | Increased apoptosis, cell cycle arrest | [13] |
Application Note 3: Probing PDT-Induced Signaling Pathways
MPPa-PDT induces cell death primarily through apoptosis and can be used as a tool to investigate cellular stress responses.[2][13] Imaging and biochemical assays post-PDT can reveal the activation of specific signaling cascades.
Key Signaling Pathways Affected by MPPa-PDT
MPPa-PDT-induced ROS production triggers multiple downstream effects. It is known to induce apoptosis by activating caspases and altering mitochondrial membrane potential.[11][15] Additionally, it can inhibit pro-survival pathways like AKT/mTOR and modulate stress-response pathways such as Nrf2.[13][14]
Caption: Key signaling pathways modulated by MPPa-mediated photodynamic therapy.
Protocol: Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based protocol quantifies apoptosis and necrosis following MPPa-PDT.[14]
Materials:
-
Cells treated with MPPa-PDT in 6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Perform MPPa-PDT on cells grown in 6-well plates as described in the photocytotoxicity protocol.
-
Cell Harvesting: At a desired time point post-PDT (e.g., 3, 6, 12 hours), collect both adherent and floating cells.[1] Adherent cells can be detached using trypsin-free dissociation buffer.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 4: Advanced Applications - Targeted Imaging and Nanodelivery
To improve tumor specificity and reduce off-target effects, MPPa can be conjugated to targeting moieties or encapsulated in nanocarriers.[8][10]
-
Targeted Imaging: By linking MPPa to molecules that bind to cancer-specific biomarkers, such as prostate-specific membrane antigen (PSMA), the photosensitizer can be selectively delivered to tumor cells.[8] This enhances the contrast for fluorescence imaging and focuses the therapeutic effect of PDT.[8]
-
Nanoparticle Formulations: Encapsulating the hydrophobic MPPa into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes improves its aqueous solubility, stability, and circulation time.[7][10] This can lead to enhanced accumulation in tumors via the enhanced permeability and retention (EPR) effect and improved PDT efficacy.[10]
Concept: Targeted Delivery of MPPa
Caption: Conceptual diagram of targeted MPPa delivery for enhanced imaging and therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyropheophorbide-a methyl ester | [frontierspecialtychemicals.com]
- 5. Pyropheophorbide a methyl ester [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Methyl Pyropheophorbide-a
Welcome to the technical support center for Methyl pyropheophorbide-a (MPPa). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of MPPa's aqueous solubility for experimental applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (MPPa) is not dissolving in my aqueous buffer. What am I doing wrong?
A1: You are likely not doing anything incorrectly. MPPa is a hydrophobic molecule with inherently poor aqueous solubility. It is known to be strongly aggregated in phosphate buffer, which indicates very low solubility in aqueous solutions. Direct dissolution of MPPa in aqueous buffers is not a feasible approach for most experimental applications. To achieve a homogenous solution, you will need to employ a solubility enhancement technique.
Q2: What are the primary methods to improve the aqueous solubility of MPPa?
A2: The most commonly employed and effective methods for enhancing the aqueous solubility of MPPa include:
-
Liposomal Formulations: Encapsulating MPPa within lipid bilayers to form liposomes.
-
Solid Lipid Nanoparticles (SLNs): Incorporating MPPa into a solid lipid core, creating a nanoparticle suspension.
-
Cyclodextrin Inclusion Complexes: Forming a complex where the hydrophobic MPPa molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.
Q3: How much can I expect the solubility to improve with these methods?
| Formulation Method | Vehicle/Carrier | Expected Solubility/Delivery Enhancement | Key Characteristics |
| Free MPPa | Aqueous Buffer (e.g., PBS) | Very Low (Prone to aggregation) | Forms aggregates, limiting bioavailability and therapeutic efficacy. |
| Liposomal Formulation | DMPC Liposomes | 5-fold higher intracellular drug delivery compared to free MPPa.[1] | Forms a stable suspension in aqueous solutions. |
| Solid Lipid Nanoparticles (SLNs) | Various solid lipids (e.g., stearic acid) | Forms a stable nanoparticle suspension, improving dispersibility in aqueous media. | Particle size typically ranges from 230 to 425 nm.[2] |
| Cyclodextrin Inclusion Complex | Methyl-β-cyclodextrin (MβCD) | Can increase the solubility of hydrophobic drugs by several folds (e.g., 10-fold increase for β-caryophyllene with MβCD).[3] | Forms a water-soluble complex. |
Q4: I have prepared an MPPa formulation, but I'm seeing precipitation over time. What could be the cause?
A4: Precipitation in your MPPa formulation could be due to several factors:
-
Suboptimal Formulation Parameters: The ratio of MPPa to the carrier (lipid, cyclodextrin) may not be optimal, leading to incomplete encapsulation or complexation.
-
Instability of the Formulation: The nanoparticles or liposomes may be aggregating and settling out of solution. This could be due to issues with surface charge (zeta potential), particle size distribution, or the choice of lipids and surfactants.
-
Storage Conditions: Improper storage temperature or exposure to light can destabilize the formulation.
-
pH of the Medium: The pH of your aqueous medium can influence the stability of some formulations.
Troubleshooting Steps:
-
Review your formulation protocol: Ensure the ratios of all components are correct.
-
Characterize your formulation: Measure the particle size, polydispersity index (PDI), and zeta potential to assess the stability of your nanoparticles or liposomes.
-
Optimize storage: Store your formulation at the recommended temperature and protect it from light.
-
Buffer considerations: Ensure the pH of your buffer is compatible with the stability of your chosen formulation.
Experimental Protocols
Below are detailed methodologies for the key solubility enhancement techniques.
Preparation of MPPa-Loaded Liposomes
This protocol is adapted from a method for a similar photosensitizer and involves the thin-film hydration method.
Materials:
-
This compound (MPPa)
-
Dimyristoyl-L-α-phosphatidylcholine (DMPC)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of DMPC and MPPa in chloroform in a round-bottom flask. The molar ratio of DMPC to MPPa should be optimized, but a starting point could be 100:1.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature (for DMPC, this is 23 °C) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The volume of PBS will determine the final concentration of the liposomes.
-
To create small unilamellar vesicles (SUVs), sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 times).
-
Store the final liposomal suspension at 4 °C and protect from light.
Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes the hot homogenization with sonication method.[2]
Materials:
-
This compound (MPPa)
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Distilled water
-
Homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Dissolve the MPPa in the molten lipid phase.
-
In a separate beaker, heat the distilled water containing the surfactant to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.
-
Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Store the SLN suspension at 4 °C.
Preparation of MPPa-Cyclodextrin Inclusion Complex
This protocol is a general method using the kneading technique, which can be adapted for MPPa.
Materials:
-
This compound (MPPa)
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place the desired molar ratio of MβCD (e.g., 1:1 or 1:2 MPPa:MβCD) in a mortar.
-
Create a paste by adding a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the MβCD.
-
Slowly add the MPPa to the MβCD paste while continuously kneading with the pestle for a defined period (e.g., 60 minutes).
-
If the mixture becomes too dry, add a small amount of the water-ethanol mixture to maintain a paste-like consistency.
-
After kneading, dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
To remove any uncomplexed MPPa, the powder can be washed with a small amount of a solvent in which MPPa is sparingly soluble but the complex is not.
Signaling Pathways and Experimental Workflows
Logical Workflow for Solubility Enhancement
The following diagram illustrates the decision-making process and experimental workflow for addressing MPPa solubility issues.
Signaling Pathways in MPPa-Mediated Photodynamic Therapy (PDT)
The enhanced delivery of MPPa through improved aqueous solubility facilitates its role as a photosensitizer in Photodynamic Therapy (PDT). Upon light activation, MPPa generates reactive oxygen species (ROS), which in turn trigger various cellular signaling pathways leading to cell death. The diagram below illustrates key pathways involved.
References
- 1. Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methyl Pyropheophorbide-a Aggregation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Methyl pyropheophorbide-a (MPPa).
Introduction to this compound Aggregation
This compound (MPPa), a potent photosensitizer derived from chlorophyll-a, is highly lipophilic. This property, while beneficial for cellular uptake, leads to significant challenges in experimental settings due to its tendency to aggregate in aqueous environments such as phosphate-buffered saline (PBS).[1][2] Aggregate formation can drastically reduce the photosensitizing efficacy of MPPa by quenching its excited triplet state, thereby diminishing the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][2] Understanding and controlling MPPa aggregation is therefore critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my MPPa solution not showing the expected phototoxicity?
A1: The most common reason for reduced phototoxicity is the aggregation of MPPa in your aqueous experimental medium. In its aggregated state, the singlet oxygen quantum yield of MPPa is significantly diminished.[1][2] It is crucial to ensure that MPPa is in its monomeric form to achieve optimal photosensitizing activity.
Q2: How can I tell if my MPPa is aggregated?
A2: Aggregation can be detected using UV-Vis and fluorescence spectroscopy.
-
UV-Vis Spectroscopy: In organic solvents like ethanol or when encapsulated in liposomes, monomeric MPPa exhibits a sharp and intense Q-band absorption peak around 665-668 nm.[2] Aggregation in aqueous solutions, such as PBS, can lead to a broadening of this peak and a shift in its maximum wavelength. Depending on the arrangement of the molecules in the aggregate, you may observe a blue-shift (hypsochromic shift) for H-aggregates (face-to-face stacking) or a red-shift (bathochromic shift) for J-aggregates (head-to-tail stacking).[3][4][5][6][7]
-
Fluorescence Spectroscopy: Monomeric MPPa is fluorescent. Aggregation leads to significant fluorescence quenching, resulting in a much lower fluorescence intensity.[8]
Q3: What solvents should I use to prepare a stock solution of MPPa?
A3: MPPa is soluble in various organic solvents. For a closely related compound, Pheophorbide a, the solubility is approximately 1 mg/mL in DMSO and dimethylformamide.[9] A stock solution of MPPa can be prepared in ethanol at a concentration of 50 µM and stored in the dark at -20°C.[2] When diluting the stock solution into an aqueous buffer for your experiment, it is critical to use a formulation strategy to prevent aggregation.
Q4: What is the Critical Aggregation Concentration (CAC) of MPPa in aqueous solutions?
Troubleshooting Guide: Preventing and Reversing MPPa Aggregation
This guide provides practical solutions to common aggregation-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no phototoxicity in cell culture experiments. | MPPa has aggregated in the cell culture medium. | 1. Formulate MPPa in Liposomes or Solid Lipid Nanoparticles (SLNs): Encapsulating MPPa within a lipid-based nanoparticle is a highly effective way to deliver it in a monomeric form in aqueous media.[10][11][12] See the detailed protocols below. 2. Use a Co-solvent: For initial dilutions, use a water-miscible organic solvent like ethanol or DMSO. However, be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells. |
| Precipitate forms when diluting MPPa stock solution in buffer. | The concentration of MPPa in the aqueous buffer is above its solubility limit and CAC. | 1. Decrease the final concentration of MPPa. 2. Utilize a formulation strategy such as liposomes or SLNs to increase its apparent solubility in the aqueous phase. |
| Inconsistent results between experiments. | Variable levels of MPPa aggregation. | 1. Standardize your MPPa formulation protocol. Ensure consistent preparation of liposomes or other nanoparticles. 2. Characterize your formulation before each experiment. Use dynamic light scattering (DLS) to check nanoparticle size and polydispersity, and UV-Vis spectroscopy to confirm the monomeric state of MPPa. |
Data Presentation: Photophysical Properties of MPPa
The aggregation state of MPPa has a profound impact on its photophysical properties, particularly its ability to generate singlet oxygen.
| Parameter | Monomeric MPPa (in Ethanol) | Monomeric MPPa (in DMPC Liposomes) | Aggregated MPPa (in Phosphate Buffer) | Monomeric Pyropheophorbide-a 17-diethylene glycol ester (in DMSO) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.2[1][2] | 0.13[1][2] | Not detectable[1][2] | 0.62[13] |
| Triplet State Formation Quantum Yield (ΦT) | ~0.23[1][2] | ~0.15[1][2] | Too small to be measured[1][2] | - |
| Fluorescence | High | High | Very weak (quenched) | High |
Experimental Protocols
Protocol 1: Preparation of MPPa-Loaded Liposomes (Thin-Film Hydration Method)
This is a common and reliable method for encapsulating hydrophobic molecules like MPPa.[12][14][15]
Materials:
-
This compound (MPPa)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other suitable lipid
-
Cholesterol (optional, for membrane stability)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipid (e.g., DMPC) and MPPa in chloroform in a round-bottom flask. A typical lipid-to-drug molar ratio can range from 50:1 to 200:1.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid (for DMPC, this is 23°C). The volume of PBS will determine the final lipid concentration.
-
This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
Alternatively, for a more uniform size distribution, use an extruder to pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Protocol 2: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization and Sonication)
SLNs are an alternative to liposomes for encapsulating hydrophobic drugs.[11]
Materials:
-
This compound (MPPa)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Distilled water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature above its melting point (e.g., 75-85°C).
-
Dissolve MPPa in the molten lipid.
-
Heat the surfactant solution in distilled water to the same temperature.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
-
Sonication and Cooling:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Mandatory Visualizations
Signaling Pathway: Nrf2-Mediated Cellular Defense Against PDT-Induced Oxidative Stress
Photodynamic therapy (PDT) generates high levels of reactive oxygen species (ROS), which induces oxidative stress in cancer cells. In response, cancer cells can activate the Nrf2 signaling pathway as a defense mechanism, leading to resistance to PDT.[1][11][16][17][18]
Caption: Nrf2 signaling in response to PDT-induced ROS.
Experimental Workflow: Assessing MPPa Aggregation
This workflow outlines the steps to characterize the aggregation state of your MPPa preparation.
Caption: Workflow for spectroscopic assessment of MPPa aggregation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic detection of tetracationic porphyrin H-aggregation on polyanionic matrix of inorganic polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]
- 6. J- and H-aggregates of porphyrin-surfactant complexes: time-resolved fluorescence and other spectroscopic studies | Semantic Scholar [semanticscholar.org]
- 7. pradeepresearch.org [pradeepresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. NRF2 modulates WNT signaling pathway to enhance photodynamic therapy resistance in oral leukoplakia | EMBO Molecular Medicine [link.springer.com]
Technical Support Center: Methyl Pyropheophorbide-a (MPPa) Photodynamic Therapy (PDT)
Welcome to the technical support center for Methyl pyropheophorbide-a (MPPa) based Photodynamic Therapy (PDT). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and problems that you may encounter during your MPPa-PDT experiments.
Photosensitizer & Light Source
-
Q1: What is the optimal concentration of MPPa to use for in vitro experiments?
The optimal concentration of this compound (MPPa) is cell-line dependent and should be determined empirically. However, concentrations typically range from 0.25 µM to 15 µM.[1][2] It is crucial to first perform a dark toxicity assessment to ensure that the chosen MPPa concentration does not induce significant cell death without light activation.[3] For example, in A549 lung cancer cells, a concentration of 1 µmol/L was selected for subsequent experiments after determining the half-maximal inhibitory concentration (IC50) at a light dose of 4.8 J/cm².[1]
-
Q2: What is the recommended wavelength of light for activating MPPa?
MPPa has a primary absorption peak in the red region of the electromagnetic spectrum, making it suitable for deeper tissue penetration. The recommended wavelength for activation is typically around 630-674 nm.[1][3][4][5] For instance, studies have successfully used a 630 nm semiconductor laser or LED light source.[1][4]
-
Q3: I am observing high cytotoxicity in my control group (MPPa without light). What is the cause?
High dark toxicity can be due to several factors:
-
MPPa Concentration: The concentration of MPPa may be too high for your specific cell line, leading to non-photodynamic cytotoxicity. It's recommended to perform a dose-response curve for dark toxicity to identify a non-toxic concentration.[3]
-
Solvent Toxicity: The solvent used to dissolve MPPa, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all treatment groups, including a solvent-only control.
-
Contamination: Check for any potential contamination in your MPPa stock solution or cell culture.
-
Experimental Parameters & Optimization
-
Q4: How do I determine the optimal light dose for my experiment?
The optimal light dose, or fluence (measured in J/cm²), is a critical parameter that needs to be optimized for each experimental setup. The phototoxic effect of MPPa-PDT is dependent on both the drug dose and the light dose.[1] A common approach is to perform a matrix titration experiment, varying both the MPPa concentration and the light dose to find the combination that yields the desired biological effect (e.g., 50% cell death or IC50). Light doses in published studies have ranged from 1.2 J/cm² to 9.6 J/cm².[1] For example, a light dose of 4.8 J/cm² was found to be effective in causing approximately 48.8% cell death in A549 cells when combined with 1 µmol/L MPPa.[1]
-
Q5: Why am I seeing low or inconsistent cell death after MPPa-PDT?
Several factors can contribute to low or inconsistent PDT efficacy:
-
Suboptimal Light Delivery: Ensure your light source is calibrated and delivering a uniform light field to all wells of your culture plate. The power density (mW/cm²) and irradiation time (seconds) must be accurate to deliver the intended light dose.
-
Photosensitizer Uptake: The incubation time with MPPa prior to light exposure is crucial for sufficient intracellular accumulation. This can vary between cell types. Confocal microscopy can be used to confirm the intracellular localization of MPPa.[3]
-
Cell Density: The density of your cell culture can influence PDT efficacy. Confluent monolayers may have reduced light penetration and oxygen availability. It is advisable to work with sub-confluent cultures.
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PDT. This can be due to mechanisms such as the upregulation of antioxidant defense systems or drug efflux pumps.[6]
-
-
Q6: What is the typical incubation time for MPPa before light irradiation?
Incubation times can vary, but a common range is between 12 to 24 hours in the dark to allow for sufficient uptake of the photosensitizer by the cells.[1][2]
Quantitative Data Summary
The following tables summarize typical experimental parameters and outcomes for MPPa-PDT from published literature.
Table 1: In Vitro MPPa-PDT Parameters and Efficacy
| Cell Line | MPPa Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Incubation Time (h) | Outcome (e.g., Cell Viability) | Reference |
| MG-63 (Osteosarcoma) | 0.75 | 4.8 | 630 | Not Specified | ~51.4% inhibition | [4] |
| A549 (Lung Cancer) | 1 | 4.8 | 630 | 20 | ~51.2% viability | [1] |
| A549 (Lung Cancer) | 0.25 - 1 | 1.2 - 9.6 | 630 | 20 | Dose-dependent decrease | [1] |
| NCI-H446 (Lung Carcinoma) | 0.1 - 15 | Not Specified | Not Specified | 20 | Dose-dependent photocytotoxicity | [2][3] |
| PC-3M (Prostate Cancer) | 2 | 55.6 kJ/m² | Not Specified | 12 | Apoptosis induction | [2] |
Key Experimental Protocols
Below are detailed methodologies for common assays used to evaluate the efficacy of MPPa-PDT.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assessment procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Photosensitizer Incubation: The following day, replace the medium with a fresh medium containing the desired concentrations of MPPa. Include wells with medium only (no cells) for background measurement, and cells with medium but no MPPa as a control. Incubate for the predetermined time (e.g., 20 hours) in the dark at 37°C and 5% CO₂.[1]
-
Light Irradiation: Wash the cells with PBS to remove any extracellular MPPa. Add fresh, phenol red-free medium. Irradiate the cells with the appropriate light source at a specific wavelength (e.g., 630 nm) and power density to achieve the desired light dose.[1] Keep a set of plates with MPPa but without light exposure as a dark toxicity control.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control group after subtracting the background absorbance.
2. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol outlines the detection of intracellular ROS generation.
-
Cell Treatment: Seed cells in a suitable format (e.g., 24-well plate) and treat with MPPa and light as described in the cell viability protocol.
-
DCFH-DA Staining: After irradiation, wash the cells with PBS and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Analysis: Wash the cells again with PBS to remove excess probe. Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation of apoptotic and necrotic cells.
-
Cell Collection: Following MPPa-PDT treatment and a post-incubation period (e.g., 3-12 hours), collect the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways in MPPa-PDT
MPPa-PDT induces cell death through various signaling pathways, primarily involving apoptosis and endoplasmic reticulum stress.
Caption: Key signaling events initiated by MPPa-PDT leading to apoptosis.
Experimental Workflow for Optimizing Light Dosage
The following diagram illustrates a logical workflow for determining the optimal light dose for your MPPa-PDT experiments.
Caption: A stepwise workflow for optimizing light dosage in MPPa-PDT experiments.
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Pyropheophorbide-a (MPPa) Treatment
Welcome to the technical support center for Methyl pyropheophorbide-a (MPPa) mediated photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section provides answers to common issues encountered during MPPa-based PDT experiments.
Issue 1: Low or No Cytotoxicity Observed After MPPa-PDT
Question: We performed PDT with MPPa on our cancer cell line, but we are seeing minimal or no cell death. What are the possible reasons for this low efficacy?
Answer: Low efficacy in MPPa-PDT experiments can be attributed to several factors, ranging from suboptimal MPPa concentration and inadequate light dosage to issues with the experimental setup and cellular resistance mechanisms. Here's a step-by-step troubleshooting guide:
1. Verify MPPa Formulation and Delivery:
-
Aggregation: MPPa is hydrophobic and prone to aggregation in aqueous solutions like phosphate-buffered saline (PBS), which significantly reduces its photosensitizing activity.[1][2]
-
Recommendation: Prepare stock solutions of MPPa in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[2][3] For cell culture experiments, dilute the stock solution in serum-free media immediately before use to the final desired concentration. Minimize the time the diluted MPPa solution stands before being added to the cells.
-
-
Concentration: The concentration of MPPa might be too low for your specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the optimal MPPa concentration. Typical concentrations used in vitro range from 0.2 µM to 15 µM.[4]
-
2. Optimize Light Activation Parameters:
-
Wavelength: Ensure your light source emits at a wavelength that overlaps with MPPa's absorption peak. The optimal wavelength for MPPa activation is in the red region of the spectrum, typically between 665 nm and 674 nm.[5][6]
-
Light Dose (Fluence): The total amount of light energy delivered to the cells may be insufficient. The light dose is a product of the power density (irradiance, in mW/cm²) and the exposure time (in seconds).
-
Recommendation: Calibrate your light source to ensure accurate and uniform power density across the treatment area. Perform a light-dose-response experiment to identify the optimal fluence for your experimental conditions.
-
3. Assess Cellular Factors:
-
Uptake and Efflux: Insufficient intracellular accumulation of MPPa will lead to a weak photodynamic effect. Some cell lines may actively pump out the photosensitizer using efflux pumps like ABCG2.[7]
-
Recommendation: Verify MPPa uptake using fluorescence microscopy. If low uptake is suspected, consider strategies to enhance delivery, such as using nanoparticle-based carriers.[8] If efflux is a concern, investigate the expression of relevant ABC transporters in your cell line.
-
-
Cellular Localization: The subcellular localization of MPPa can influence the primary mechanism of cell death and overall efficacy. MPPa has been shown to localize in the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria.[5]
-
Recommendation: Use fluorescence microscopy with organelle-specific dyes to determine the intracellular distribution of MPPa in your cells.
-
4. Control for Environmental Factors:
-
Oxygen Availability: The generation of cytotoxic reactive oxygen species (ROS) is an oxygen-dependent process. Hypoxic (low oxygen) conditions, which can occur in dense cell cultures or within solid tumors, will significantly impair PDT efficacy.
-
Recommendation: Ensure adequate oxygenation during light treatment. For in vitro experiments, this is usually not a major issue in standard culture conditions, but be mindful of cell density.
-
Issue 2: Inconsistent Results Between Experiments
Question: We are observing significant variability in the efficacy of our MPPa-PDT experiments. What could be causing this inconsistency?
Answer: Inconsistent results in PDT experiments often stem from a lack of standardization in the experimental protocol. Here are key parameters to control for improved reproducibility:
-
MPPa Stock Solution: Ensure your MPPa stock solution is properly stored (e.g., at -20°C or -80°C, protected from light) and that its concentration is accurate.[4] Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions:
-
Cell Density: Perform experiments at a consistent cell confluence, as this can affect both MPPa uptake and light penetration.
-
Serum Concentration: Serum proteins can bind to MPPa and affect its availability and uptake. If possible, perform MPPa incubation in serum-free media. If serum is required, ensure the concentration is consistent across all experiments.
-
-
Incubation Time: Standardize the incubation time of MPPa with the cells to ensure consistent uptake.
-
Light Delivery:
-
Uniformity: Ensure the light is delivered uniformly across all treated samples.
-
Reproducibility: Use a calibrated light source and consistently measure the power density before each experiment.
-
-
Post-PDT Incubation: The time between light treatment and the assessment of cell viability should be kept constant, as different cell death pathways (apoptosis, necrosis) have different kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MPPa)?
A1: MPPa is a photosensitizer that, upon activation by light of a specific wavelength, transfers energy to molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[9] These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis, necrosis, and autophagy.[10][11]
Q2: How should I prepare and store MPPa?
A2: MPPa is a hydrophobic molecule. It is recommended to prepare a stock solution in an organic solvent like DMSO or ethanol.[2][3] Store the stock solution at -20°C or -80°C, protected from light, to maintain its stability.[4] For working solutions, dilute the stock in your desired medium immediately before use.
Q3: What is the optimal wavelength of light to activate MPPa?
A3: The optimal wavelength for activating MPPa corresponds to its Q-band absorption peak in the red region of the visible spectrum, which is typically between 665 nm and 674 nm.[5][6]
Q4: Does MPPa have any toxicity in the absence of light?
A4: MPPa generally exhibits low to no dark cytotoxicity at concentrations typically used for PDT.[4][5] However, it is always recommended to include a "dark control" (cells treated with MPPa but not exposed to light) in your experiments to confirm this for your specific cell line and experimental conditions.
Q5: What are the key signaling pathways activated by MPPa-PDT?
A5: MPPa-PDT can activate several signaling pathways leading to cell death. These include:
-
Apoptosis: Activation of caspase-9 and caspase-3, and reduction of mitochondrial membrane potential.[9][12]
-
Akt/mTOR Pathway: Inhibition of this survival pathway has been observed following MPPa-PDT.[12]
-
Nrf2 Pathway: The Nrf2 pathway, a key regulator of cellular defense against oxidative stress, can be activated as a survival response to MPPa-PDT. Inhibition of this pathway may enhance treatment efficacy.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for MPPa-PDT experiments based on published literature. These values should be used as a starting point, and optimization for your specific experimental system is recommended.
Table 1: In Vitro Experimental Parameters for MPPa-PDT
| Parameter | Typical Range | Cell Line Examples | Reference |
| MPPa Concentration | 0.2 - 15 µM | A549, PC-3M, NCI-h446, MG-63 | [4][9] |
| Incubation Time | 12 - 24 hours | PC-3M, NCI-h446 | [4] |
| Light Wavelength | 665 - 674 nm | N/A | [5][6] |
| Light Dose (Fluence) | 1 - 8 J/cm² | CNE2 | [13] |
Table 2: In Vivo Experimental Parameters for MPPa-PDT
| Parameter | Value | Animal Model | Reference |
| MPPa Dose | 15 mg/kg | Mice with PC-3M tumors | [4] |
| Administration Route | Tail vein or topical injection | Mice | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay) Following MPPa-PDT
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluence on the day of the experiment. Incubate overnight.
-
MPPa Incubation: Remove the culture medium and add fresh medium containing the desired concentration of MPPa. Include wells with medium only as a control. Incubate for the desired duration (e.g., 12-24 hours) in the dark.
-
Washing: Remove the MPPa-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Light Treatment: Add fresh, serum-containing medium to the cells. Expose the plate to a light source with the appropriate wavelength and power density for the calculated time to deliver the desired light dose. Include a "dark control" plate that is treated with MPPa but not exposed to light.
-
Post-PDT Incubation: Return the plates to the incubator for a predetermined time (e.g., 24 hours) to allow for cell death to occur.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Cell Seeding and MPPa Incubation: Follow steps 1 and 2 from the MTT assay protocol.
-
DCFH-DA Loading: After MPPa incubation and washing, add medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells. Incubate for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS.
-
Light Treatment: Add fresh medium to the cells and immediately expose them to light.
-
Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.
Visualizations
Signaling Pathways
References
- 1. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization and in vitro photodynamic therapy of a pyropheophorbide-a-conjugated Fe3O4 multifunctional magnetofluorescence photosensitizer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncologic Photodynamic Therapy: Basic Principles, Current Clinical Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Pyropheophorbide-a (MPPa)
Objective: This technical support guide is designed for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting strategies to manage and reduce the dark toxicity of Methyl pyropheophorbide-a (MPPa) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPPa)? this compound (MPPa) is a second-generation photosensitizer derived from chlorophyll.[1] It is a promising agent for photodynamic therapy (PDT), a treatment that uses a photosensitizer, light, and oxygen to destroy cancer cells and other diseased tissues.[1][2] MPPa is noted for its stable chemical structure and strong light absorption at longer wavelengths, which allows for deeper tissue penetration.[1]
Q2: What is "dark toxicity" and why is it a concern? Dark toxicity refers to the cytotoxic (cell-killing) effects of a photosensitizer in the absence of light.[3][4] An ideal photosensitizer for PDT should be non-toxic without light activation, ensuring that its destructive effects are precisely controlled and localized to the irradiated target area.[5] Unwanted dark toxicity can lead to side effects in healthy tissues and reduce the therapeutic window of the treatment.[5]
Q3: Does MPPa exhibit significant dark toxicity? Several studies report that MPPa has low or no significant dark toxicity at therapeutic concentrations.[6][7] For instance, one study found no dark cytotoxicity in CNE2 cells at doses ranging from 0.25-4 µM[7], while another noted that MPPa-alone did not significantly inhibit A549 cell viability.[1] However, like many photosensitizers, cytotoxicity can be dependent on the concentration, incubation time, and specific cell line used. Therefore, it is a critical parameter to evaluate for each experimental setup.
Q4: What are the potential mechanisms of MPPa's dark toxicity? While MPPa's primary mechanism of action is light-induced generation of reactive oxygen species (ROS), any observed dark toxicity likely involves the induction of apoptosis (programmed cell death).[1][2] Studies on MPPa's phototoxicity show it activates the mitochondrial apoptosis pathway, involving the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[1][2][8] If dark toxicity occurs, it may be due to a low-level, light-independent triggering of this same pathway.
Q5: What are the primary strategies to reduce MPPa dark toxicity? The main strategies involve optimizing experimental parameters and utilizing advanced formulation techniques.
-
Parameter Optimization: Carefully titrating the MPPa concentration and reducing the incubation time can minimize dark toxicity.
-
Formulation Strategies: Encapsulating MPPa into nanocarriers, such as solid lipid nanoparticles (SLNs), has been shown to be an effective method.[9][10] This approach can improve the solubility and stability of MPPa while preventing unwanted interactions with cells in the dark.[9][10][11]
Troubleshooting Guide: High Dark Toxicity
If you are observing higher-than-expected cell death in your "dark" control groups, consult the following guide.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| High cell death in dark control wells | MPPa concentration is too high. | Perform a dose-response experiment to determine the IC50 in the dark. Select a concentration well below this value for PDT experiments. | A clear therapeutic window between dark toxicity and phototoxicity (light-induced toxicity). |
| Incubation time is too long. | Reduce the incubation period. Test several time points (e.g., 4, 12, 24 hours) to find the shortest time needed for sufficient cellular uptake. | Reduced dark toxicity while maintaining effective phototoxicity post-irradiation. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line. Run a "solvent-only" control group. | No significant cell death in the solvent control group compared to untreated cells. | |
| Inadvertent light exposure. | Conduct all steps involving MPPa (preparation, incubation) in minimal ambient light. Use light-blocking plates or cover plates with aluminum foil. | Elimination of unintended photosensitizer activation, leading to lower background toxicity.[3] | |
| High sensitivity of the cell line. | Review literature to see if your chosen cell line is known to be particularly sensitive. Consider testing a different cell line if possible. | Identification of a more robust cell model for your PDT experiments. | |
| MPPa aggregation. | Use a formulation strategy, such as encapsulation in solid lipid nanoparticles (SLNs), to improve solubility and prevent aggregation.[9][10][12] | Increased MPPa stability and bioavailability with reduced non-specific dark toxicity.[9][10] |
Experimental Protocols
Protocol: Assessing MPPa Dark Cytotoxicity via MTT Assay
This protocol provides a method to quantify the dark toxicity of MPPa in a given cell line.
Materials:
-
This compound (MPPa)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
MPPa Preparation: Prepare a stock solution of MPPa (e.g., 1 mM) in DMSO. Create serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM). Prepare a vehicle control containing the highest concentration of DMSO used.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various MPPa concentrations or the vehicle control. Include an untreated control group.
-
Dark Incubation: Immediately place the plate in a light-proof container or wrap it completely in aluminum foil. Incubate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours in the dark.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against MPPa concentration to determine the dark IC50 value (the concentration that causes 50% cell death).
Visualized Pathways and Workflows
Caption: Postulated pathway for MPPa-induced dark toxicity via mitochondrial apoptosis.
Caption: Troubleshooting workflow for diagnosing and mitigating high MPPa dark toxicity.
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Closer Look at Dark Toxicity of the Photosensitizer TMPyP in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward a molecular understanding of the photosensitizer–copper interaction for tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved anticancer efficacy of this compound–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Tumor-Specific Accumulation of Methyl Pyropheophorbide-a (MPPa)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl pyropheophorbide-a (MPPa). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and enhance the tumor-specific accumulation of MPPa in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the systemic delivery of this compound (MPPa) for cancer therapy?
This compound (MPPa), a potent photosensitizer derived from chlorophyll, faces several challenges for effective systemic delivery in photodynamic therapy (PDT).[1][2][3] Its primary limitation is poor aqueous solubility due to its high hydrophobicity.[4][5] This leads to low bioavailability and difficulties in administration.[5] Furthermore, free MPPa can exhibit unfavorable biodistribution, leading to accumulation in non-target tissues and potential side effects like skin toxicity.[6] A significant challenge in PDT is ensuring the specific accumulation of the photosensitizer in tumor cells while minimizing uptake in healthy tissues.
Q2: How can nanoparticle-based formulations improve the tumor accumulation of MPPa?
Nanoparticle-based drug delivery systems are a promising strategy to overcome the limitations of MPPa.[5][7][8] These formulations can:
-
Enhance Solubility: By encapsulating the hydrophobic MPPa within a nanoparticle core, its aqueous solubility and stability are significantly improved.[4][5]
-
Enable Passive Targeting: Nanoparticles of an appropriate size (typically up to 400 nm) can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5] This phenomenon is attributed to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[5]
-
Improve Pharmacokinetics: Formulations like those using polyethylene glycol (PEG) can prolong the circulation time of the nanoparticles, leading to increased opportunity for tumor accumulation.[9]
-
Protect the Photosensitizer: Encapsulation within nanoparticles can protect MPPa from degradation in the biological environment.[5]
Q3: What is the difference between passive and active targeting for MPPa delivery?
Passive targeting relies on the physicochemical properties of the nanoparticle formulation and the pathophysiology of the tumor microenvironment.[10][11] As mentioned above, the EPR effect is the primary mechanism for passive accumulation of nanoparticles in tumors.[5][12]
Active targeting , on the other hand, involves modifying the surface of the nanoparticle with ligands that specifically bind to receptors overexpressed on the surface of cancer cells.[10] This strategy aims to enhance cellular uptake and tumor retention beyond what can be achieved by passive targeting alone.[13] An example is the conjugation of nanoparticles with peptides like cRGD, which targets integrins often found on tumor cells.[13]
Troubleshooting Guides
Problem 1: Low cellular uptake of MPPa formulation in vitro.
-
Possible Cause: Inefficient internalization of the nanoparticle carrier by cancer cells.
-
Troubleshooting Steps:
-
Characterize Nanoparticle Properties: Ensure the size, surface charge (zeta potential), and stability of your nanoparticles are within the optimal range for cellular uptake. Neutral or slightly negatively charged particles often show good circulation times, while cationic particles may interact more readily with negatively charged cell membranes but can also lead to non-specific toxicity.[14][15]
-
Optimize Ligand Density (for active targeting): If using an active targeting approach, the density of the targeting ligand on the nanoparticle surface is critical. Too low a density may not be sufficient for effective binding, while excessive ligand density could lead to steric hindrance.
-
Cell Line Specificity: The expression of target receptors can vary significantly between different cancer cell lines. Confirm the expression of the target receptor on your chosen cell line using techniques like flow cytometry or western blotting.
-
Incubation Time: Optimize the incubation time of the MPPa formulation with the cells to allow for sufficient uptake.
-
Problem 2: Sub-optimal in vivo tumor accumulation and high off-target organ uptake (e.g., liver and spleen).
-
Possible Cause: Rapid clearance of the nanoparticles from circulation by the reticuloendothelial system (RES).
-
Troubleshooting Steps:
-
Surface Modification: PEGylation (coating nanoparticles with polyethylene glycol) is a widely used strategy to create a hydrophilic shell that reduces protein adsorption and subsequent uptake by the RES, thereby prolonging circulation time.[9]
-
Particle Size Optimization: Nanoparticles that are too large (>200 nm) are more prone to splenic filtration, while very small particles (<10 nm) may be rapidly cleared by the kidneys.[9] Aim for a size range that maximizes the EPR effect (typically 50-200 nm).
-
Dose Optimization: The injected dose can influence biodistribution. Dose escalation studies may be necessary to find the optimal concentration for tumor targeting while minimizing systemic toxicity.[16]
-
Data Summary Tables
Table 1: Characteristics of MPPa-Loaded Nanoparticle Formulations
| Formulation | Average Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| MPPa-loaded Solid Lipid Nanoparticles (SLNs) | 231.37 - 424.07 | -17.37 to -24.20 | Not Reported | Not Reported | [4][5] |
| Pyropheophorbide-a-loaded PEG-PLGA Nanoparticles | ~100 | Not Reported | 3.9 | 95 | [7][8] |
| pHPMA conjugated Pyropheophorbide-a (P-PyF) Micelles | ~200 | Not Reported | Not Reported | Not Reported | [12] |
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy of MPPa Formulations
| Formulation | Animal Model | Tumor Model | Key Finding | Reference |
| Pyropheophorbide-a-loaded PEG-PLGA Nanoparticles | BALB/c nude mice | KB xenograft | Systemically delivered NPs were highly enriched in tumor sites and completely ablated tumors upon light irradiation. | [7][8] |
| pHPMA conjugated Pyropheophorbide-a (P-PyF) Micelles | Not Specified | Metastatic lung cancer | High tumor accumulation due to the EPR effect, resulting in a superior antitumor effect. | [12] |
| cRGD-conjugated Pyropheophorbide-a | Tumor-bearing mice | Xenograft tumors | Significantly improved tumor enrichment and selectivity, leading to tumor abolishment after one PDT treatment. | [13] |
Experimental Protocols
Protocol 1: Formulation of MPPa-loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and sonication method.[4][5]
Materials:
-
This compound (MPPa)
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the MPPa in the melted lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-speed homogenizer for a specified time (e.g., 10 minutes) and speed (e.g., 10,000 rpm) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for a defined period (e.g., 15 minutes) to reduce the particle size and form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the resulting MPPa-SLNs for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Determine the entrapment efficiency and drug loading.
Protocol 2: In Vivo Tumor Biodistribution Study
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)
-
MPPa formulation
-
Saline or appropriate vehicle control
-
In vivo imaging system (for fluorescently labeled MPPa) or tissue collection tools
Procedure:
-
Animal Preparation: Acclimate tumor-bearing animals to the experimental conditions.
-
Administration: Intravenously inject the MPPa formulation into the tail vein of the animals at a predetermined dose. Include a control group receiving the vehicle alone.
-
Time Points: At various time points post-injection (e.g., 2, 4, 8, 24, 48 hours), euthanize a subset of animals.
-
Tissue Collection: Collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Quantification of MPPa:
-
Fluorescence Imaging: If MPPa or a labeled version is used, the excised organs and tumor can be imaged using an in vivo imaging system to quantify the fluorescence intensity.
-
Extraction and HPLC: Alternatively, MPPa can be extracted from the homogenized tissues using an appropriate organic solvent, and the concentration can be determined by High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This will provide a quantitative measure of the biodistribution and tumor-targeting efficiency.
Visualizations
Caption: Passive vs. Active Targeting of MPPa Nanoparticles to Tumors.
Caption: General Experimental Workflow for Developing MPPa Nanoparticles.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Alkyl Groups at Position 3(1’) of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly(lactic-co-glycolic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy of tumors with pyropheophorbide- a-loaded polyethylene glycol-poly(lactic- co-glycolic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of active and passive targeting strategies to improve the nanocarriers efficiency to tumour sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Passive and Active Drug Targeting: Drug Delivery to Tumors as an Example: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. N-(2-hydroxypropyl)methacrylamide polymer conjugated pyropheophorbide-a, a promising tumor-targeted theranostic probe for photodynamic therapy and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cRGD Peptide-Conjugated Pyropheophorbide-a Photosensitizers for Tumor Targeting in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulating Pharmacokinetics, Tumor Uptake and Biodistribution by Engineered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Methyl Pyropheophorbide-a (MPP-a) PDT
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during photodynamic therapy (PDT) experiments using Methyl pyropheophorbide-a (MPP-a).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Reduced Photosensitizer Accumulation & Low Phototoxicity
Q1: My target cells show low uptake of MPP-a and reduced cell death after PDT, even with increasing concentrations of the photosensitizer. What could be the cause?
A1: A primary mechanism for reduced intracellular concentration of MPP-a is the activity of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein).[1][2][3][4] These membrane proteins function as efflux pumps, actively removing MPP-a from the cell, which prevents it from reaching the cytotoxic threshold required for effective PDT.[3] Studies have shown a direct correlation between high ABCG2 expression and resistance to MPP-a PDT in various cancer cell lines, including glioblastoma and osteosarcoma.[2][4]
Troubleshooting Steps:
-
Assess ABCG2 Expression:
-
Western Blotting/Immunohistochemistry (IHC): Quantify the expression level of ABCG2 protein in your resistant cell line compared to a sensitive control.
-
qRT-PCR: Measure the mRNA levels of the ABCG2 gene.
-
-
Inhibit Efflux Pump Activity:
-
Use known ABCG2 inhibitors in combination with MPP-a. This should increase the intracellular accumulation of the photosensitizer and restore sensitivity to PDT.
-
Consider investigating the Nrf2-ABCG2 signaling pathway, as its inhibition has been shown to downregulate ABCG2 and enhance MPP-a PDT efficacy.[5][6]
-
-
Perform a Drug Efflux Assay: Directly measure the efflux of a fluorescent substrate for ABCG2 (e.g., Hoechst 33342) or MPP-a itself, if a suitable detection method is available, to confirm increased pump activity in resistant cells.
Issue 2: Sub-optimal PDT Efficacy in a Tumor Model
Q2: I'm observing a diminished response to MPP-a PDT in my in vivo tumor models compared to in vitro results. Why might this be happening?
A2: The tumor microenvironment plays a critical role in PDT efficacy. A likely cause for resistance in solid tumors is hypoxia , or low oxygen levels.[7] PDT is an oxygen-dependent process, as molecular oxygen is required to generate the cytotoxic reactive oxygen species (ROS) that induce cell death.[1][7] Tumor hypoxia not only limits the fuel for the photochemical reaction but can also induce cellular changes that promote resistance, such as the upregulation of hypoxia-inducible factors (HIFs) and survival pathways.[8][9] Furthermore, hypoxia can increase the expression of efflux pumps like ABCG2, further contributing to resistance.[1]
Troubleshooting Steps:
-
Measure Tumor Hypoxia:
-
Immunohistochemistry (IHC): Stain tumor sections for hypoxia markers such as HIF-1α or carbonic anhydrase IX (CA IX).[9]
-
Hypoxia Probes: Utilize commercially available probes (e.g., pimonidazole) that form adducts in hypoxic cells, which can then be detected by IHC.
-
Direct Measurement: If available, oxygen-sensitive electrodes can provide direct pO2 measurements within the tumor tissue.[9][10][11]
-
-
Strategies to Overcome Hypoxia:
-
Fractionated Light Delivery: Splitting the light dose into multiple fractions can allow for reoxygenation of the tumor tissue between treatments.
-
Combination Therapies: Consider combining MPP-a PDT with agents that either reduce oxygen consumption or improve tumor oxygenation.
-
Hypoxia-Activated Prodrugs: Explore the use of therapeutics that are specifically activated under hypoxic conditions to target the resistant cell population.
-
Issue 3: Cells Survive PDT Despite Initial Damage
Q3: My cells show initial signs of stress after MPP-a PDT, but a significant population recovers and continues to proliferate. What is the underlying resistance mechanism?
A3: This scenario suggests the activation of pro-survival and anti-apoptotic signaling pathways . While MPP-a PDT is known to induce apoptosis, cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and downregulating pro-apoptotic proteins (e.g., Bax, Bak).[4][12][13] This shifts the balance towards survival, allowing cells to repair the photodamage and evade cell death. The transcription factor Nrf2, a master regulator of the antioxidant response, can also be activated by PDT-induced oxidative stress, leading to the expression of cytoprotective genes like heme oxygenase-1 (HO-1), which helps to mitigate ROS damage and promote survival.[5][6]
Troubleshooting Steps:
-
Profile Apoptosis-Related Proteins:
-
Assess Nrf2 Pathway Activation:
-
Modulate Survival Pathways:
-
Combination Therapy: Combine MPP-a PDT with small molecule inhibitors that target anti-apoptotic proteins (e.g., Bcl-2 inhibitors) to restore the apoptotic response.
-
Nrf2 Inhibition: The use of Nrf2 inhibitors or siRNA to downregulate Nrf2 expression can prevent the antioxidant response and increase the efficacy of MPP-a PDT.[5][6]
-
Data Summary Tables
Table 1: Factors Associated with MPP-a PDT Resistance
| Resistance Mechanism | Key Proteins/Factors | Cellular Effect | Reference |
| Drug Efflux | ABCG2 (BCRP), MRP1 | Decreased intracellular MPP-a accumulation | [1][2][3][4] |
| Hypoxia | HIF-1α, Low pO₂ | Reduced ROS generation, Upregulation of survival pathways | [1][7] |
| Anti-Apoptosis | Bcl-2, Bcl-xL (Upregulated) | Inhibition of apoptosis execution | [4][12] |
| Bax, Bak, Caspases (Downregulated/Inhibited) | |||
| Oxidative Stress Response | Nrf2, Heme Oxygenase-1 (HO-1) | Neutralization of ROS, Cytoprotection | [5][6] |
Table 2: Troubleshooting Assays for MPP-a PDT Resistance
| Issue | Recommended Assay | Purpose | Reference |
| Low MPP-a Efficacy | Western Blot for ABCG2 | Quantify efflux pump expression | [2][5] |
| Drug Efflux Assay (e.g., Calcein-AM, Hoechst) | Measure functional activity of efflux pumps | [17][18][19] | |
| Poor In Vivo Response | IHC for HIF-1α / Pimonidazole | Detect and quantify tumor hypoxia | [9] |
| Oxygen Electrode Measurement | Directly measure tumor pO₂ levels | [10][11] | |
| Cellular Recovery Post-PDT | Western Blot for Bcl-2 family, Caspases, PARP | Assess activation of anti-apoptotic pathways | [14][15][20][21] |
| Western Blot for Nrf2 / HO-1 | Evaluate activation of the antioxidant response | [5][6] |
Key Experimental Protocols
1. Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3, PARP)
-
Protein Extraction: Lyse MPP-a PDT-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in Laemmli sample buffer at 95°C for 5-10 minutes.[20] Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, PARP, and a loading control (e.g., β-actin).[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20] Quantify band intensities using densitometry software.
2. Cellular Drug Efflux Assay (Flow Cytometry-Based)
-
Cell Preparation: Harvest and resuspend cells to a concentration of 5 x 10⁵ cells/mL in culture medium.
-
Dye Loading: Incubate cells with a fluorescent substrate of the efflux pump of interest (e.g., 5-carboxyfluorescein diacetate (5-CFDA) for MRP1, Hoechst 33342 or Calcein-AM for ABCG2/MDR1) in the presence or absence of a specific inhibitor (e.g., Ko143 for ABCG2).[18][19]
-
Efflux Period: Incubate one aliquot of cells at 37°C (to allow for active transport) and a control aliquot on ice (to inhibit transport) for a defined period (e.g., 30-60 minutes).[18]
-
Analysis: Wash cells with cold PBS and analyze the intracellular fluorescence intensity by flow cytometry.[18] Reduced fluorescence in the 37°C sample compared to the ice control or the inhibitor-treated sample indicates active drug efflux.
3. Measurement of Hypoxia (Pimonidazole Staining & IHC)
-
Pimonidazole Administration (in vivo): Inject the animal with pimonidazole hydrochloride (e.g., 60 mg/kg IP) and allow it to circulate for 60-90 minutes before sacrificing the animal and harvesting the tumor.
-
Tissue Processing: Fix the tumor tissue in formalin and embed in paraffin.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate tumor sections.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody that recognizes pimonidazole adducts (e.g., a FITC-conjugated mouse monoclonal antibody).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Analysis: Image the sections under a microscope. Brown staining indicates hypoxic regions.
-
Visualizations: Pathways and Workflows
Caption: MPP-a resistance via ABCG2-mediated efflux.
Caption: Mechanism of hypoxia-mediated PDT resistance.
Caption: Upregulation of Bcl-2 inhibits apoptosis.
Caption: Workflow for troubleshooting MPP-a PDT resistance.
References
- 1. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Effectors of Photodynamic Therapy-Mediated Resistance to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the Effect of this compound-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Fighting Hypoxia to Improve PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Measuring Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of multidomain pro-apoptotic and anti-apoptotic proteins in cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nwpii.com [nwpii.com]
- 18. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Methyl Pyropheophorbide-a for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Methyl pyropheophorbide-a (MPPa) for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound (MPPa) for in vivo use?
A1: The primary challenge is the poor aqueous solubility of MPPa, a hydrophobic photosensitizer.[1][2][3] This low solubility can lead to aggregation in aqueous environments, reducing its bioavailability and therapeutic efficacy. To overcome this, various formulation strategies are employed to enhance its solubility and stability in physiological conditions.
Q2: What are the most common formulation strategies for MPPa?
A2: The most common and effective strategies for formulating MPPa involve encapsulating it within nanoparticle-based delivery systems. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like MPPa within their membrane.[4][5][6][7]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core that can incorporate lipophilic molecules.[1][2][3][8]
These nanoformulations can improve MPPa's solubility, stability, and pharmacokinetic profile.[4][8]
Q3: How do nanoparticle formulations improve the efficacy of MPPa in photodynamic therapy (PDT)?
A3: Nanoparticle formulations enhance MPPa's efficacy in several ways:
-
Increased Bioavailability: By improving solubility and stability in the bloodstream, nanoparticles ensure more of the drug reaches the target tumor tissue.[4][8]
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of a certain size (typically <200 nm) can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[1][3]
-
Improved Cellular Uptake: Nanoparticles can facilitate the entry of MPPa into cancer cells.[9]
-
Sustained Release: Some formulations can provide a sustained release of MPPa at the tumor site.[1][2]
-
Enhanced Reactive Oxygen Species (ROS) Generation: Certain nanoparticle formulations have been shown to enhance the generation of singlet oxygen (¹O₂) upon photoirradiation, a key cytotoxic agent in PDT.[1][2]
Q4: What are the key quality attributes to consider when developing an MPPa nanoformulation?
A4: The critical quality attributes (CQAs) for an effective MPPa nanoformulation include:
-
Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, biodistribution, and cellular uptake. A narrow size distribution (low PDI) is generally desirable.[10][11]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.[10]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of MPPa successfully incorporated into the nanoparticles and are crucial for determining dosage.[12][]
-
In Vitro Drug Release Profile: This helps predict how the drug will be released from the carrier at the target site.[14]
-
Stability: The formulation should be stable during storage and in physiological fluids.[15][16]
Troubleshooting Guides
Liposome Formulation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | - MPPa concentration exceeds the lipid's capacity.- Improper lipid composition.- Inefficient hydration of the lipid film.- Drug leakage during formulation. | - Optimize the drug-to-lipid ratio.- Use lipids with higher phase transition temperatures or add cholesterol to increase membrane rigidity.[5][17]- Ensure complete hydration by extending hydration time or using techniques like freeze-thaw cycles.[18]- Use a gentle sizing method like extrusion instead of high-energy sonication. |
| Large and Polydisperse Particle Size | - Incomplete hydration of the lipid film.- Inefficient sizing method.- Aggregation of liposomes. | - Ensure the hydration temperature is above the lipid's phase transition temperature.- Use an extruder with defined pore-size membranes for uniform sizing.[17]- Optimize the zeta potential to ensure sufficient electrostatic repulsion. Consider adding charged lipids or PEGylated lipids to the formulation for steric stabilization.[6] |
| Formulation Instability (Aggregation/Fusion) | - Suboptimal lipid composition.- Low zeta potential.- Improper storage conditions. | - Incorporate cholesterol or saturated phospholipids to increase membrane stability.[5]- Include charged lipids (e.g., DPPG) to increase surface charge and electrostatic repulsion.- Store liposomes at 4°C and avoid freezing unless specific cryoprotectants are used.[16] |
Solid Lipid Nanoparticle (SLN) Formulation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading Capacity | - Poor solubility of MPPa in the lipid melt.- Drug expulsion during lipid crystallization. | - Select a lipid in which MPPa has high solubility.- Employ the cold homogenization technique to minimize drug partitioning to the aqueous phase.[8]- Consider creating a lipid-drug conjugate.[8] |
| Particle Growth Upon Storage | - Polymorphic transitions of the lipid matrix.- Ostwald ripening. | - Use a mixture of lipids to create a less ordered crystal lattice, which can better accommodate the drug.[19]- Optimize the surfactant concentration to ensure adequate surface coverage and prevent particle agglomeration.[19]- Store the SLN dispersion at a suitable temperature to minimize lipid recrystallization.[15] |
| Broad Particle Size Distribution | - Inefficient homogenization process.- Use of a single surfactant. | - Increase the homogenization pressure or the number of homogenization cycles.[20]- Use a combination of surfactants to achieve better stabilization of the nanoparticles.[10] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Different MPPa Formulations
| Formulation Type | Lipid/Carrier Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | DMPC | ~100 | N/A | N/A | N/A | [9] |
| SLNs | Glyceryl monostearate, Tween 80 | 284.90 | 0.28 | -23.33 | ~78 | [2] |
| SLNs | Palmitic acid, Tween 80 | 424.07 | 0.42 | -17.37 | ~73 | [2] |
| SLNs | Stearic acid, Tween 80 | 406.63 | 0.35 | -17.97 | ~75 | [2] |
Table 2: In Vitro/In Vivo Performance of MPPa Formulations
| Formulation Type | Key Finding | Quantitative Result | Cell Line/Animal Model | Reference |
| Free MPPa vs. Liposomal MPPa | Enhanced intracellular drug delivery | 5-fold higher with liposomes | Human colon carcinoma (HCT-116) | [9] |
| Free MPPa vs. SLN-MPPa | Improved phototoxicity | Significantly higher in SLN-MPPa upon irradiation | HeLa and A549 cells | [1] |
| SLN-PA | Increased in vivo antitumor effect | 51.76% tumor growth inhibition (100 mg/kg) | Sarcoma 180 mice model | [21] |
| LHRH-MTO-LIPs | Prolonged circulation time and enhanced tumor accumulation | Significantly higher than free drug | MCF-7 breast cancer xenograft | [22] |
Experimental Protocols
Protocol 1: Preparation of MPPa-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve MPPa and lipids (e.g., DMPC, Cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing (Extrusion):
-
To obtain unilamellar vesicles (ULVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated MPPa by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.[12][]
-
Protocol 2: Preparation of MPPa-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Preparation of Phases:
-
Oil Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point and dissolve MPPa in the molten lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in distilled water and heat it to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot oil phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 3: Characterization of Nanoparticle Size and Zeta Potential
-
Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.[23]
-
Ensure the sample is free of large aggregates or dust by filtering through a low-protein-binding filter (e.g., 0.45 µm).[23]
-
Place the sample in a clean cuvette and perform the DLS measurement according to the instrument's instructions.
-
Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).[24][25]
-
-
Zeta Potential Measurement:
-
Dilute the sample in an appropriate medium (usually deionized water or a low ionic strength buffer).
-
Use a specific cuvette with electrodes for zeta potential measurement.
-
The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.
-
Protocol 4: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug:
-
Separate the unencapsulated MPPa from the nanoparticles. Common methods include:
-
Ultracentrifugation: Centrifuge the nanoparticle dispersion at high speed. The nanoparticles will form a pellet, and the unencapsulated drug will remain in the supernatant.[]
-
Size Exclusion Chromatography: Pass the dispersion through a column that separates the larger nanoparticles from the smaller, free drug molecules.[26]
-
-
-
Quantification of Drug:
-
Measure the concentration of MPPa in the supernatant (or the total drug concentration and the drug in the pellet) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[12][]
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Signaling Pathways and Experimental Workflows
Caption: MPPa-mediated photodynamic therapy signaling pathways.
References
- 1. Improved anticancer efficacy of this compound-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy [mdpi.com]
- 6. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 14. In vivo Pharmacokinetics and in vitro Release of Imatinib Mesylate-Loaded Liposomes for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. analyzetest.com [analyzetest.com]
- 24. researchgate.net [researchgate.net]
- 25. bettersizeinstruments.com [bettersizeinstruments.com]
- 26. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
Optimizing MPPa-PDT Protocols: A Technical Support Resource
Welcome to the technical support center for Methyl-pyropheophorbide-a (MPPa)-mediated Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and optimal experimental results.
Troubleshooting Guide
This section addresses common issues encountered during MPPa-PDT experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Cytotoxicity
Q1: My MPPa-PDT experiment shows low or no cytotoxic effect. What are the potential causes?
A: Low efficacy in MPPa-PDT experiments can stem from several factors:
-
Suboptimal MPPa Concentration: Insufficient uptake of MPPa by the target cells will lead to a reduced photodynamic effect. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. For example, in studies with MCF-7 breast cancer cells, a concentration of 2 µmol/L MPPa was found to be effective without causing dark toxicity.[1]
-
Inadequate Light Dose: The light energy delivered might be too low to activate a sufficient amount of MPPa to induce cell death. The light dose, or fluence, is a critical parameter that needs to be optimized.
-
Low Oxygen Levels (Hypoxia): The generation of cytotoxic reactive oxygen species (ROS) is an oxygen-dependent process.[2][3][4][5] Hypoxic conditions within a tumor or in dense cell cultures can significantly reduce the effectiveness of PDT.[2][3][4][6]
-
MPPa Aggregation: MPPa, like many photosensitizers, can aggregate in aqueous solutions. This aggregation can reduce its efficiency in generating singlet oxygen, thereby diminishing the therapeutic effect.[7][8][[“]]
Q2: How can I optimize the MPPa concentration and light dose for my experiments?
A: To determine the optimal MPPa concentration and light dose, it is recommended to perform a dose-response matrix experiment. This involves testing a range of MPPa concentrations against a range of light fluences. Cell viability assays, such as MTT or CCK-8, can then be used to determine the combination that yields the desired cytotoxic effect. For instance, in one study, MCF-7 cell viability was shown to decrease with an increasing laser irradiation dose when using 2 µmol/L MPPa.[1]
Issue 2: High Variability in Results
Q3: I am observing high variability between replicate experiments. What are the likely sources of this inconsistency?
A: High variability in MPPa-PDT results often points to inconsistencies in the experimental protocol. Key factors to control for include:
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and confluence across all experiments.
-
MPPa Incubation Time: The uptake of MPPa by cells increases over time. A consistent incubation period is crucial for reproducible results. For MCF-7 cells, MPPa uptake was observed to increase rapidly in the first 12 hours.[10]
-
Light Delivery: Uniformity of the light source across the treatment area is critical. For multi-well plates, ensure each well receives an identical light dose. Regularly calibrate your light source to ensure consistent power output.
-
Post-PDT Assay Timing: The kinetics of cell death (apoptosis vs. necrosis) can vary. Perform a time-course experiment to identify the optimal time point to perform your chosen cell viability or apoptosis assay post-treatment.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of MPPa-PDT?
A: MPPa-PDT is a type II photodynamic process.[11] Upon activation by light of a specific wavelength, the MPPa molecule transitions to an excited triplet state. This excited state then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that induces cellular damage, leading to apoptosis, necrosis, and autophagy.[12][13]
Q5: What signaling pathways are known to be modulated by MPPa-PDT?
A: MPPa-PDT has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and metastasis. In breast cancer cells, MPPa-PDT has been demonstrated to suppress the PI3K/Akt/NF-κB signaling pathway, leading to a reduction in MMP-9 expression and inhibiting cell migration and invasion.[1] In lung carcinoma A549 cells, MPPa-PDT has been found to induce apoptosis and autophagy through the JNK and p38 MAPK signaling pathways.[12][14]
Q6: How can I mitigate the effects of hypoxia in my in vitro and in vivo experiments?
A: Addressing hypoxia is crucial for effective PDT.[2][3][4][6]
-
In Vitro : For dense cell cultures, consider using lower cell densities to improve oxygen diffusion. Ensure adequate gas exchange in your incubator. Some researchers use specialized hypoxia chambers to control oxygen levels and study its effect on PDT efficacy.
-
In Vivo : Strategies to overcome tumor hypoxia include the use of oxygen carriers, modifying the tumor microenvironment to improve blood flow, and employing fractionated light delivery to allow for tissue reoxygenation between light exposures.[2][6]
Q7: How does MPPa aggregation affect PDT and how can it be minimized?
A: Aggregation of photosensitizers can significantly reduce their photodynamic efficiency by altering their photophysical properties and decreasing the yield of singlet oxygen.[7][8][[“]] To minimize aggregation, consider the following:
-
Solvent Choice: Ensure MPPa is fully dissolved in an appropriate solvent before diluting it in aqueous media.
-
Formulation: The use of delivery vehicles such as nanoparticles or liposomes can help to prevent aggregation and improve the bioavailability of MPPa.
-
Concentration: Working with the lowest effective concentration of MPPa can also help to reduce the likelihood of aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published MPPa-PDT studies. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: In Vitro MPPa-PDT Parameters
| Cell Line | MPPa Concentration (µmol/L) | Light Dose (J/cm²) | Incubation Time (h) | Outcome | Reference |
| MCF-7 (Breast Cancer) | 2 | 0-10 | 12 | Decreased cell viability, migration, and invasion | [1][10] |
| A549 (Lung Cancer) | Not specified | Not specified | Not specified | Induced apoptosis and autophagy | [12][14] |
| MG-63 (Osteosarcoma) | Not specified | Not specified | 12 | Induced cell cycle arrest and apoptosis | [15][16] |
Table 2: In Vivo MPPa-PDT Parameters
| Tumor Model | MPPa Dose (mg/kg) | Light Dose (J/cm²) | Drug-Light Interval (h) | Outcome | Reference |
| MCF-7 Xenograft | Not specified | Not specified | Not specified | Inhibited tumor growth and metastasis | [1] |
Experimental Protocols
General In Vitro MPPa-PDT Protocol
-
Cell Seeding: Plate cells in appropriate well plates at a density that will result in 70-80% confluency at the time of treatment.
-
MPPa Incubation: Prepare a stock solution of MPPa in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in a serum-free or low-serum medium. Remove the culture medium from the cells, wash with PBS, and add the MPPa-containing medium. Incubate for the desired period (e.g., 12 hours) in a CO₂ incubator.
-
Wash: After incubation, remove the MPPa-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Light Treatment: Add fresh, complete culture medium to the cells. Expose the cells to a light source with the appropriate wavelength for MPPa activation (typically around 670 nm) and deliver the desired light dose (fluence). Include necessary controls: a "dark" control (cells with MPPa but no light) and a "light only" control (cells with no MPPa but exposed to light).
-
Post-Treatment Incubation: Return the cells to the incubator for a predetermined period (e.g., 24 hours) to allow for the induction of cell death.
-
Assessment: Perform the desired assays to assess cytotoxicity, apoptosis, or other cellular responses.
Visualizations
Caption: A generalized workflow for an in vitro MPPa-PDT experiment.
Caption: MPPa-PDT inhibits the PI3K/Akt/NF-κB signaling pathway.
Caption: MPPa-PDT induces apoptosis and autophagy via JNK and p38 MAPK.
References
- 1. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fighting Hypoxia to Improve PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Strategies to Address Hypoxic Tumor Environments in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conquering the Hypoxia Limitation for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Aggregation-Induced Emission Photosensitizers: From Molecular Design to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 13. Molecular Effectors of Photodynamic Therapy-Mediated Resistance to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Photosensitizer Efficacy: Methyl Pyropheophorbide-a vs. Photofrin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides an objective comparison of a second-generation photosensitizer, Methyl pyropheophorbide-a (MPPa), and the first-generation photosensitizer, Photofrin®, based on available experimental data.
Executive Summary
This compound, a derivative of chlorophyll, generally exhibits enhanced phototoxicity and more rapid clearance from the body compared to Photofrin®, a complex mixture of hematoporphyrin derivatives.[1] Experimental evidence suggests that MPPa and its derivatives can be more effective at lower concentrations and shorter incubation times in vitro and demonstrate significant tumor inhibition in vivo.[2][3] This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies, and visualize the underlying cellular mechanisms.
Performance Data at a Glance
The following tables summarize the key quantitative data comparing the efficacy of a this compound derivative (Photomed) and Photofrin.
| Photosensitizer | Incubation Time (h) | Concentration (µM) | Cell Viability (%) |
| Photomed (MPPa derivative) | 4 | 0.5 | 65.33 ± 8.69 |
| Photofrin® | 4 | 0.5 | 99.98 ± 2.84 |
| Photomed (MPPa derivative) | 24 | 0.5 | 14.43 ± 5.24 |
| Photofrin® | 24 | 0.5 | 101.95 ± 0.91 |
| Data from a study on SCC VII murine squamous cell carcinoma cells.[2] |
Table 1: In Vitro Cytotoxicity Comparison
| Photosensitizer | Tumor Size | Tumor Volume on Day 13 (mm³) |
| Control (PBS) | Small | ~1200 |
| Photofrin® | Small | ~800 |
| Photomed (MPPa derivative) | Small | ~200 |
| Control (PBS) | Large | ~1800 |
| Photofrin® | Large | ~1500 |
| Photomed (MPPa derivative) | Large | ~500 |
| Data from an in vivo study on SCC VII tumor-bearing mice.[2] |
Table 2: In Vivo Tumor Regression Comparison
Mechanisms of Action and Signaling Pathways
Both this compound and Photofrin exert their cytotoxic effects through the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. However, the downstream cellular events and signaling pathways they trigger can differ.
This compound (MPPa): MPPa-mediated PDT is known to induce apoptosis through the mitochondrial pathway.[4] This involves the generation of ROS, which leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[4][5] Furthermore, MPPa-PDT can also induce autophagy via the ROS-JNK signaling pathway, which can further promote apoptosis in some cancer cells.[4][6]
Photofrin®: Photofrin-PDT induces tumor destruction through a combination of direct cellular cytotoxicity and vascular damage.[7][8] It can trigger both apoptosis and necrosis.[7] The vascular effects, including blood flow stasis and vessel occlusion, contribute significantly to the overall anti-tumor response by inducing hypoxia.[7] At the cellular level, Photofrin localizes in various organelles, including the mitochondria, leading to the release of pro-apoptotic factors upon photoactivation.[1]
References
- 1. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chlorin-Based Photosensitizers: Methyl Pyropheophorbide-a vs. Chlorin e6 and Temoporfin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides an objective comparison of the efficacy of Methyl pyropheophorbide-a (MPPa) against two other prominent chlorin-based photosensitizers: Chlorin e6 (Ce6) and Temoporfin (mTHPC). The information presented is collated from preclinical studies to aid in informed decision-making for research and development.
At a Glance: Key Efficacy Parameters
The following table summarizes the key photophysical and biological properties of MPPa, Ce6, and mTHPC, offering a quantitative comparison of their potential as PDT agents.
| Property | This compound (MPPa) | Chlorin e6 (Ce6) | Temoporfin (mTHPC) |
| Maximum Absorption (λmax) | ~667 nm[1] | ~660 nm[2][3] | ~652 nm |
| Molar Extinction Coefficient (ε) | High | High (180,000 M-1 cm-1 at 400 nm)[4] | High |
| Singlet Oxygen Quantum Yield (ΦΔ) | High[5] | 0.60 - 0.77[4][6] | High[7] |
| Cellular Uptake | Rapid accumulation in tumor cells[8] | Efficiently taken up by cancer cells[9] | Efficient cellular uptake[10] |
| Subcellular Localization | Endoplasmic reticulum, Golgi apparatus, lysosomes, mitochondria[1] | Endoplasmic reticulum, lysosomes[2] | Endoplasmic reticulum, Golgi apparatus[11] |
| In Vitro Phototoxicity (IC50) | Potent, dose-dependent cytotoxicity[8][12] | Significant phototoxicity (e.g., IC50: 18.9 µM in B16F10 cells)[13] | Highly effective, with variations between cell lines[14] |
| In Vivo Efficacy | Significant tumor growth inhibition[8][15] | Demonstrated tumor suppression in animal models[13] | Potent anti-tumor effects in vivo[15] |
In-Depth Efficacy Analysis
This compound (MPPa) , a derivative of chlorophyll-a, exhibits a strong absorption peak in the red region of the spectrum (~667 nm), allowing for deeper tissue penetration of light.[1] It is characterized by its high singlet oxygen quantum yield, a critical factor for inducing cell death in PDT.[5] Studies have shown that MPPa rapidly accumulates in tumor cells and localizes in key organelles such as the mitochondria and endoplasmic reticulum, leading to the induction of apoptosis through the mitochondrial pathway.[1][16] The photocytotoxicity of MPPa is both drug- and light-dose dependent, demonstrating potent cancer cell-killing effects in vitro.[12][17] In vivo studies have corroborated these findings, showing significant inhibition of tumor growth.[8]
Chlorin e6 (Ce6) , another well-studied second-generation photosensitizer, also possesses a strong absorption in the red spectral region (~660 nm).[2][3] It has a high molar extinction coefficient and a notable singlet oxygen quantum yield.[4][6] Ce6 is efficiently taken up by cancer cells and primarily localizes in the endoplasmic reticulum and lysosomes.[2] PDT with Ce6 has been shown to induce immunogenic cell death, a desirable outcome that can stimulate an anti-tumor immune response.[18][19] The mechanism of cell death involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and DNA damage.[18][19]
Temoporfin (mTHPC) , commercially known as Foscan®, is a potent synthetic chlorin that is clinically approved for the treatment of head and neck cancer.[14] It has a maximum absorption at approximately 652 nm.[14] mTHPC is recognized for its high phototoxicity, which is attributed to its efficient generation of singlet oxygen.[7] Cellular uptake of mTHPC is efficient, and it tends to localize in the endoplasmic reticulum and Golgi apparatus.[11] The cytotoxic effects of mTHPC-mediated PDT are well-documented, although sensitivity can vary between different cancer cell lines.[14]
Experimental Methodologies
For researchers looking to replicate or build upon existing studies, detailed experimental protocols are crucial. Below are representative methodologies for in vitro PDT studies using these photosensitizers.
General In Vitro PDT Protocol
Caption: A generalized workflow for in vitro photodynamic therapy experiments.
Detailed Protocol for this compound (MPPa) PDT:
-
Cell Culture: Human lung cancer A549 cells are seeded in 96-well plates.[17]
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of MPPa (e.g., 0.25-2 μmol/L) for a specific duration (e.g., 4 hours) in the dark.[17]
-
Irradiation: After washing with phosphate-buffered saline (PBS), cells are irradiated with a light source (e.g., LED) at a wavelength corresponding to MPPa's absorption peak (~660 nm) with a specific light dose (e.g., 1.2-4.8 J/cm²).[17]
-
Post-Treatment Analysis: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay at 24 hours post-irradiation. Apoptosis is evaluated by flow cytometry after Annexin V-FITC and propidium iodide (PI) staining.[17]
Detailed Protocol for Chlorin e6 (Ce6) PDT:
-
Cell Culture: Human colon cancer SW480 cells are cultured in appropriate media.[2]
-
Photosensitizer Incubation: Cells are treated with different concentrations of Ce6 (e.g., 0.125-8.0 μg/ml) for a set time.[2]
-
Irradiation: Following incubation, cells are irradiated with a laser at a wavelength of approximately 660 nm.[20]
-
Post-Treatment Analysis: Reactive oxygen species (ROS) levels are monitored using fluorescence microscopy. Cell proliferation is measured by MTT assay, and apoptosis is detected by flow cytometry.[2]
Detailed Protocol for Temoporfin (mTHPC) PDT:
-
Cell Culture: A panel of human cancer cell lines (e.g., A-427, BHY, KYSE-70, RT-4, SISO) are used.[14]
-
Photosensitizer Incubation: Cells are incubated with mTHPC at various concentrations to determine IC50 and IC90 values.[14]
-
Irradiation: Cells are exposed to a light dose of, for example, 1.8 J/cm².[14]
-
Post-Treatment Analysis: Cell viability is determined by MTT assay. ROS formation is measured, and cell death pathways (apoptosis, necrosis) are analyzed.[14]
Signaling Pathways in Chlorin-Induced Phototoxicity
The cytotoxic effects of these chlorin-based photosensitizers are mediated by complex signaling cascades initiated by the generation of ROS.
MPPa-Induced Apoptosis Pathway:
MPPa-mediated PDT is known to induce apoptosis primarily through the mitochondrial pathway. The generation of ROS leads to a decrease in mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[16][17] Additionally, the JNK and p38 MAPK signaling pathways have been implicated in MPPa-PDT-induced apoptosis and autophagy.[21][22]
Caption: Signaling cascade of MPPa-mediated photodynamic cell death.
Ce6-Induced Cell Death Pathway:
Ce6-mediated PDT initiates cell death through multiple mechanisms. The production of ROS causes oxidative stress, leading to endoplasmic reticulum (ER) stress and DNA damage.[18][19] ER stress can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis. DNA damage activates repair pathways, but excessive damage can also signal for apoptosis.[23] Furthermore, Ce6-PDT can induce immunogenic cell death (ICD), characterized by the surface exposure of calreticulin (CRT) and the release of high-mobility group box 1 (HMGB1), which can prime an anti-tumor immune response.[18][19]
Caption: Key signaling events in Ce6-mediated photodynamic therapy.
mTHPC-Induced Cell Death Pathway:
PDT with mTHPC also triggers cell death primarily through the induction of apoptosis and necrosis, with the specific pathway being cell-type dependent.[14] The generation of ROS is a central event, leading to oxidative damage to cellular components. This can activate various stress-response pathways, including the release of pro-apoptotic factors from the mitochondria. The activation of caspases is a common feature of mTHPC-induced apoptosis.
Caption: General cell death pathways activated by mTHPC-PDT.
Conclusion
This compound, Chlorin e6, and Temoporfin are all highly effective chlorin-based photosensitizers with distinct characteristics. MPPa stands out for its strong red-light absorption and rapid cellular uptake, primarily inducing apoptosis through the mitochondrial pathway. Ce6 is notable for its ability to induce immunogenic cell death, a significant advantage for long-term anti-tumor immunity. mTHPC is a clinically approved and potent photosensitizer with well-established efficacy. The choice of photosensitizer for a particular research or clinical application will depend on the specific therapeutic goals, tumor type, and desired mechanism of action. This guide provides a foundational comparison to assist researchers in navigating these choices.
References
- 1. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorin e6: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comparative study of the processes of generation of singlet oxygen upon irradiation of aqueous preparations on the basis of chlorin e6 and coproporphyrin III - Bagrov - Optics and Spectroscopy [ogarev-online.ru]
- 7. Carrying Temoporfin with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy [mdpi.com]
- 9. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTHPC-loaded extracellular vesicles outperform liposomal and free mTHPC formulations by an increased stability, drug delivery efficiency and cytotoxic effect in tridimensional model of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly(lactic-co-glycolic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psecommunity.org [psecommunity.org]
- 14. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Chlorin e6 mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of MPPa-PDT in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a promising non-invasive treatment modality for various cancers. Methyl pheophorbide a (MPPa), a second-generation photosensitizer, has demonstrated significant cytotoxic effects in vitro. However, the successful translation of these findings to clinical applications hinges on rigorous validation in preclinical animal models. This guide provides a comparative overview of in vitro and in vivo experimental data for MPPa-PDT, details key experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Data Presentation: In Vitro vs. In Vivo Efficacy of MPPa-PDT
The following tables summarize quantitative data from studies on MPPa-PDT in breast cancer and osteosarcoma, offering a direct comparison between cell culture and animal model results.
Table 1: Comparison of MPPa-PDT Efficacy in Breast Cancer (MCF-7 Cells)
| Parameter | In Vitro Results (MCF-7 Cells) | In Vivo Results (MCF-7 Xenograft in Nude Mice) | Citation |
| Cell Viability / Tumor Growth | Significant decrease in cell viability post-PDT. | Significant reduction in tumor volume and weight in the MPPa-PDT group compared to control groups. | [1] |
| Metastasis/Invasion | Inhibition of cell migration and invasion. | Inhibition of tumor metastasis. | [1] |
| MMP-9 Expression | Downregulation of MMP-9 expression. | Not explicitly quantified in the provided abstract, but in vivo inhibition of metastasis suggests similar downregulation. | [1] |
| Akt Phosphorylation | Reduced phosphorylation of Akt. | Not explicitly quantified in the provided abstract. | [1] |
| NF-κB Phosphorylation | Reduced phosphorylation of NF-κB. | Not explicitly quantified in the provided abstract. | [1] |
| F-actin Expression | Reduced expression of F-actin. | Destruction of F-actin observed in vivo. | [1] |
Table 2: Comparison of MPPa-PDT Efficacy in Osteosarcoma (MG-63 Cells)
| Parameter | In Vitro Results (MG-63 Cells) | In Vivo Correlation/Validation | Citation |
| Cell Proliferation | Inhibition of cell proliferation. | Antitumor effects observed in vivo, implying inhibition of proliferation.[2] | [2] |
| Cell Cycle | Cell cycle arrest at the G2/M phase. | Not explicitly validated in vivo in the provided abstracts. | [2][3] |
| Apoptosis | Increased apoptotic rate; enhanced expression of cleaved caspase-3 and cleaved PARP. | MPPa-PDT is known to induce apoptosis in tumors.[2][4] | [2] |
| Cell Migration and Invasion | Inhibition of cell migration and invasion. | Downregulation of MMP-2 and MMP-9, key proteins in invasion, suggests in vivo anti-metastatic potential.[3] | [2] |
| Akt/mTOR Pathway | Inhibition of the Akt/mTOR pathway activation. | Inhibition of this pathway is a key mechanism of MPPa-PDT's antitumor effects in vivo.[2] | [2] |
| Endoplasmic Reticulum Stress (ERS) | Induction of ERS, leading to apoptosis. | ERS is a recognized mechanism of PDT-induced cell death in solid tumors.[2][4] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro: MPPa-PDT on Cancer Cell Lines
-
Cell Culture: Human breast cancer cells (MCF-7) or osteosarcoma cells (MG-63) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MPPa Incubation: Cells are seeded in culture plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing a specific concentration of MPPa and incubated for a predetermined duration to allow for photosensitizer uptake.
-
Irradiation: Following incubation, the cells are washed with PBS and irradiated with a light source (e.g., LED) at a specific wavelength (e.g., 660 nm) and light dose.
-
Post-PDT Analysis: After irradiation, cells are incubated for a specified period before being subjected to various assays, including:
-
MTT Assay: To assess cell viability.
-
Flow Cytometry: To analyze cell cycle distribution and apoptosis (e.g., using Annexin V-FITC/PI staining).
-
Western Blotting: To determine the expression levels of key proteins in signaling pathways.
-
Transwell/Wound-Healing Assays: To evaluate cell migration and invasion.
-
In Vivo: Validating MPPa-PDT in Animal Models
-
Animal Model: Female nude mice (4-6 weeks old) are commonly used.[1] To establish tumors, a suspension of cancer cells (e.g., 1 x 10^6 MCF-7 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.[1] Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).[1]
-
Grouping and Administration: Mice are randomly divided into groups: Control, MPPa alone, Laser alone, and MPPa-PDT.[1] MPPa is typically administered intravenously.
-
Photodynamic Therapy: At a predetermined time point after MPPa injection (to allow for optimal tumor accumulation), the tumor area is irradiated with a laser of a specific wavelength and power density.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Post-Treatment Analysis: At the end of the experiment, mice are euthanized, and tumors are excised for further analysis, including:
-
Histological Examination (H&E staining): To observe tissue morphology and necrosis.
-
Immunohistochemistry (IHC) or Western Blotting: To analyze the expression of proteins of interest within the tumor tissue.
-
Metastasis Assessment: Organs such as the lungs are examined for metastatic nodules.[5]
-
Mandatory Visualizations
Signaling Pathways
Caption: MPPa-PDT inhibits breast cancer metastasis via the ROS/Akt/NF-κB/MMP-9 pathway.
Caption: MPPa-PDT inhibits osteosarcoma cell proliferation via the Akt/mTOR pathway and induces apoptosis.
Experimental Workflow
Caption: Workflow for validating in vitro MPPa-PDT results in animal models.
References
- 1. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Apoptosis Assays for MPPa-Induced Cell Death
Comparative Analysis of Apoptosis Assays
The selection of an apoptosis assay should be guided by the specific stage of apoptosis being investigated and the experimental model.[1][2] A combination of assays targeting different apoptotic events is recommended for comprehensive analysis.[1][2]
| Assay Principle | Target | Stage of Apoptosis | Advantages | Limitations |
| Annexin V/Propidium Iodide (PI) Staining | Phosphatidylserine (PS) externalization and membrane integrity | Early (Annexin V+/PI-) to Late (Annexin V+/PI+) | Quantitative via flow cytometry; distinguishes between early apoptotic, late apoptotic, and necrotic cells.[3][4][5] | Can be difficult to distinguish late apoptotic from necrotic cells; results can be affected by cell membrane damage during harvesting.[6] |
| TUNEL (TdT-dUTP Nick End Labeling) Assay | DNA fragmentation | Late | Suitable for both cell suspensions (flow cytometry) and tissue sections (microscopy); provides spatial information in tissues.[7][8] | May also detect necrotic cells or cells with DNA damage from other sources; less sensitive for early apoptotic stages.[6] |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Mid | Can be measured in real-time in live cells; highly specific for caspase-mediated apoptosis.[4][7] | Does not provide information on upstream events or the ultimate fate of the cell; activity can be transient. |
| Western Blotting for Cleaved Caspase-3 & PARP | Presence of cleaved (active) caspase-3 and cleaved PARP | Mid to Late | Provides information on specific protein cleavage events in the apoptotic cascade; semi-quantitative.[1] | Not suitable for single-cell analysis; less quantitative than flow cytometry methods. |
| Hoechst 33342 Staining | Nuclear morphology | Mid to Late | Simple and cost-effective; allows for visualization of characteristic chromatin condensation and nuclear fragmentation.[9][10] | Less quantitative than other methods; requires fluorescence microscopy. |
Quantitative Data Summary from MPPa Studies
The following table summarizes representative quantitative data from studies investigating MPPa-induced apoptosis using various assays. It is important to note that experimental conditions such as cell line, MPPa concentration, and light dose can significantly influence the results.
| Cell Line | Treatment | Assay | Result (% Apoptotic Cells) | Reference |
| MG-63 (Osteosarcoma) | MPPa-PDT | Annexin V/PI Flow Cytometry | Significant increase in early and late apoptotic cells compared to control. | [11] |
| A549 (Lung Carcinoma) | MPPa-PDT | Annexin V/PI Flow Cytometry | Apoptosis activity was higher in the MPPa-PDT cohort in comparison to the control group. | [9][10] |
| HOS (Osteosarcoma) | MPPa-PDT | Hoechst Staining, Western Blot, Flow Cytometry | Monitored apoptotic cell death. | [11] |
| MCF-7 (Breast Cancer) | MPPa-PDT | Not specified, but apoptosis was upregulated. | Upregulation of cell apoptosis. | [12] |
Signaling Pathways and Experimental Workflows
MPPa-Induced Apoptosis Signaling Pathway
MPPa-mediated photodynamic therapy (MPPa-PDT) has been shown to induce apoptosis through the activation of stress-activated protein kinase pathways, specifically involving JNK and p38 MAPK.[9][10] This signaling cascade ultimately leads to the activation of executioner caspases and apoptosis.
Caption: MPPa-PDT induces apoptosis via JNK and p38 MAPK pathways.
General Workflow for Cross-Validation of Apoptosis Assays
A logical experimental workflow ensures that different stages of apoptosis are captured, providing a comprehensive understanding of the cellular response to MPPa.
Caption: A workflow for validating MPPa-induced apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is adapted from standard procedures for detecting apoptosis.[3][13]
-
Cell Preparation: Induce apoptosis in your cell line of interest using MPPa-PDT. Include appropriate controls (untreated, MPPa only, light only). Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
TUNEL Assay for DNA Fragmentation
This protocol provides a general framework for the TUNEL assay.[14][15]
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Incubate the samples in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.
-
Equilibration: (Optional, depending on the kit) Incubate the sample with an equilibration buffer for 10 minutes.
-
TdT Reaction: Add the TdT reaction mix, containing TdT enzyme and fluorescently labeled dUTPs, to the samples. Incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Stop the reaction and wash the samples with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the samples with an antifade mounting medium.
-
Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blotting for Cleaved Caspase-3
This protocol outlines the detection of activated caspase-3.[6]
-
Cell Lysis: After treatment with MPPa-PDT, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a ~17/19 kDa band indicates caspase-3 cleavage and activation.[3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. mesoscale.com [mesoscale.com]
- 8. sileks.com [sileks.com]
- 9. researchgate.net [researchgate.net]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. biotna.net [biotna.net]
A Comparative Analysis of the Phototoxicity of Methyl Pyropheophorbide-a Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Methyl pyropheophorbide-a (MPPa), a chlorophyll derivative, has emerged as a promising photosensitizer in photodynamic therapy (PDT) due to its favorable photophysical properties and tumor-localizing abilities. To enhance its therapeutic efficacy, numerous derivatives have been synthesized and investigated. This guide provides a comparative overview of the phototoxicity of different MPPa derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation photosensitizers.
Quantitative Comparison of MPPa Derivatives
The phototoxicity of a photosensitizer is a critical determinant of its therapeutic potential. This is influenced by several factors, including its ability to be taken up by cancer cells and its efficiency in generating cytotoxic reactive oxygen species (ROS) upon light activation. The following table summarizes the available quantitative data for selected MPPa derivatives. It is important to note that the data presented is compiled from various studies and direct comparison should be considered with caution due to potential variations in experimental conditions.
| Derivative | Cell Line | IC50 (µM) | Cellular Uptake | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound (MPPa) | SKOV3 ovarian cancer | ~1.3 (at 1.5 J/cm²) | Baseline | Not specified | [1] |
| (4-[1-imidazolyl]-phenyl)-amide pyropheophorbide-a | A549 human lung adenocarcinoma | More potent than MPPa | Not specified | Not specified | [2] |
| (3-[1-imidazolyl]-propyl)-amide pyropheophorbide-a | A549 human lung adenocarcinoma | More potent than MPPa | Not specified | Not specified | [2] |
| 13(1)-ortho-trifluoromethyl-phenylhydrazone modified pyropheophorbide-a (PHPa) | HeLa cervical cancer | Not specified | Not specified | 40.5% (in DMF) | [3] |
| In(III)-methyl pyropheophorbide-a | Not specified | Showed the best PDT efficacy among Zn(II), In(III), and Ni(II) complexes | Not specified | Not specified | [4] |
| Ni(II)-methyl pyropheophorbide-a | Not specified | No PDT efficacy | Not specified | Inability to produce ROS | [4] |
Note: IC50 values represent the concentration of the photosensitizer required to inhibit cell growth by 50% after light irradiation. A lower IC50 value indicates higher phototoxicity. The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen generation, a key cytotoxic species in PDT.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of photosensitizers. Below are methodologies for key experiments cited in the evaluation of MPPa derivatives.
Phototoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity following PDT.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the MPPa derivative and incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and replace with fresh medium. Expose the cells to light of an appropriate wavelength (e.g., 660-680 nm) and dose (e.g., 1-10 J/cm²). A set of plates should be kept in the dark as a control for dark toxicity.
-
MTT Addition: After irradiation, incubate the cells for a further 24-48 hours. Then, add 25 μL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control. The IC50 value can then be calculated from the dose-response curve.
Cellular Uptake Analysis (Flow Cytometry)
Flow cytometry allows for the high-throughput quantification of the intracellular accumulation of fluorescent photosensitizers.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and incubate for 24 hours.[6] Treat the cells with the fluorescent MPPa derivative at a specific concentration for various time points.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.[7]
-
Sample Preparation: Wash the cell pellet twice with ice-cold PBS to remove any extracellular photosensitizer. Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for excitation and filters for emission detection of the MPPa derivative.
-
Data Analysis: Gate the live cell population based on forward and side scatter properties. The mean fluorescence intensity of the gated population is proportional to the amount of cellular uptake.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Photosensitizer Incubation: Seed cells on a suitable plate or coverslip for microscopy or in a multi-well plate for fluorometry. Incubate with the MPPa derivative as described for the phototoxicity assay.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[8]
-
Irradiation: Wash the cells to remove excess DCFH-DA and replace with fresh medium. Irradiate the cells with light as described previously.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Immediately after irradiation, visualize the intracellular green fluorescence of DCF using a fluorescence microscope.
-
Fluorometry/Flow Cytometry: Quantify the fluorescence intensity using a microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.
-
-
Data Analysis: The increase in fluorescence intensity in irradiated cells compared to non-irradiated controls is indicative of ROS production.
Mechanism of Phototoxicity and Experimental Workflow
The phototoxic effect of MPPa derivatives is initiated by the absorption of light, leading to the generation of ROS, which in turn induces cellular damage and ultimately cell death through apoptosis or necrosis. The experimental workflow for evaluating these derivatives follows a logical progression from assessing their intrinsic ability to generate ROS to quantifying their effects on cancer cells.
Caption: Mechanism of MPPa-mediated phototoxicity and the corresponding experimental evaluation workflow.
Signaling Pathways in Phototoxicity-Induced Cell Death
The ROS generated during PDT can activate multiple signaling pathways leading to apoptosis, a programmed form of cell death. Key events include mitochondrial damage, release of cytochrome c, and activation of the caspase cascade.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 4.2. Intracellular ROS Detection Using 2′,7′-Dichlorofluorescein-Diacetate (DCFH-DA) [bio-protocol.org]
- 3. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl Pyropheophorbide-a Against Clinical PDT Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and non-malignant diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS) used. An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm), a high singlet oxygen quantum yield, selective accumulation in target tissues, and minimal dark toxicity. Methyl pyropheophorbide-a (MPPa), a chlorophyll derivative, is a second-generation photosensitizer that has garnered significant interest due to its favorable photophysical properties. This guide provides a comprehensive comparison of MPPa with clinically established PDT agents: Photofrin®, Foscan® (temoporfin), and Visudyne® (verteporfin). The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of MPPa as a clinical PDT agent.
Data Presentation
Table 1: Comparative Photophysical and Photochemical Properties of Photosensitizers in DMSO
| Property | This compound (MPPa) | Photofrin® (Porfimer Sodium) | Foscan® (Temoporfin) | Visudyne® (Verteporfin) |
| Molar Extinction Coefficient (ε) at Soret Band (λmax) | ~100,000 M⁻¹cm⁻¹ (~410 nm) | Not specified in DMSO | ~150,000 M⁻¹cm⁻¹ (~416 nm) | Not specified in DMSO |
| Molar Extinction Coefficient (ε) at Q Band (λmax) | ~50,400 M⁻¹cm⁻¹ (667 nm)[1] | Not specified in DMSO | 2.9 x 10⁴ M⁻¹cm⁻¹ (652 nm)[2] | Not specified in DMSO |
| Fluorescence Quantum Yield (ΦF) | 0.42 (in dichloromethane)[1] | Low | Low | Low |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62[3] | ~0.60 | High | Not specified in DMSO |
Note: Data is compiled from various sources and solvent conditions may vary, affecting the comparability. DMSO is used as a reference solvent where data is available.
Table 2: Comparative In Vitro Phototoxicity of Photosensitizers
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| This compound (MPPa) | PC-3M (Prostate Cancer) | ~2.0 | 5.56 | [4] |
| This compound (MPPa) | MCF-7 (Breast Cancer) | Concentration-dependent phototoxicity observed | 1 | [5] |
| Photofrin® | 4T1 (Breast Cancer) | Less effective than DVDMS (a Photofrin derivative) | 7.15 | [6] |
| Foscan® | HNSCC cell lines | Cytotoxicity demonstrated | Not specified | [7] |
| Visudyne® | Ovarian Cancer Cells | Effective phototoxicity observed | Not specified | [8] |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, light doses, and experimental protocols across different studies.
Table 3: Comparative In Vivo Efficacy and Clinical Parameters
| Parameter | This compound (MPPa) | Photofrin® (Porfimer Sodium) | Foscan® (Temoporfin) | Visudyne® (Verteporfin) |
| Tumor Model | PC-3M xenografts[4], SCC VII tumor-bearing mice[9] | Various, including esophageal and lung cancer models[2][10] | Head and neck cancer models[11] | Ovarian cancer xenografts[8] |
| Drug Dose | 15 mg/kg (topical and i.v.)[4] | 2 mg/kg i.v.[2][12] | 0.15 mg/kg i.v.[11] | 6 mg/m² i.v.[1][13] |
| Light Dose | Not specified | 100-300 J/cm²[2][10] | 20 J/cm²[11] | 50 J/cm²[13] |
| Activation Wavelength | ~670 nm | 630 nm[2] | 652 nm[11] | 689 nm[1] |
| Drug-Light Interval | Not specified | 40-50 hours[2][12] | 96 hours[11][14] | 15 minutes[1] |
| Approved Clinical Applications | Investigational | Esophageal cancer, non-small cell lung cancer, high-grade dysplasia in Barrett's esophagus[10][15] | Palliative treatment of advanced head and neck squamous cell carcinoma[16] | Age-related macular degeneration, pathologic myopia, presumed ocular histoplasmosis[13][17] |
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes an indirect method for determining the singlet oxygen quantum yield by monitoring the bleaching of 1,3-diphenylisobenzofuran (DPBF), a chemical trap for singlet oxygen.[17][18][19]
Materials:
-
Photosensitizer of interest
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal in DMSO, ΦΔ ≈ 0.76)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer-grade solvent (e.g., DMSO)
-
Quartz cuvettes
-
Monochromatic light source with a wavelength appropriate for exciting the photosensitizers
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF must be protected from light.
-
-
Absorbance Matching:
-
Prepare two separate solutions for the experiment: one containing the sample photosensitizer and DPBF, and another containing the reference photosensitizer and DPBF.
-
Adjust the concentrations of the photosensitizers so that their absorbance values at the excitation wavelength are identical and ideally below 0.1 to avoid inner filter effects. The initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm in DMSO) should be around 1.0.
-
-
Photobleaching Experiment:
-
Place the cuvette containing the sample photosensitizer and DPBF in the light path of the monochromatic light source.
-
Irradiate the solution for specific time intervals.
-
After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
Repeat the same procedure for the solution containing the reference photosensitizer and DPBF under identical irradiation conditions.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time for both the sample and the reference.
-
The slope of this plot gives the first-order rate constant (k) for the photobleaching of DPBF.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rate constants for DPBF bleaching with the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively. If the initial absorbances are matched, this ratio is 1.
-
-
Cellular Uptake and Mitochondrial Localization using Rhodamine 123
This protocol describes a method to assess the subcellular localization of a photosensitizer, specifically its potential accumulation in mitochondria, using the fluorescent dye Rhodamine 123 as a mitochondrial marker.[6][20][][22][23]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Photosensitizer of interest (preferably fluorescent)
-
Rhodamine 123
-
Hoechst 33342 (for nuclear staining)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde for cell fixation
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Seed the cells on glass coverslips in a petri dish or in a multi-well plate suitable for microscopy and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Treat the cells with the photosensitizer at a desired concentration and incubate for a specific period to allow for cellular uptake.
-
-
Mitochondrial and Nuclear Staining:
-
After the photosensitizer incubation, wash the cells with PBS.
-
Incubate the cells with Rhodamine 123 (typically 1-10 µg/mL) for 15-30 minutes at 37°C to stain the mitochondria.
-
Wash the cells again with PBS.
-
Incubate the cells with Hoechst 33342 (typically 1 µg/mL) for 5-10 minutes at room temperature to stain the nuclei.
-
-
Cell Fixation (Optional but Recommended):
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope using the appropriate filter sets for the photosensitizer, Rhodamine 123 (FITC/GFP channel), and Hoechst 33342 (DAPI channel).
-
-
Analysis:
-
Capture images from each channel and merge them to visualize the colocalization of the photosensitizer with the mitochondria (stained by Rhodamine 123). The degree of overlap between the photosensitizer's fluorescence and the Rhodamine 123 signal indicates mitochondrial localization.
-
Phototoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][15][24][25]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Photosensitizer of interest
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Light source for PDT activation
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
-
Photosensitizer Incubation:
-
Remove the culture medium and add fresh medium containing various concentrations of the photosensitizer. Include control wells with medium only (no cells) and cells with medium but no photosensitizer.
-
Incubate the cells for a specific duration to allow for photosensitizer uptake.
-
-
PDT Treatment:
-
After incubation, wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh, photosensitizer-free medium to each well.
-
Expose the plate to a light source at the appropriate wavelength and light dose to activate the photosensitizer. Keep a set of plates in the dark as a "dark toxicity" control.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator and incubate for a further 24-48 hours to allow for cell death to occur.
-
-
MTT Assay:
-
After the post-irradiation incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (which are considered 100% viable).
-
Plot the percentage of cell viability against the photosensitizer concentration to determine the IC50 value (the concentration of the photosensitizer that causes a 50% reduction in cell viability).
-
Mandatory Visualization
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy induces cell death through a complex interplay of signaling pathways, primarily leading to apoptosis and necrosis. The specific pathways activated can depend on the photosensitizer, its subcellular localization, and the light dose delivered.
Caption: Generalized signaling pathways activated by PDT leading to apoptosis and necrosis.
Specific Pathway Involvement:
-
This compound (MPPa): MPPa-PDT has been shown to induce apoptosis and autophagy, with the involvement of the JNK and p38 MAPK signaling pathways.[][26][27] It has also been reported to inhibit breast tumor migration and invasion by suppressing the Akt-NF-κB-dependent MMP-9 expression via ROS.[8] Furthermore, MPPa-PDT can induce endoplasmic reticulum stress (ERS)-mediated apoptosis.[28]
-
Photofrin®: Photofrin-PDT can induce both apoptosis and necrosis.[6][25] It has been shown to directly bind to and inactivate procaspase-3 through methionine oxidation, which can modulate the apoptotic response.[4][25] The subcellular localization of Photofrin in various organelle membranes, including mitochondria, contributes to its mechanism of action.[29][30]
-
Foscan® (Temoporfin): Foscan is known to localize in the Golgi apparatus and endoplasmic reticulum.[29][30] PDT with Foscan leads to the generation of ROS, inducing cellular stress and cytotoxicity in cancer cells.[7]
-
Visudyne® (Verteporfin): Visudyne-PDT is primarily known for its vascular-targeting effects, leading to the occlusion of abnormal blood vessels.[30] At the cellular level, it induces apoptosis through a mitochondrial-caspase activation pathway.
Experimental Workflow for In Vitro PDT Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a photosensitizer.
Caption: A standard workflow for determining the in vitro phototoxicity of a photosensitizer using the MTT assay.
Logical Relationship in PDT
The fundamental principle of photodynamic therapy relies on the interaction of three non-toxic components to produce a cytotoxic effect.
Caption: The core components and their interaction in photodynamic therapy leading to cell death.
Conclusion
This compound demonstrates several promising characteristics as a photosensitizer for photodynamic therapy. Its strong absorption in the red region of the spectrum and high singlet oxygen quantum yield are advantageous for effective PDT. While direct comparative data with clinically approved agents under standardized conditions is still emerging, the available in vitro and in vivo studies suggest that MPPa has potent phototoxic activity against various cancer cell lines. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and safety profile against established clinical photosensitizers. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in the continued development and evaluation of MPPa and other novel photosensitizers for clinical translation.
References
- 1. Pyropheophorbide a methyl ester [omlc.org]
- 2. Temoporfin-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrying Temoporfin with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo [mdpi.com]
- 9. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00922A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. You are being redirected... [stellarnet.us]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 19. scientificarchives.com [scientificarchives.com]
- 20. apexbt.com [apexbt.com]
- 22. [PDF] Localization of mitochondria in living cells with rhodamine 123. | Semantic Scholar [semanticscholar.org]
- 23. Localization of mitochondria in living cells with rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. researchhub.com [researchhub.com]
- 26. par.nsf.gov [par.nsf.gov]
- 27. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
- 30. iovs.arvojournals.org [iovs.arvojournals.org]
Validation of Methyl Pyropheophorbide-a as a Fluorescent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl pyropheophorbide-a (MPPa) with other common fluorescent probes for cellular imaging, supported by experimental data and detailed protocols. MPPa, a chlorophyll derivative, has garnered attention not only as a photosensitizer in photodynamic therapy (PDT) but also as a promising fluorescent probe, particularly for mitochondrial imaging.[1][2][3] Its utility stems from its distinct photophysical properties and its ability to localize within specific cellular compartments.[3]
Performance Comparison: MPPa vs. Alternative Fluorescent Probes
The selection of a fluorescent probe is critical for the accuracy and reliability of cellular imaging studies. This section compares the key photophysical properties of MPPa with two widely used mitochondrial probes: MitoTracker Red CMXRos and Rhodamine 123.
| Property | This compound (MPPa) | MitoTracker Red CMXRos | Rhodamine 123 |
| Excitation Max (nm) | ~667-674 (in cells)[3][4][5] | ~579[6] | ~505[7][8][9] |
| Emission Max (nm) | Not explicitly found in search results | ~599[6] | ~534-560[7][8][9] |
| Quantum Yield (Φ) | Not explicitly found in search results | Not explicitly found in search results | ~0.90[7] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~47,500 at 667 nm (in THF-methanol) | Not explicitly found in search results | ~97,000 at 505 nm (in MeOH)[8] |
| Cell Permeability | Yes[2] | Yes[6] | Yes[9] |
| Mitochondrial Localization | Yes[3][10] | Yes[6] | Yes[8] |
| Fixability | Not explicitly found in search results | Yes (Aldehyde-fixable)[6] | No |
| Dependence on Mitochondrial Membrane Potential | Accumulation is suggested to be related to mitochondrial activity. | Yes, accumulates in active mitochondria based on membrane potential.[6] | Yes, accumulates in a membrane potential-dependent manner.[7][8] |
Experimental Protocols
I. Validation of Mitochondrial Localization of MPPa
This protocol outlines a general procedure for confirming the localization of MPPa within the mitochondria of mammalian cells using fluorescence microscopy.
Materials:
-
This compound (MPPa)
-
MitoTracker Red CMXRos (for co-localization)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human cancer cell line (e.g., HeLa, A549, or MG-63)[11]
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the chosen cell line in complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of MPPa in a suitable solvent like DMSO. The final working concentration will need to be optimized but can start in the low micromolar range. Prepare a stock solution of MitoTracker Red CMXRos according to the manufacturer's instructions.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add fresh, pre-warmed medium containing the desired final concentration of MPPa.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C. Incubation times may require optimization.
-
For co-localization, in a separate dish, incubate cells with MitoTracker Red CMXRos according to the manufacturer's protocol (typically 50-200 nM for 30-60 minutes).
-
For sequential staining, after MPPa incubation, wash the cells with PBS and then incubate with MitoTracker Red CMXRos.
-
-
Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells immediately using a confocal microscope.
-
For MPPa, use an excitation wavelength around 633 nm or 647 nm and collect emission in the far-red spectrum.
-
For MitoTracker Red CMXRos, use an excitation wavelength around 561 nm and collect emission around 580-620 nm.
-
Acquire images in separate channels for MPPa and the co-localization marker.
-
-
Analysis: Merge the images from the different channels to determine the degree of co-localization between the MPPa signal and the MitoTracker Red CMXRos signal. A high degree of overlap indicates mitochondrial localization of MPPa.
II. General Protocol for Assessing Cellular Uptake and Phototoxicity
This protocol can be adapted to evaluate the uptake and photodynamic activity of MPPa.
Materials:
-
MPPa
-
Cell culture reagents as described above
-
Appropriate cell line (e.g., NCI-H446 human lung carcinoma)[3]
-
Light source with a wavelength corresponding to the absorption maximum of MPPa (e.g., 670 nm)
-
MTT or other viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
MPPa Incubation: Treat the cells with various concentrations of MPPa in complete medium for a defined period (e.g., 24 hours). Include a vehicle control (medium with the same concentration of the solvent used for the MPPa stock).
-
Irradiation: After incubation, replace the medium with fresh, phenol red-free medium. Expose the cells to light at the appropriate wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.
-
Viability Assay: After irradiation (e.g., 24 hours post-irradiation), assess cell viability using an MTT assay or a similar method according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the concentration of MPPa and the light dose that results in a 50% reduction in cell viability (IC50).
Visualizations
Caption: General experimental workflow for validating the mitochondrial localization of MPPa.
Caption: Signaling context of MPPa's interaction with the Peripheral Benzodiazepine Receptor (PBR).
Conclusion
This compound demonstrates significant potential as a fluorescent probe, particularly for visualizing mitochondria. Its photophysical properties, including a long excitation wavelength, are advantageous for live-cell imaging, potentially reducing phototoxicity and autofluorescence. The validation of its mitochondrial localization is a crucial step in its characterization as a reliable fluorescent tool. Further research is warranted to fully elucidate its quantum yield and emission spectra in various cellular environments and to explore its applications in studying mitochondrial dynamics and function, especially in the context of its interaction with the Peripheral Benzodiazepine Receptor and its role in cellular signaling pathways.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. MitoBrilliant™ Protocol [tocris.com]
- 3. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing Mitochondrial Form and Function within the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 8. biotium.com [biotium.com]
- 9. Rhodamine 123 (CAS 62669-70-9) | Abcam [abcam.com]
- 10. This compound analogues: potential fluorescent probes for the peripheral-type benzodiazepine receptor. Effect of central metal in photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The peripheral benzodiazepine receptor: a promising therapeutic drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MPPa Delivery Systems for Enhanced Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing a photosensitizer, light, and oxygen to induce targeted cell death. Meta-tetra(hydroxyphenyl)porphyrin (m-THPP), often referred to as MPPa, is a potent second-generation photosensitizer. However, its therapeutic efficacy is often hindered by poor water solubility and suboptimal biodistribution. To overcome these limitations, various drug delivery systems have been engineered to enhance the delivery of MPPa to tumor tissues. This guide provides a comparative analysis of prominent MPPa delivery systems, including liposomes, polymeric micelles, nanoparticles, and hydrogels, supported by experimental data and detailed methodologies.
Performance Comparison of MPPa Delivery Systems
The efficacy of an MPPa delivery system is contingent on several key physicochemical properties that influence its stability, drug-carrying capacity, and biological interactions. The following table summarizes quantitative data for different MPPa formulations, offering a comparative overview of their performance characteristics.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | 100 - 250 | -20 to -40 | > 90 | 1 - 5 | [1][2][3] |
| Polymeric Micelles | 20 - 100 | -10 to +10 | 85 - 95 | 5 - 15 | [4][5][6] |
| Nanoparticles (PLGA) | 150 - 300 | -15 to -30 | 70 - 90 | 1 - 10 | [7][8][9] |
| Hydrogels | Bulk Material | N/A | High (in situ) | Variable | [10][11] |
Key Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the comparative analysis of MPPa delivery systems.
Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of MPPa successfully encapsulated within the delivery system.
Protocol:
-
Separation of Free Drug: Unencapsulated MPPa is separated from the nanoparticle formulation using techniques such as ultracentrifugation, size exclusion chromatography, or dialysis.[12][13]
-
Quantification of Encapsulated Drug:
-
The delivery systems are disrupted using a suitable solvent (e.g., methanol, DMSO) to release the encapsulated MPPa.
-
The concentration of the released MPPa is determined using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic absorption and emission wavelengths.
-
-
Calculation:
-
Encapsulation Efficiency (%): (Mass of MPPa in nanoparticles / Total mass of MPPa used) x 100.[8]
-
Drug Loading (%): (Mass of MPPa in nanoparticles / Total mass of nanoparticles) x 100.
-
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of MPPa from the delivery system under physiological conditions.
Protocol:
-
A known amount of the MPPa-loaded delivery system is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often containing a small amount of a surfactant like Tween 80 to maintain sink conditions).
-
The setup is maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of MPPa in the collected aliquots is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
The cumulative percentage of drug release is plotted against time to determine the release profile.[10][11]
Cellular Uptake Analysis
Objective: To assess the efficiency of cellular internalization of the MPPa delivery systems.
Protocol:
-
Cancer cells (e.g., MCF-7, HeLa) are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then incubated with the different MPPa formulations at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, the cells are washed with PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy): The inherent fluorescence of MPPa allows for direct visualization of cellular uptake using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Cells are detached and analyzed by flow cytometry to quantify the mean fluorescence intensity per cell, which correlates with the amount of internalized MPPa.[9][14][15]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the evaluation and mechanism of action of MPPa delivery systems, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating MPPa delivery systems.
MPPa-mediated PDT is known to induce cancer cell death through the generation of reactive oxygen species (ROS), which in turn activates specific signaling pathways.
Caption: Signaling pathways activated by MPPa-mediated PDT.
Conclusion
The choice of a delivery system for MPPa is a critical determinant of its therapeutic success. Liposomes offer high encapsulation efficiency for hydrophilic MPPa derivatives, while polymeric micelles excel in loading hydrophobic MPPa, offering smaller particle sizes for potentially deeper tumor penetration. Nanoparticles provide a versatile platform with tunable properties, and hydrogels are advantageous for localized and sustained release. The activation of the Akt/NF-κB and MAPK signaling pathways underscores the multifaceted anti-cancer effects of MPPa-PDT, including the inhibition of metastasis and induction of apoptosis and autophagy.[16][17][18][19] This comparative guide provides a foundational framework for researchers to select and design optimal MPPa delivery systems for preclinical and clinical applications in photodynamic therapy.
References
- 1. Preparation and characterization of liposomes encapsulating chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reliable high-PAP-1-loaded polymeric micelles for cancer therapy: preparation, characterization, and evaluation of anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijper.org [ijper.org]
- 7. Effect of particle size on the biodistribution, toxicity, and efficacy of drug-loaded polymeric nanoparticles in chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioparticles Encapsulation Efficiency Analysis - CD Bioparticles [cd-bioparticles.net]
- 13. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 14. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [P38 MAPK signaling pathway regulates nuclear factor-κB and inducible nitric oxide synthase expressions in the substantia nigra in a mouse model of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of MPPa-Based Photodynamic Therapy in Enhancing Chemotherapy
For Immediate Release
A Comparative Analysis of Meta-tetra(hydroxyphenyl)porphyrin (MPPa) in Combination with Standard Chemotherapeutic Agents
GOTHENBURG, Sweden – December 8, 2025 – Researchers and drug development professionals are increasingly exploring the synergistic potential of combining photodynamic therapy (PDT) with traditional chemotherapy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides an objective comparison of the performance of meta-tetra(hydroxyphenyl)porphyrin (MPPa), a potent photosensitizer, when used in conjunction with various chemotherapeutic agents, supported by experimental data.
Enhancing Cisplatin Efficacy with Sequential MPPa-PDT
A notable study investigated the sequential treatment of malignant Hep-2 cells with MPPa-based photodynamic therapy followed by the chemotherapeutic drug cisplatin. The research demonstrated a significant synergistic effect in diminishing cell viability and inducing apoptosis.[1]
This sequential approach leverages the initial damage caused by MPPa-PDT to render cancer cells more susceptible to the cytotoxic effects of cisplatin. The mechanism underlying this synergy involves the modulation of key apoptotic proteins, specifically an increase in Bax expression and a decrease in Bcl-2 expression, tipping the cellular balance towards programmed cell death.[1]
Quantitative Analysis of MPPa-Cisplatin Synergy
| Cancer Cell Line | Treatment Protocol | Key Findings | Reference |
| Hep-2 (Human Laryngeal Carcinoma) | 0.5 µM m-THPC (MPPa) for 24h, followed by 650 nm laser (2 J/cm²), then 5 µM Cisplatin for 24h. | Statistically significant decrease in cell viability compared to monotherapies. Increased apoptosis through upregulation of Bax and downregulation of Bcl-2. | [1] |
| SISO (Uterine Carcinoma) | Pre-treatment with m-THPC-PDT followed by Oxaliplatin (a platinum-based drug). | Synergistic effects observed. Significantly elevated levels of apoptosis. | |
| A-427 (Lung Carcinoma) | m-THPC-PDT combined with Cisplatin. | Antagonistic effects observed. | |
| BHY (Oral Cavity Carcinoma) | m-THPC-PDT combined with Cisplatin. | Antagonistic effects observed. | |
| KYSE-70 (Esophageal Carcinoma) | m-THPC-PDT combined with Cisplatin. | Minimal changes in ROS levels and no enhanced apoptotic effects. | |
| RT-4 (Bladder Carcinoma) | m-THPC-PDT combined with Oxaliplatin. | Synergistic effects observed. |
Experimental Protocol: MPPa-PDT Followed by Cisplatin
-
Cell Culture: Hep-2 cells were cultured in a 96-well plate at a density of 1x10⁴ cells/well.
-
Photosensitizer Incubation: Cells were incubated with 0.5 µM m-THPC (MPPa) for 24 hours.
-
Irradiation: The cells were then exposed to a 650 nm laser at an energy dose of 2 J/cm².
-
Chemotherapy Treatment: Following irradiation, the cells were washed and cultured in a fresh medium containing 5 µM cisplatin for 24 hours.
-
Viability and Apoptosis Assays: Cell viability was assessed using the MTT assay, and protein expression of Bax and Bcl-2 was determined by Western blot analysis.[1]
Additive and Sub-additive Effects with Doxorubicin
The combination of MPPa-mediated PDT and the widely used chemotherapeutic agent doxorubicin has also been explored, demonstrating schedule-dependent interactions. In both in vitro and in vivo models using murine hepatoma MH-22A cells, the combined therapy was more effective than either treatment alone.
The sequence of administration was found to be a critical factor. When doxorubicin was administered immediately after photodynamic therapy (PDT + Dox), the combination exhibited an additive effect. Conversely, administering doxorubicin 24 hours prior to PDT (Dox --> PDT) resulted in a sub-additive interaction. These findings suggest that the timing of drug delivery is crucial for optimizing the therapeutic outcome of this combination.
Quantitative Analysis of MPPa-Doxorubicin Interaction
| Cancer Model | Treatment Protocol | Key Findings | Reference |
| Murine Hepatoma MH-22A (in vitro) | 0.15 µg/ml m-THPC (18h), light exposure, then 0.05-0.2 µg/ml Doxorubicin. | Statistically significant reduction in cell viability compared to monotherapy. Additive effect observed. | |
| Murine Hepatoma MH-22A (in vitro) | 0.05-0.2 µg/ml Doxorubicin (24h), then 0.15 µg/ml m-THPC and light exposure. | Sub-additive interaction observed. | |
| Murine Hepatoma MH-22A (in vivo) | 0.15 mg/kg m-THPC, 24h later light exposure (12 kJ/m²), then 3 mg/kg Doxorubicin. | More effective in inhibiting tumor growth than monotherapy. More prominent antitumor activity than the Dox --> PDT regimen. | |
| Murine Hepatoma MH-22A (in vivo) | 3 mg/kg Doxorubicin, 15 min later 0.15 mg/kg m-THPC, 24h later light exposure. | More effective in inhibiting tumor growth than monotherapy. |
Experimental Protocol: MPPa-PDT and Doxorubicin Combination
In Vitro Study:
-
Cell Culture: Murine hepatoma MH-22A cells were used.
-
Photosensitizer Incubation: Cells were incubated with 0.15 µg/ml m-THPC for 18 hours.
-
Irradiation: Cells were exposed to light from an LED array (λ = 660±20 nm) at 0.6-2.4 kJ/m².
-
Chemotherapy Treatment: Doxorubicin (0.05-0.2 µg/ml) was administered either 24 hours before or immediately after light exposure.
-
Cytotoxicity Assay: Cell viability was determined by crystal violet staining.
In Vivo Study:
-
Tumor Model: Murine hepatoma MH-22A was transplanted subcutaneously into mice.
-
PDT Treatment: Mice received 0.15 mg/kg m-THPC, and 24 hours later, the tumor area was exposed to a diode laser (λ = 650±2 nm) at 12 kJ/m².
-
Chemotherapy Administration: A 3 mg/kg dose of doxorubicin was administered either within 15 minutes before m-THPC injection or within 15 minutes after light exposure.
-
Tumor Growth Monitoring: Antitumor activity was assessed by measuring tumor volume over time.
Paclitaxel: An Area for Further Investigation
Currently, there is a limited body of research specifically investigating the synergistic effects of MPPa-based photodynamic therapy in combination with paclitaxel. While studies on the combination of PDT with paclitaxel using other photosensitizers have shown promise, particularly in lung cancer models, direct experimental data for MPPa is not yet available. This represents a significant area for future research to explore the potential of this combination in various cancer types.
Overcoming Multidrug Resistance
A significant advantage of incorporating MPPa-PDT into chemotherapy regimens is its potential to overcome multidrug resistance (MDR). Studies have shown that m-THPC-mediated PDT can be effective in killing cancer cells that have developed resistance to conventional cytotoxic drugs. The photodynamic activity of m-THPC was found to be significantly greater in doxorubicin-resistant human breast cancer cells (MCF-7/DXR) compared to the sensitive parental cell line (MCF-7). This suggests that MPPa-PDT could be a valuable strategy for treating recurrent or refractory tumors that no longer respond to standard chemotherapy.
Conclusion
The combination of MPPa-based photodynamic therapy with chemotherapy, particularly cisplatin and doxorubicin, demonstrates significant potential to enhance anti-cancer treatment. The synergistic and additive effects observed in preclinical studies highlight the ability of this combination therapy to increase cytotoxicity, induce apoptosis, and potentially overcome multidrug resistance. The schedule-dependent nature of the interaction with doxorubicin underscores the importance of optimizing treatment protocols to maximize therapeutic benefits. Further research is warranted to elucidate the synergistic mechanisms with other chemotherapeutic agents, such as paclitaxel, to expand the clinical applications of this promising combination strategy.
References
Safety Operating Guide
Safer Disposal of Methyl Pyropheophorbide-a: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals utilizing methyl pyropheophorbide-a can ensure laboratory safety and proper environmental stewardship by following specific disposal procedures. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), its photosensitizing properties warrant a cautious approach to waste management. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a photosensitizer, meaning it can become chemically reactive upon exposure to light.[1] Although not classified as hazardous in its ground state, precautions should be taken to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
II. Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect solid this compound, contaminated weighing papers, and disposable labware in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. The container material should be compatible with the solvent used (e.g., glass for organic solvents).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable.
III. Pre-Disposal Deactivation: Photodegradation
To mitigate the risks associated with its photosensitivity, it is recommended to deactivate this compound waste through photodegradation prior to collection by your institution's Environmental Health and Safety (EHS) department. Porphyrin-based photosensitizers can be degraded by exposure to light.
Experimental Protocol for Photodegradation of Aqueous Waste:
-
Dilution: If the waste solution is concentrated, dilute it with a suitable solvent to ensure light can penetrate the solution effectively.
-
Exposure to Light: Place the waste container in a well-ventilated area, such as a fume hood, and expose it to a broad-spectrum light source. A standard laboratory UV lamp or even prolonged exposure to strong, direct sunlight can be effective.
-
Monitoring (Optional): The degradation process can be monitored by observing the disappearance of the characteristic color of the solution.
-
Duration: The time required for complete degradation will vary depending on the concentration, solvent, and light source intensity. A conservative approach is to expose the solution for 24-48 hours.
This pre-treatment step helps to reduce the chemical's potential to act as a photosensitizer in the environment.
IV. Final Disposal Pathway
The ultimate disposal of this compound waste must be handled in accordance with your institution's policies and local regulations.
Step-by-Step Disposal Plan:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Segregate Waste: As described in Section II, separate solid and liquid waste into appropriately labeled containers.
-
Deactivate (Recommended): Perform the photodegradation procedure for liquid waste as outlined in Section III.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup for the hazardous waste containers. Do not dispose of this chemical in the regular trash or pour it down the drain.
Logical Flow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can handle and dispose of this compound in a manner that is both safe for personnel and protective of the environment, thereby building a culture of safety and responsibility within the scientific community.
References
Personal protective equipment for handling Methyl pyropheophorbide-a
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl pyropheophorbide-a. Given its nature as a photosensitizing agent and a derivative of chlorophyll, careful handling is paramount to ensure personnel safety and maintain the integrity of the compound. While the Safety Data Sheet (SDS) for this compound may indicate it is not classified as a hazardous substance, the structurally similar compound, Pyropheophorbide-a, is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach is strongly recommended.
Hazard Assessment and Control
This compound is a photosensitizer, meaning it can become chemically reactive upon exposure to light.[3][4] The primary hazards are related to its photosensitivity and potential for skin and eye irritation.
Summary of Potential Hazards:
| Hazard Type | Description | Mitigation Measures |
| Photosensitivity | The compound can be activated by light, potentially leading to degradation of the product and generation of reactive oxygen species. | Work in a dimly lit area, use amber or opaque containers, and protect from light during storage and handling.[1][5] |
| Skin and Eye Irritation | Based on data for the related compound Pyropheophorbide-a, there is a potential for skin and eye irritation upon contact.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory irritation, as suggested by data for Pyropheophorbide-a.[1] | Handle in a well-ventilated area or a fume hood, especially when dealing with powders or creating solutions. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE based on the potential hazards.
Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation. Since no specific glove material has been tested, it is advisable to change gloves immediately if contaminated. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of powder or if there is a risk of aerosol generation. | Minimizes the risk of inhaling potentially irritating particles. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter. Whenever possible, work in a chemical fume hood or a well-ventilated space. Dim the lights in the work area to minimize exposure of the compound to light.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvent, and containers, before opening the primary container of this compound.
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the compound. If it is a powder, avoid creating dust. Use a micro-spatula for small quantities.
3.2. Dissolving the Compound:
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Mix gently until the compound is fully dissolved. This can be done by swirling, vortexing, or using a magnetic stirrer. Keep the container covered with aluminum foil or use an amber vial to protect it from light.
-
Storage of Solution: Store the resulting solution in a tightly sealed amber vial or a clear vial wrapped in aluminum foil. Label the container clearly with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, typically -20°C or -80°C, and protected from light.[4]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, such as contaminated weigh boats, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless it is known to be compatible.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, should be disposed of in a designated sharps container.
4.2. Decontamination:
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the solid hazardous waste container. Clean the spill area with soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Glassware: Decontaminate glassware by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
4.3. Final Disposal:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. wilcoprime.com [wilcoprime.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
